2-Iodophenyl Trifluoromethanesulfonate
Description
The exact mass of the compound 2-Iodophenyl Trifluoromethanesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Iodophenyl Trifluoromethanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Iodophenyl Trifluoromethanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2-iodophenyl) trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3IO3S/c8-7(9,10)15(12,13)14-6-4-2-1-3-5(6)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIDYNSWXPNBLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OS(=O)(=O)C(F)(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3IO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80444882 | |
| Record name | 2-Iodophenyl Trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444882 | |
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Molecular Weight |
352.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129112-26-1 | |
| Record name | 2-Iodophenyl triflate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129112-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Iodophenyl Trifluoromethanesulfonate | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID80444882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Iodophenyl Trifluoromethanesulfonate | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-Iodophenyl Triflate: Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodophenyl triflate, also known as 2-iodophenyl trifluoromethanesulfonate, is a versatile reagent in modern organic synthesis. Its unique structure, combining a reactive iodine atom and an excellent triflate leaving group on an aromatic ring, makes it a valuable precursor for a variety of chemical transformations. This technical guide provides a comprehensive overview of the core properties, structure, synthesis, and key applications of 2-iodophenyl triflate, with a focus on its role in cross-coupling reactions.
Core Properties and Structure
2-Iodophenyl triflate is a light orange to yellow to green clear liquid at room temperature[1][2]. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 129112-26-1 | [1][2] |
| Molecular Formula | C₇H₄F₃IO₃S | [1][2] |
| Molecular Weight | 352.07 g/mol | [1][2] |
| Appearance | Light orange to yellow to green clear liquid | [1][2] |
| Density | 1.94 g/mL | [1][2] |
| Refractive Index (n20D) | 1.51 | [1][2] |
| Boiling Point | Not available | |
| Melting Point | Not available (liquid at room temperature) | |
| Solubility | Soluble in common organic solvents |
Structure:
The structure of 2-iodophenyl triflate features a phenyl ring substituted with an iodine atom at the 2-position and a trifluoromethanesulfonate (triflate) group at the 1-position. The triflate group is a highly effective leaving group, while the iodine atom provides a site for various cross-coupling reactions.
Chemical Identifiers:
-
IUPAC Name: (2-iodophenyl) trifluoromethanesulfonate[1]
-
InChI: InChI=1S/C7H4F3IO3S/c8-7(9,10)15(12,13)14-6-4-2-1-3-5(6)11/h1-4H[1]
-
InChIKey: AXIDYNSWXPNBLG-UHFFFAOYSA-N[1]
-
SMILES: C1=CC=C(C(=C1)OS(=O)(=O)C(F)(F)F)I[1]
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the identification and characterization of 2-iodophenyl triflate.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the four protons on the phenyl ring. The exact chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the iodo and triflate groups.
-
¹³C NMR: The carbon NMR spectrum would display six distinct signals for the aromatic carbons and one for the trifluoromethyl carbon. The carbon attached to the triflate group would be significantly downfield, while the carbon-iodine bond would also influence the chemical shift of the ortho-carbon. The trifluoromethyl carbon typically appears as a quartet due to coupling with the three fluorine atoms.
Infrared (IR) Spectroscopy:
The IR spectrum of 2-iodophenyl triflate would exhibit characteristic absorption bands for the various functional groups present. Key expected absorptions include:
-
S=O stretching: Strong absorptions in the region of 1420-1330 cm⁻¹ and 1210-1150 cm⁻¹.
-
C-F stretching: Strong absorptions in the region of 1350-1120 cm⁻¹.
-
C-O stretching: Absorption in the region of 1100-1000 cm⁻¹.
-
Aromatic C-H stretching: Absorptions above 3000 cm⁻¹.
-
Aromatic C=C stretching: Absorptions in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS):
A GC-MS spectrum of 2-iodophenyl triflate is available on PubChem[1]. The mass spectrum would show the molecular ion peak (M⁺) at m/z 352. The fragmentation pattern would likely involve the loss of the triflate group (SO₃CF₃) and subsequent fragmentation of the iodophenyl cation.
Experimental Protocols
Synthesis of 2-Iodophenyl Triflate:
2-Iodophenyl triflate is typically synthesized from 2-iodophenol and trifluoromethanesulfonic anhydride (triflic anhydride) in the presence of a base.
General Protocol: To a solution of 2-iodophenol in a suitable aprotic solvent (e.g., dichloromethane or pyridine) under an inert atmosphere (e.g., nitrogen or argon), a base such as triethylamine or pyridine is added. The mixture is cooled in an ice bath. Triflic anhydride is then added dropwise while maintaining the low temperature. After the addition is complete, the reaction is stirred for a specified time, allowing it to warm to room temperature. The reaction mixture is then quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.
Detailed Protocol for a Related Aryl Triflate Synthesis: A detailed procedure for the synthesis of 4-chlorophenyl trifluoromethanesulfonate provides a useful reference[3]:
-
A 250-mL, three-necked flask equipped with a thermocouple, nitrogen bubbler, and septum is charged with 4-chlorophenol (13.2 g, 102.5 mmol) and methylene chloride (125 mL).
-
Pyridine (9.1 mL, 112.5 mmol) is added, and the solution is cooled to -10°C.
-
Triflic anhydride (18.7 mL, 111.3 mmol) is added dropwise, keeping the temperature below -2°C.
-
The mixture is stirred for 1 hour at -10°C and then allowed to warm to room temperature.
-
Water (75 mL) is added, and the mixture is stirred for 15 minutes. The layers are separated, and the organic layer is washed with 1 N HCl, water, and brine, then dried over sodium sulfate.
-
The solvent is removed by rotary evaporation to yield the product.
Applications in Cross-Coupling Reactions:
2-Iodophenyl triflate is a valuable substrate in various palladium-catalyzed cross-coupling reactions, allowing for the formation of C-C bonds at either the iodine or the triflate position, often with high selectivity.
Suzuki-Miyaura Coupling:
This reaction couples the aryl triflate with a boronic acid. The reactivity of aryl halides and triflates generally follows the order: Ar-I > Ar-Br > Ar-OTf >> Ar-Cl[4]. This differential reactivity can be exploited for selective couplings.
General Protocol for Suzuki-Miyaura Coupling: To a reaction vessel under an inert atmosphere, the aryl triflate, a boronic acid (e.g., phenylboronic acid), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) are added. A suitable solvent system (e.g., toluene, dioxane, or DMF, often with water) is used. The mixture is heated to a specified temperature for a set time until the reaction is complete (monitored by TLC or GC). After cooling, the reaction is worked up by partitioning between water and an organic solvent. The organic layer is dried and concentrated, and the product is purified by chromatography or recrystallization.
Sonogashira Coupling:
This reaction involves the coupling of the aryl triflate with a terminal alkyne.
General Protocol for Sonogashira Coupling: In a typical procedure, the aryl triflate, a terminal alkyne (e.g., phenylacetylene), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylamine) are combined in a suitable solvent (e.g., THF or DMF) under an inert atmosphere. The reaction is stirred at room temperature or heated until completion. The workup involves quenching the reaction, extracting the product, and purifying by chromatography.
Heck Reaction:
The Heck reaction couples the aryl triflate with an alkene.
General Protocol for Heck Reaction: The aryl triflate, an alkene (e.g., styrene or an acrylate), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (if needed), and a base (e.g., triethylamine or K₂CO₃) are dissolved in a suitable solvent (e.g., DMF, acetonitrile, or toluene). The mixture is heated under an inert atmosphere until the starting material is consumed. The product is then isolated and purified after a standard workup procedure.
Mandatory Visualizations
Logical Workflow for the Synthesis of 2-Iodophenyl Triflate
References
Synthesis of 2-Iodophenyl Trifluoromethanesulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis of 2-Iodophenyl Trifluoromethanesulfonate, a key intermediate in organic synthesis, particularly in the formation of benzynes. The document outlines the prevalent synthetic methodology, presents quantitative data, and offers a detailed experimental protocol.
Core Synthesis Overview
The synthesis of 2-Iodophenyl Trifluoromethanesulfonate from 2-iodophenol is a well-established triflation reaction. This process involves the reaction of 2-iodophenol with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a base. The triflic anhydride acts as a strong electrophile, converting the phenolic hydroxyl group into a highly effective triflate leaving group.[1][2] This transformation is crucial for subsequent reactions, such as cross-coupling reactions or the generation of aryne intermediates.[3][4][5]
Quantitative Data Summary
The following table summarizes the typical reaction parameters and outcomes for the synthesis of aryl triflates, adapted for the specific synthesis of 2-Iodophenyl Trifluoromethanesulfonate.
| Parameter | Value/Condition | Notes |
| Reactants | 2-Iodophenol, Trifluoromethanesulfonic Anhydride (Tf₂O) | |
| Base | Pyridine or Triethylamine | Typically used in slight excess (e.g., 1.1 equivalents).[6] |
| Solvent | Methylene Chloride (CH₂Cl₂) | Anhydrous conditions are recommended. |
| Temperature | -10°C to 0°C | The reaction is exothermic and cooling is necessary to control reactivity.[6] |
| Reaction Time | Approximately 1 hour | Monitored by techniques like TLC or HPLC. |
| Yield | >90% (typical for aryl triflates) | High yields are generally achieved with this method.[6] |
| Product Purity | ≥ 98% (GC) | Purification is typically achieved by silica gel chromatography.[7] |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of 2-Iodophenyl Trifluoromethanesulfonate.
Caption: General experimental workflow for the synthesis of 2-Iodophenyl Trifluoromethanesulfonate.
Detailed Experimental Protocol
This protocol is adapted from a general procedure for the synthesis of aryl triflates and is specifically tailored for the preparation of 2-Iodophenyl Trifluoromethanesulfonate.[6]
Materials:
-
2-Iodophenol
-
Trifluoromethanesulfonic Anhydride (Tf₂O)
-
Pyridine
-
Methylene Chloride (CH₂Cl₂, anhydrous)
-
0.2 N Hydrochloric Acid (HCl)
-
Water (deionized)
-
Brine (saturated aqueous NaCl solution)
-
Sodium Sulfate (Na₂SO₄, anhydrous)
-
Silica Gel
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer or thermocouple
-
Dropping funnel or syringe pump
-
Ice/methanol cooling bath
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 2-iodophenol (1.0 eq) in anhydrous methylene chloride (approx. 1.2 mL per mmol of phenol) at room temperature.
-
Addition of Base: Add pyridine (1.1 eq) to the solution via syringe.
-
Cooling: Cool the reaction mixture to -10°C using an ice/methanol bath.
-
Addition of Triflic Anhydride: Slowly add trifluoromethanesulfonic anhydride (1.08 eq) dropwise via syringe, ensuring the internal temperature does not exceed -2°C.
-
Reaction: Once the addition is complete, stir the reaction mixture at -10°C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Workup: After the reaction is complete, add water (approx. 0.7 mL per mmol of phenol) to the mixture and allow it to warm to room temperature while stirring for 15 minutes. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 0.2 N HCl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes), to yield 2-Iodophenyl Trifluoromethanesulfonate as a clear, colorless to light yellow oil.[6][7]
Signaling Pathway: Triflation of 2-Iodophenol
The following diagram illustrates the chemical transformation from 2-iodophenol to 2-Iodophenyl Trifluoromethanesulfonate.
References
- 1. Trifluoromethanesulfonic anhydride - Wikipedia [en.wikipedia.org]
- 2. Recent Applications of Trifluoromethanesulfonic Anhydride in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. On the preparation of ortho-trifluoromethyl phenyl triflate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chemimpex.com [chemimpex.com]
The Generation of Benzyne from 2-Iodophenyl Triflate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the mechanism for generating benzyne, a highly reactive and synthetically valuable intermediate, from 2-iodophenyl triflate. This precursor has gained prominence for its efficiency in producing arynes under specific, controlled conditions, enabling complex molecular constructions. This document outlines the core mechanism, presents quantitative data from comparative studies, details experimental protocols, and provides visual diagrams to elucidate the process.
Core Mechanism: Halogen-Lithium Exchange and Elimination
The generation of benzyne from 2-iodophenyl triflate is a two-step process initiated by a strong organolithium base, typically n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C). The mechanism hinges on the distinct roles of the iodo and triflate groups positioned ortho to each other on the benzene ring.
-
Halogen-Lithium Exchange: The process begins with a rapid halogen-lithium exchange. The organolithium reagent preferentially reacts with the iodine atom, which is more electropositive than carbon, to form an unstable ortho-lithiated aryl triflate intermediate and n-butyl iodide.
-
Elimination of Lithium Triflate: The newly formed aryl lithium species is highly unstable due to the proximity of the exceptionally good leaving group, the trifluoromethanesulfonate (triflate) group. This intermediate spontaneously undergoes a 1,2-elimination reaction. The lithium cation and the triflate anion are eliminated, resulting in the formation of the highly strained triple bond characteristic of benzyne.
This method is particularly effective because the halogen-lithium exchange is significantly faster than the deprotonation of any aromatic protons, providing a clean and regioselective route to the aryne intermediate.[1][2]
Figure 1. Mechanism of benzyne generation from 2-iodophenyl triflate.
Quantitative Data: Precursor Comparison
Studies comparing various precursors for 3-methoxybenzyne highlight the superiority of 2-iodo-3-methoxyphenyl triflate in nonpolar solvent systems. The data below summarizes the yield of the desired cycloadduct when the generated benzyne is trapped with furan.
| Entry | Benzyne Precursor | Conditions | Solvent | Yield (%) | Reference |
| 1 | 2-Iodo-3-methoxyphenyl triflate | n-BuLi, -78 °C | Toluene | 85 | [2] |
| 2 | 3-Fluoro-2-iodoanisole | n-BuLi, -78 °C | Toluene | 77 | [2] |
| 3 | 2-Bromo-3-methoxyphenyl tosylate | n-BuLi, -78 °C | THF | 65 | [2] |
| 4 | 3-Chloroanisole | s-BuLi/TMEDA, -78 °C | THF | 45 | [2] |
| 5 | 2-(Trimethylsilyl)-3-methoxyphenyl triflate | CsF, reflux | THF | 10 | [2] |
Table 1. Comparison of Precursor Efficiency for 3-Methoxybenzyne Generation. The yield refers to the isolated furan cycloadduct.
The results clearly indicate that the iodophenyl triflate precursor provides the highest yield with minimal side-product formation when using n-BuLi in a nonpolar solvent.[2] This is attributed to the clean and efficient halogen-lithium exchange followed by rapid elimination.
Experimental Protocols
The following is a representative experimental protocol for the generation of benzyne from an iodophenyl triflate and its subsequent in-situ trapping with a diene, such as furan.
Protocol: Generation and Trapping of Benzyne
Materials:
-
2-Iodophenyl triflate derivative (1.0 eq)
-
Anhydrous solvent (e.g., Toluene or THF)
-
Trapping agent (e.g., Furan, 3-5 eq)
-
n-Butyllithium (1.1 eq, solution in hexanes)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar and a septum is charged with the 2-iodophenyl triflate precursor and the trapping agent (furan).
-
Solvent Addition: Anhydrous toluene is added via syringe, and the solution is cooled to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: n-Butyllithium is added dropwise to the stirred solution over a period of 5-10 minutes. The reaction mixture is maintained at -78 °C.
-
Reaction Monitoring: The reaction is stirred at -78 °C for 1-2 hours. Progress can be monitored by thin-layer chromatography (TLC) if a suitable chromophore is present.
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) while the flask is still at -78 °C.
-
Workup: The mixture is allowed to warm to room temperature. The aqueous layer is separated, and the organic layer is washed with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired benzyne-furan cycloadduct.
This general procedure can be adapted for various substituted iodophenyl triflates and different trapping agents to synthesize a wide range of complex aromatic compounds.[2]
Figure 2. General experimental workflow for benzyne generation and trapping.
Conclusion
The use of 2-iodophenyl triflates as benzyne precursors offers a robust and high-yielding method for accessing this versatile reactive intermediate. The mechanism, proceeding through a clean halogen-lithium exchange and subsequent elimination, is particularly effective in nonpolar solvents and avoids complications seen with other precursors. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers in organic synthesis and drug development, enabling the strategic application of aryne chemistry in the construction of complex molecular architectures.
References
A Technical Guide to 2-Iodophenyl Trifluoromethanesulfonate: A Superior Precursor for Aryne Generation
Introduction: Arynes, and most notably benzyne, are highly reactive and versatile intermediates in modern organic synthesis. Their transient nature necessitates the use of stable precursors that can generate them under controlled conditions. Among the various methods developed, the use of 2-(trimethylsilyl)aryl triflates, known as Kobayashi's precursors, is prominent for generating arynes under mild, fluoride-induced conditions.[1][2] However, for specific applications, particularly those in non-polar solvents, alternative precursors are often required. 2-Iodophenyl trifluoromethanesulfonate has emerged as a superior and highly effective aryne precursor, especially for reactions conducted in non-polar media where other precursors may show limited efficacy.[3] This technical guide provides an in-depth overview of its synthesis, mechanism of action, and application in generating benzyne for subsequent trapping reactions, tailored for researchers and professionals in chemical and pharmaceutical development.[4]
Synthesis of the Precursor
The preparation of 2-iodophenyl trifluoromethanesulfonate is typically achieved through two primary strategies: direct triflation of 2-iodophenol or a more versatile regioselective sequence starting from protected phenols.
-
Direct Triflation: The most straightforward method involves the reaction of commercially available 2-iodophenol with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a base, such as triethylamine or pyridine.[5] This method is efficient for producing the title compound directly.
-
-
Protection of a phenol with an N-isopropyl carbamate directing group.
-
ortho-Lithiation directed by the carbamate group, followed by quenching with an iodine source (e.g., I₂).
-
Mild basic hydrolysis to remove the carbamate group, yielding the 2-iodophenol.
-
Subsequent triflation as described above.
-
This DoM strategy allows for the systematic preparation of a variety of substituted 2-iodophenyl triflates.[3]
General Synthesis Workflow
Caption: Synthetic routes to 2-iodophenyl trifluoromethanesulfonate.
Table 1: Summary of Synthesis Conditions
| Starting Material | Reagents | Key Conditions | Product | Yield (%) | Reference |
| 2-Iodophenol | Trifluoromethanesulfonic anhydride, Triethylamine | CH₂Cl₂, 0 °C to rt | 2-Iodophenyl Trifluoromethanesulfonate | High | [5] |
| O-Aryl N-isopropyl carbamate | 1. s-BuLi, TMEDA2. I₂3. K₂CO₃, MeOH4. Tf₂O, Pyridine | THF, -78 °C | Substituted 2-Iodophenyl Triflate | Varies | [3] |
Mechanism of Benzyne Generation
Unlike silyl-based precursors that generate arynes via fluoride-induced elimination[1], 2-iodophenyl trifluoromethanesulfonate typically produces benzyne through a lithium-halogen exchange mechanism upon treatment with a strong organolithium base, such as n-butyllithium (n-BuLi).[3] The reaction is performed at low temperatures (e.g., -78 °C) to control the reactivity of the intermediates.
The proposed mechanism involves two key steps:
-
Lithium-Iodine Exchange: The organolithium reagent rapidly exchanges with the iodine atom on the aromatic ring to form a transient ortho-lithiated aryl triflate intermediate.
-
Elimination: This intermediate is unstable and readily eliminates lithium triflate (LiOTf) to form the highly strained benzyne triple bond.
This method is particularly advantageous in non-polar solvents like toluene or tetrahydrofuran (THF), where it provides the desired aryne with minimal side-product formation.[3]
Diagram of Benzyne Generation
Caption: Mechanism of benzyne formation from 2-iodophenyl trifluoromethanesulfonate.
Applications: Trapping the Benzyne Intermediate
Once generated, the electrophilic benzyne intermediate is immediately trapped in situ by a suitable reaction partner. The two main classes of trapping reactions are cycloadditions and nucleophilic additions.
[4+2] Cycloaddition Reactions
Benzyne is an excellent dienophile and readily undergoes Diels-Alder reactions with 1,3-dienes. A classic example is the trapping with furan, which proceeds efficiently to yield 1,4-dihydronaphthalene-1,4-endoxide.[3][6] This reaction serves as a reliable diagnostic test for the successful generation of benzyne.
Nucleophilic Addition Reactions
A wide range of nucleophiles can add to one of the carbons of the benzyne triple bond.[7] This process generates a new carbanion, which is then protonated during workup to yield a disubstituted benzene ring. This method is a powerful tool for constructing complex aromatic systems.[4]
Table 2: Representative Benzyne Trapping Reactions
| Precursor | Trapping Agent (Diene/Nucleophile) | Base / Conditions | Product Type | Yield (%) | Reference |
| 2-Iodo-3-methoxyphenyl triflate | Furan | n-BuLi, Toluene, -78 °C | Diels-Alder Adduct | 77 | [3] |
| 2-Iodophenyl triflate | Furan | n-BuLi, THF, -78 °C | Diels-Alder Adduct | High | [3] |
| Aryl Triflate | Salicyl N-Tosylimine | KF, 18-crown-6 | 9-Aminoxanthene | Good | [8] |
| Aryl Triflate | Phenols | CsF, CH₃CN | Diphenyl Ethers | 24-92 | [1] |
Experimental Protocols
The following protocols are generalized from procedures found in the literature and should be adapted and optimized for specific substrates and scales. Standard laboratory safety precautions for handling air- and moisture-sensitive reagents must be followed.
Protocol 1: Synthesis of 2-Iodophenyl Trifluoromethanesulfonate
-
Dissolve 2-iodophenol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) dropwise to the stirred solution.
-
Add trifluoromethanesulfonic anhydride (1.1 eq) dropwise over 10-15 minutes. A white precipitate of triethylammonium triflate may form.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the product with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure 2-iodophenyl trifluoromethanesulfonate.
Protocol 2: General Procedure for Benzyne Generation and Trapping with Furan
-
To a flame-dried, three-neck flask under an inert atmosphere, add the 2-iodophenyl trifluoromethanesulfonate precursor (1.0 eq) and the trapping agent, furan (3.0-5.0 eq).
-
Dissolve the reagents in an anhydrous non-polar solvent, such as toluene or THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise via syringe to the vigorously stirred solution over 15-20 minutes.
-
Maintain the reaction at -78 °C and stir for 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction at -78 °C by the slow addition of a proton source, such as saturated aqueous NH₄Cl or methanol.
-
Allow the mixture to warm to room temperature. Add water and extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting crude adduct by flash column chromatography.
General Experimental Workflow Diagram
Caption: Standard workflow for an aryne trapping experiment.
Conclusion
2-Iodophenyl trifluoromethanesulfonate stands out as a highly valuable and privileged precursor for generating benzyne and its derivatives.[3] Its primary strength lies in its exceptional performance in non-polar solvents via a lithium-halogen exchange mechanism, offering a robust alternative to fluoride-based methods. The accessibility of the precursor through straightforward synthetic routes and its reliable performance in key transformations, such as Diels-Alder cycloadditions and nucleophilic additions, secure its role as an essential tool for synthetic chemists in academia and industry.
References
- 1. Exploring Possible Surrogates for Kobayashi’s Aryne Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to prepare 2-(trimethylsilyl)phenyl trifluoromethanesulfonate?_Chemicalbook [chemicalbook.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
Technical Guide: 2-Iodophenyl trifluoromethanesulfonate (CAS No. 129112-26-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodophenyl trifluoromethanesulfonate, also known as 2-iodophenyl triflate, is a versatile and highly reactive reagent in modern organic synthesis. Its primary utility lies in its role as an efficient precursor to benzyne, a highly reactive intermediate. The presence of a trifluoromethanesulfonate (triflate) group, an excellent leaving group, and an adjacent iodine atom facilitates the generation of benzyne under mild conditions. This property makes it a valuable tool for the construction of complex aromatic and polycyclic frameworks, which are often key scaffolds in pharmaceuticals, agrochemicals, and materials science. This guide provides a comprehensive overview of its chemical information, properties, and applications, with a focus on its use in the generation of benzynes for cycloaddition reactions.
Chemical and Physical Properties
2-Iodophenyl trifluoromethanesulfonate is a clear liquid that can range in color from light orange to yellow-green.[1][2] Below is a summary of its key physicochemical properties.
| Property | Value | Reference(s) |
| CAS Number | 129112-26-1 | [3][4] |
| IUPAC Name | 2-iodophenyl trifluoromethanesulfonate | [3][5] |
| Synonyms | 2-Iodophenyl triflate, Trifluoromethanesulfonic acid 2-iodophenyl ester | [6] |
| Molecular Formula | C₇H₄F₃IO₃S | [4] |
| Molecular Weight | 352.07 g/mol | [3][4] |
| Appearance | Light orange to yellow to green clear liquid | [1][2] |
| Density | 1.94 g/cm³ | [1][2] |
| Refractive Index | n20D 1.51 | [1][2] |
| Purity | Typically >98.0% (GC) | [7][8] |
| Storage | Recommended to be stored at room temperature in a cool, dark place (<15°C) | [7][8] |
Spectroscopic Data
While detailed spectra are not publicly available, the following spectroscopic information has been reported:
| Technique | Data Availability | Reference |
| ¹H NMR | Spectrum available | [4] |
| ¹³C NMR | Spectrum available | [4] |
| IR | Spectrum available | [4] |
| Mass Spectrometry | GC-MS data available | [3] |
Mechanism of Action: Benzyne Generation
The primary application of 2-iodophenyl trifluoromethanesulfonate is as a benzyne precursor. The generation of this highly reactive intermediate is typically achieved through a lithium-halogen exchange reaction upon treatment with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures.
The reaction proceeds via the following steps:
-
Lithium-Halogen Exchange: The organolithium reagent selectively abstracts the iodine atom from the aromatic ring, forming an aryllithium intermediate.
-
Elimination: The highly unstable aryllithium intermediate rapidly undergoes elimination of the triflate group to form the benzyne triple bond.
Experimental Protocols
General Procedure for Benzyne Generation and Trapping
The following is a generalized experimental protocol for the generation of benzyne from 2-iodophenyl trifluoromethanesulfonate and its subsequent trapping in a [4+2] cycloaddition reaction with a diene (e.g., furan).
Detailed Steps:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 2-iodophenyl trifluoromethanesulfonate (1.0 equivalent) and a suitable trapping agent (e.g., furan, 3-5 equivalents) in an anhydrous solvent such as tetrahydrofuran (THF).
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Addition of n-BuLi: Slowly add a solution of n-butyllithium (typically 1.1-1.2 equivalents) in hexanes dropwise to the stirred reaction mixture.
-
Reaction: Stir the reaction mixture at -78 °C for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Applications in Synthesis
2-Iodophenyl trifluoromethanesulfonate is a valuable reagent for the synthesis of a wide range of complex organic molecules. Its ability to generate benzyne under relatively mild conditions allows for its use in various transformations, including:
-
[4+2] Cycloaddition Reactions: Benzyne readily undergoes Diels-Alder type reactions with dienes to form bicyclic aromatic compounds.
-
[2+2] Cycloaddition Reactions: With alkenes and alkynes, benzyne can participate in [2+2] cycloadditions to form benzocyclobutene and benzocyclobutadiene derivatives, respectively.
-
Ene Reactions: Benzyne can also undergo ene reactions with substrates containing allylic hydrogens.
-
Nucleophilic Addition: A wide variety of nucleophiles can add to benzyne, leading to the formation of substituted aromatic compounds.
The use of 2-iodophenyl trifluoromethanesulfonate has been demonstrated in the synthesis of natural products and other complex target molecules where the construction of a polysubstituted aromatic ring is a key step.
Safety Information
2-Iodophenyl trifluoromethanesulfonate should be handled with care in a well-ventilated fume hood. It is classified as a skin and eye irritant.[3] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Reactions involving this reagent, particularly with organolithium compounds, should be conducted under anhydrous conditions and an inert atmosphere, as organolithiums are pyrophoric.
This technical guide provides a summary of the available information on 2-iodophenyl trifluoromethanesulfonate. Researchers are encouraged to consult the primary literature for more detailed and specific applications.
References
- 1. Tandem Intramolecular Benzyne-Furan Cycloadditions. Total Synthesis of Vineomycinone B2 Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. 4,4′-Di-tert-butyl-2,2′-bipyridinium Trifluoromethanesulfonate [mdpi.com]
- 8. portal.research.lu.se [portal.research.lu.se]
physical and chemical properties of 2-Iodophenyl triflate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodophenyl triflate (trifluoromethanesulfonate) is a versatile and highly reactive organoiodine compound that serves as a key building block in modern organic synthesis. Its utility stems from the presence of two distinct reactive sites: a carbon-iodine bond and a triflate leaving group. This dual functionality allows for selective and sequential transformations, making it a valuable precursor for the synthesis of complex aromatic compounds, including pharmaceuticals and advanced materials. This technical guide provides an in-depth overview of the physical and chemical properties of 2-Iodophenyl triflate, along with detailed experimental protocols for its key applications.
Core Physical and Chemical Properties
2-Iodophenyl triflate is a light orange to yellow or green clear liquid at room temperature.[1][2] It is characterized by the following properties:
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₄F₃IO₃S | [1][3] |
| Molecular Weight | 352.07 g/mol | [1][3] |
| CAS Number | 129112-26-1 | [1][3] |
| Appearance | Light orange to yellow to green clear liquid | [1] |
| Density | 1.94 g/mL | [1] |
| Refractive Index | n20/D 1.51 | [1] |
| Storage Conditions | Store at room temperature | [1] |
Spectroscopic Data
| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
| Ar-H | 7.2 - 8.0 | m | - |
| ¹³C NMR (Predicted) | Chemical Shift (ppm) |
| C-I | 90 - 100 |
| C-O | 148 - 152 |
| Ar-C | 120 - 140 |
| CF₃ | 115 - 125 (q) |
Synthesis
A common method for the preparation of 2-Iodophenyl triflate involves the reaction of 2-iodophenol with trifluoromethanesulfonic anhydride in the presence of a base, such as triethylamine.[1][4]
Experimental Protocol: Synthesis of 2-Iodophenyl triflate
To a solution of 2-iodophenol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon or nitrogen) and cooled to 0 °C, is added triethylamine (1.1 eq). Trifluoromethanesulfonic anhydride (1.1 eq) is then added dropwise to the stirred solution. The reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically monitored by TLC). Upon completion, the reaction is quenched with water and the organic layer is separated. The aqueous layer is extracted with the organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product. Purification is typically achieved by flash column chromatography.
Caption: Synthesis of 2-Iodophenyl triflate.
Chemical Reactivity and Applications
2-Iodophenyl triflate is a valuable substrate in a variety of palladium-catalyzed cross-coupling reactions, leveraging the differential reactivity of the C-I and C-OTf bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds between organoboron compounds and organohalides or triflates. The higher reactivity of the C-I bond often allows for selective coupling at this position while leaving the triflate group intact for subsequent transformations.
A mixture of 2-Iodophenyl triflate (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq) is placed in a reaction vessel under an inert atmosphere. A degassed solvent system (e.g., 1,4-dioxane/water) is added, and the mixture is heated to a specified temperature (e.g., 80-100 °C) for a set time, with the reaction progress monitored by TLC or GC-MS. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is then purified by column chromatography.
Caption: Suzuki-Miyaura Coupling Pathway.
Sonogashira Coupling
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide or triflate, typically using a palladium catalyst and a copper(I) co-catalyst.[3][5] This reaction is instrumental in the synthesis of arylalkynes.
In a Schlenk flask under an inert atmosphere, 2-Iodophenyl triflate (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2.5-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) are combined.[6] A degassed solvent (e.g., THF or DMF) is added, followed by a base (e.g., triethylamine or diisopropylethylamine, 2-3 eq) and the terminal alkyne (1.1-1.5 eq). The reaction mixture is stirred at room temperature or heated, and the progress is monitored. Upon completion, the mixture is diluted with an organic solvent and washed with saturated aqueous ammonium chloride and brine. The organic layer is dried, filtered, and concentrated, followed by purification of the product by column chromatography.[3]
Caption: Sonogashira Coupling Pathway.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling amines with aryl halides or triflates. This reaction is widely used in the synthesis of anilines and their derivatives.
A reaction vessel is charged with 2-Iodophenyl triflate (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP or Xantphos), and a base (e.g., NaOtBu or Cs₂CO₃) under an inert atmosphere. The amine (1.2 eq) and a dry, degassed solvent (e.g., toluene or dioxane) are added. The mixture is heated to the required temperature (typically 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS). After cooling, the reaction mixture is diluted with an organic solvent, washed with water and brine, dried, filtered, and concentrated. The product is then purified by column chromatography.
Caption: Buchwald-Hartwig Amination Pathway.
Conclusion
2-Iodophenyl triflate is a highly valuable and versatile reagent in organic synthesis. Its distinct reactive sites enable a wide range of transformations, particularly in the realm of palladium-catalyzed cross-coupling reactions. This guide provides a foundational understanding of its properties and applications, serving as a valuable resource for researchers and scientists in the field of drug development and beyond. The provided experimental protocols offer a starting point for the practical application of this important synthetic building block.
References
- 1. First synthesis of ortho-trifluoromethylated aryl triflates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Site‐Selective Suzuki–Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4′‐Bis(hydroxy)diphenyl Sulfone - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Solubility of 2-Iodophenyl Trifluoromethanesulfonate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Iodophenyl Trifluoromethanesulfonate. Due to the limited availability of specific quantitative data in peer-reviewed literature, this document focuses on qualitative solubility information inferred from synthetic methodologies and provides a detailed protocol for its experimental determination.
Introduction to 2-Iodophenyl Trifluoromethanesulfonate
2-Iodophenyl Trifluoromethanesulfonate, also known as 2-iodophenyl triflate, is a versatile reagent in organic synthesis. It serves as a precursor for the generation of benzyne, a highly reactive intermediate, and is utilized in various cross-coupling reactions. Its chemical structure consists of an iodinated phenyl ring with a trifluoromethanesulfonate (triflate) group, which is an excellent leaving group, contributing to the compound's high reactivity.
Solubility Data
A thorough review of scientific databases and literature reveals a lack of specific quantitative solubility data for 2-Iodophenyl Trifluoromethanesulfonate in common organic solvents. The existing literature primarily focuses on its synthesis and applications in organic reactions, with solvents being mentioned in the context of reaction media or purification processes.
Qualitative Solubility Summary
Based on its use in published synthetic procedures, a qualitative understanding of its solubility can be inferred. The following table summarizes the observed solubility of 2-Iodophenyl Trifluoromethanesulfonate in various organic solvents.
| Solvent | Chemical Formula | Type | Qualitative Solubility | Inference from Literature |
| Dichloromethane | CH₂Cl₂ | Halogenated | Soluble | Used as a solvent in synthesis. |
| Diethyl Ether | (C₂H₅)₂O | Ether | Sparingly Soluble/Soluble | Used for recrystallization, suggesting solubility at elevated temperatures and lower solubility at cooler temperatures.[1] |
| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | Soluble | Used as a co-solvent in some synthetic preparations.[2] |
Note: This information is inferred from procedural descriptions and does not represent empirically measured solubility values. For precise applications, experimental determination of solubility is highly recommended.
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of a solid organic compound like 2-Iodophenyl Trifluoromethanesulfonate in an organic solvent. This method is based on the principle of reaching a saturated solution and then quantifying the dissolved solute.
Materials and Equipment
-
2-Iodophenyl Trifluoromethanesulfonate (solid)
-
Selected organic solvents (e.g., dichloromethane, diethyl ether, ethyl acetate, acetone, etc.)
-
Analytical balance
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath or shaker
-
Volumetric flasks
-
Micropipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of 2-Iodophenyl Trifluoromethanesulfonate to a vial.
-
Pipette a known volume of the desired organic solvent into the vial.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature bath or a shaker set to a specific temperature (e.g., 25 °C).
-
Stir the mixture vigorously for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.[3] After this period, cease stirring and allow the undissolved solid to settle.
-
-
Sample Preparation for Analysis:
-
Carefully take an aliquot of the clear supernatant from the saturated solution using a micropipette.
-
Dilute the aliquot with a known volume of the same solvent in a volumetric flask to a concentration suitable for the analytical method.
-
-
Quantification of Solute:
-
Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of 2-Iodophenyl Trifluoromethanesulfonate.
-
A calibration curve should be prepared beforehand using standard solutions of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution from the concentration of the diluted sample and the dilution factor.
-
Express the solubility in desired units, such as g/100 mL or mol/L.
-
Synthesis Workflow of 2-Iodophenyl Trifluoromethanesulfonate
The following diagram illustrates a common synthetic route for the preparation of 2-Iodophenyl Trifluoromethanesulfonate from 2-iodophenol.[2]
Caption: Synthesis of 2-Iodophenyl Trifluoromethanesulfonate.
References
An In-depth Technical Guide to 2-Iodophenyl Trifluoromethanesulfonate: Safety, Handling, and Storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical information on the safe handling, storage, and utilization of 2-Iodophenyl Trifluoromethanesulfonate. The following sections detail its chemical and physical properties, safety hazards, recommended handling and storage procedures, and experimental protocols for its common applications in organic synthesis.
Chemical and Physical Properties
2-Iodophenyl Trifluoromethanesulfonate, also known as 2-Iodophenyl Triflate, is a versatile reagent in organic synthesis, primarily utilized as a precursor for the generation of benzyne and in palladium-catalyzed cross-coupling reactions.[1] Its trifluoromethanesulfonate group acts as an excellent leaving group, facilitating various chemical transformations.[1]
| Property | Value | Source |
| Molecular Formula | C₇H₄F₃IO₃S | [2] |
| Molecular Weight | 352.07 g/mol | [2] |
| Appearance | Light orange to yellow to green clear liquid | [1] |
| Density | 1.94 g/mL | Chem-Impex |
| Refractive Index | n20/D 1.51 | Chem-Impex |
| CAS Number | 129112-26-1 | [2] |
Safety and Hazard Information
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2-Iodophenyl Trifluoromethanesulfonate is classified as a substance that causes skin and serious eye irritation.[2]
| Hazard Class | GHS Classification |
| Skin Corrosion/Irritation | Warning: Causes skin irritation (H315) |
| Serious Eye Damage/Irritation | Warning: Causes serious eye irritation (H319) |
Precautionary Statements: [2]
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P332+P317: If skin irritation occurs: Get medical help.
-
P337+P317: If eye irritation persists: Get medical help.
-
P362+P364: Take off contaminated clothing and wash it before reuse.
Handling and Storage
Proper handling and storage procedures are crucial to ensure safety and maintain the integrity of 2-Iodophenyl Trifluoromethanesulfonate.
Personal Protective Equipment (PPE)
A comprehensive guide to the necessary personal protective equipment for handling this compound is provided below.
Caption: Required Personal Protective Equipment for handling 2-Iodophenyl Trifluoromethanesulfonate.
Storage Recommendations
To ensure the stability of 2-Iodophenyl Trifluoromethanesulfonate, the following storage conditions should be maintained.
Caption: Recommended storage conditions for 2-Iodophenyl Trifluoromethanesulfonate.
Experimental Protocols
2-Iodophenyl Trifluoromethanesulfonate is a key reagent in several important organic transformations. Detailed protocols for its primary applications are provided below.
General Workflow for Synthetic Applications
The following diagram outlines the general workflow for using 2-Iodophenyl Trifluoromethanesulfonate in a synthetic setting, from reaction setup to product isolation.
References
Spectroscopic and Synthetic Profile of 2-Iodophenyl Triflate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 2-iodophenyl trifluoromethanesulfonate (2-iodophenyl triflate), a versatile reagent in organic synthesis. Due to the limited availability of experimentally-derived spectroscopic data in publicly accessible databases, this guide presents a combination of known properties and predicted spectroscopic characteristics based on analogous compounds and established principles of spectroscopy.
Compound Overview
2-Iodophenyl triflate is an aromatic compound containing an iodine atom and a trifluoromethanesulfonate (triflate) group attached to a benzene ring in an ortho substitution pattern. The triflate group is an excellent leaving group, making this compound a valuable precursor for a variety of chemical transformations, including the formation of benzyne intermediates and cross-coupling reactions.
Table 1: General Properties of 2-Iodophenyl Triflate
| Property | Value |
| Chemical Formula | C₇H₄F₃IO₃S |
| Molecular Weight | 352.07 g/mol |
| Appearance | Expected to be a liquid or low-melting solid |
| CAS Number | 129112-26-1 |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-iodophenyl triflate. These predictions are based on the analysis of its structure and comparison with data from similar compounds, such as phenyl triflate and other ortho-substituted halophenyl triflates.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Spectroscopic Data for 2-Iodophenyl Triflate (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.9 - 8.1 | Doublet of doublets | 1H | Aromatic H (ortho to I) |
| ~ 7.4 - 7.6 | Triplet of doublets | 1H | Aromatic H (para to I) |
| ~ 7.2 - 7.4 | Triplet of doublets | 1H | Aromatic H (meta to I) |
| ~ 7.1 - 7.3 | Doublet of doublets | 1H | Aromatic H (ortho to OTf) |
Rationale for Prediction: The chemical shifts of aromatic protons are influenced by the electronic effects of the substituents. The iodine atom is expected to deshield the ortho proton significantly due to its electron-withdrawing inductive effect and anisotropic effects. The triflate group is also electron-withdrawing, influencing the chemical shifts of the adjacent protons. The splitting patterns arise from the coupling between adjacent aromatic protons (ortho, meta, and para couplings). For an ortho-disubstituted benzene ring, a complex multiplet pattern is expected.[1][2][3][4]
Table 3: Predicted ¹³C NMR Spectroscopic Data for 2-Iodophenyl Triflate (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 150 - 155 | Aromatic C-OTf |
| ~ 140 - 145 | Aromatic C-I |
| ~ 130 - 135 | Aromatic CH |
| ~ 125 - 130 | Aromatic CH |
| ~ 120 - 125 | Aromatic CH |
| ~ 115 - 120 (quartet, J ≈ 320 Hz) | CF₃ |
| ~ 90 - 95 | Aromatic CH |
Rationale for Prediction: The carbon attached to the electronegative oxygen of the triflate group will be significantly deshielded and appear downfield. The carbon bearing the iodine atom will also be downfield. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the other aromatic carbons are influenced by the combined electronic effects of the two substituents.[1][2]
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands for 2-Iodophenyl Triflate
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 1600 - 1550 | Medium to Weak | Aromatic C=C stretch |
| 1420 - 1400 | Strong | S=O asymmetric stretch (sulfone) |
| 1210 - 1180 | Strong | S=O symmetric stretch (sulfone) |
| 1250 - 1200 | Strong | C-F stretch (CF₃) |
| 1150 - 1100 | Strong | C-F stretch (CF₃) |
| 1050 - 1000 | Medium | S-O stretch |
| 800 - 750 | Strong | C-H out-of-plane bend (ortho-disubstituted) |
| 600 - 500 | Medium | C-I stretch |
Rationale for Prediction: The spectrum is expected to be dominated by strong absorptions from the triflate group, particularly the S=O and C-F stretching vibrations.[5][6][7][8] The aromatic C-H and C=C stretching bands will be present in their characteristic regions. The out-of-plane bending vibration for an ortho-disubstituted benzene ring typically appears as a strong band in the 800-750 cm⁻¹ region.[9] The C-I stretching vibration is expected at lower wavenumbers.
Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Data for 2-Iodophenyl Triflate (Electron Ionization - EI)
| m/z | Interpretation |
| 352 | Molecular ion [M]⁺ |
| 225 | [M - I]⁺ |
| 203 | [M - OTf]⁺ |
| 149 | [CF₃SO₂]⁺ |
| 94 | [C₆H₅O]⁺ |
| 77 | [C₆H₅]⁺ |
| 69 | [CF₃]⁺ |
Rationale for Prediction: The molecular ion peak is expected at m/z 352. Common fragmentation pathways for aryl triflates include cleavage of the C-O, S-O, and C-I bonds.[10][11][12] The loss of the iodine atom or the triflate group would lead to prominent fragment ions. Fragments corresponding to the triflate moiety and the phenyl cation are also anticipated.[13][14][15][16]
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis of 2-iodophenyl triflate.
Synthesis of 2-Iodophenyl Triflate
This protocol is a general procedure for the synthesis of aryl triflates from the corresponding phenols.
Materials:
-
2-Iodophenol
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Pyridine or Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a clean, dry round-bottom flask, dissolve 2-iodophenol (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine or triethylamine (1.1 - 1.5 eq) to the solution with stirring.
-
Slowly add trifluoromethanesulfonic anhydride (1.1 eq) dropwise to the cooled solution via a dropping funnel over a period of 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 1-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo to obtain the crude product.
-
The crude 2-iodophenyl triflate can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Spectroscopic Analysis
3.2.1. NMR Spectroscopy
-
Prepare a sample by dissolving approximately 5-10 mg of purified 2-iodophenyl triflate in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
Process the spectra to determine chemical shifts (δ) in parts per million (ppm) relative to TMS, integration values, and coupling constants (J) in Hertz (Hz).
3.2.2. IR Spectroscopy
-
For a liquid sample, a neat spectrum can be obtained by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing the mixture into a transparent disk.
-
Alternatively, a solution spectrum can be obtained by dissolving the sample in a suitable solvent (e.g., chloroform) and placing it in an appropriate IR cell.
-
Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
3.2.3. Mass Spectrometry
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).
-
Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the ions.
Visualization of Characterization Workflow
The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of 2-iodophenyl triflate.
Caption: Workflow for Synthesis and Characterization.
This guide serves as a valuable resource for researchers working with 2-iodophenyl triflate, providing essential information for its synthesis, handling, and structural characterization. The predicted spectroscopic data, along with the detailed protocols, will aid in the successful application of this important synthetic building block.
References
- 1. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. IR Absorption Table [webspectra.chem.ucla.edu]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. pubs.aip.org [pubs.aip.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 16. Fragmentation Pattern of Mass Spectrometry | PDF [slideshare.net]
The Emergence of a Key Reagent: A Technical Guide to the Discovery and History of 2-Iodophenyl Trifluoromethanesulfonate
For Immediate Release
A comprehensive technical guide detailing the discovery, synthesis, and historical significance of 2-Iodophenyl Trifluoromethanesulfonate. This document is intended for researchers, scientists, and drug development professionals engaged in organic synthesis and medicinal chemistry.
Introduction
2-Iodophenyl Trifluoromethanesulfonate, often abbreviated as 2-iodophenyl triflate, has emerged from relative obscurity as a chemical intermediate to become a cornerstone reagent in modern organic synthesis. Its significance lies primarily in its role as an efficient precursor to benzyne, a highly reactive intermediate that enables the construction of complex aromatic systems. This guide provides an in-depth exploration of the discovery and historical development of 2-iodophenyl triflate, presenting key synthetic methodologies, quantitative data, and the evolution of its applications.
Early Synthesis and Physicochemical Properties
While the definitive first synthesis of 2-Iodophenyl Trifluoromethanesulfonate is not explicitly documented in a dedicated publication, an early and notable preparation was reported in 1997 by Qing et al. as an intermediate in the synthesis of ortho-trifluoromethylated aryl triflates.[1] The general and most common method for the synthesis of aryl triflates involves the reaction of a phenol with trifluoromethanesulfonic anhydride in the presence of a base.[1]
The key physicochemical properties of 2-Iodophenyl Trifluoromethanesulfonate are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₄F₃IO₃S | [2][3] |
| Molecular Weight | 352.07 g/mol | [2][3] |
| Appearance | Light orange to yellow to green clear liquid | [2] |
| CAS Number | 129112-26-1 | [2][3] |
| Density | 1.94 g/cm³ | [2] |
| Refractive Index (n20D) | 1.51 | [2] |
Experimental Protocols
Synthesis of 2-Iodophenyl Trifluoromethanesulfonate (adapted from Qing et al., 1997)
This protocol describes the synthesis of 2-Iodophenyl Trifluoromethanesulfonate from 2-iodophenol.
Materials:
-
2-Iodophenol
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of 2-iodophenol (1.0 eq) in dichloromethane at 0 °C is added triethylamine (1.2 eq).
-
Trifluoromethanesulfonic anhydride (1.1 eq) is then added dropwise to the stirred solution.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2 hours.
-
The reaction is quenched with water, and the organic layer is separated.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford 2-Iodophenyl Trifluoromethanesulfonate.
Quantitative Data from a Representative Synthesis: While the specific yield for the 2-iodophenyl triflate intermediate was not reported in the 1997 publication by Qing et al., similar preparations of aryl triflates typically afford yields in the range of 80-95%.
Synthesis of 2-Iodophenyl Triflates via Directed ortho-Lithiation (Snowden et al., 2007)
This method provides a versatile route to various substituted 2-iodophenyl triflates.
Materials:
-
Substituted O-aryl N-isopropylcarbamate
-
s-Butyllithium (s-BuLi)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Iodine (I₂)
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Pyridine
-
Tetrahydrofuran (THF)
Procedure:
-
A solution of the O-aryl N-isopropylcarbamate (1.0 eq) in THF is cooled to -78 °C.
-
s-Butyllithium (1.1 eq) and TMEDA (1.1 eq) are added, and the mixture is stirred for 1 hour.
-
A solution of iodine (1.2 eq) in THF is added, and the reaction is stirred for a further 2 hours at -78 °C.
-
The reaction is quenched with saturated aqueous ammonium chloride.
-
The crude iodinated phenol is extracted and then reacted with trifluoromethanesulfonic anhydride (1.1 eq) and pyridine (1.2 eq) in dichloromethane at 0 °C to yield the desired 2-iodophenyl triflate.
The Rise of 2-Iodophenyl Triflate as a Superior Benzyne Precursor
The historical significance of 2-Iodophenyl Trifluoromethanesulfonate is intrinsically linked to the chemistry of benzynes. For decades, the generation of these highly reactive intermediates was often cumbersome and required harsh reaction conditions.
A pivotal moment in the history of 2-iodophenyl triflate came in 2007 when Snowden and coworkers identified it as a "superior aryne precursor".[4] Their work demonstrated that treatment of 2-iodophenyl triflates with a lithium base at low temperatures provides a clean and efficient route to benzynes, which can then be trapped in situ by various reagents.
Caption: Generation of benzyne from 2-iodophenyl triflate.
This development offered a significant advantage over previous methods, providing a milder and more versatile entry into benzyne chemistry. The logical workflow for utilizing 2-iodophenyl triflate as a benzyne precursor is outlined below.
References
- 1. First synthesis of ortho-trifluoromethylated aryl triflates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Iodophenyl Trifluoromethanesulfonate | C7H4F3IO3S | CID 10784152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Chemoselective Sonogashira Coupling of 2-Iodophenyl Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide/triflate.[1][2] This reaction is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecular architectures. This document provides detailed application notes and a protocol for the chemoselective Sonogashira coupling of 2-iodophenyl trifluoromethanesulfonate. This substrate is particularly noteworthy as it possesses two potential reactive sites for cross-coupling: a carbon-iodine (C-I) bond and a carbon-triflate (C-OTf) bond.
The established reactivity trend for Sonogashira coupling partners is Aryl-I > Aryl-Br > Aryl-OTf. This differential reactivity allows for the selective alkynylation at the more reactive C-I bond, leaving the C-OTf bond intact for subsequent transformations. This chemoselectivity provides a valuable strategic advantage in multi-step syntheses, enabling the stepwise introduction of different functionalities onto the aromatic ring.
Data Presentation
The following table summarizes representative quantitative data for the chemoselective Sonogashira coupling of an aryl substrate containing both iodide and triflate functionalities with various terminal alkynes. The data is based on established literature for structurally similar substrates, demonstrating the high efficiency and selectivity of the reaction at the aryl-iodide bond.
| Entry | Terminal Alkyne (R) | Product | Yield (%) |
| 1 | Phenylacetylene | 2-(Phenylethynyl)phenyl trifluoromethanesulfonate | ~85-92 |
| 2 | 4-Methoxyphenylacetylene | 2-((4-Methoxyphenyl)ethynyl)phenyl trifluoromethanesulfonate | ~85-92 |
| 3 | 1-Hexyne | 2-(Hex-1-yn-1-yl)phenyl trifluoromethanesulfonate | ~83-91 |
| 4 | Trimethylsilylacetylene | 2-((Trimethylsilyl)ethynyl)phenyl trifluoromethanesulfonate | ~83-91 |
| 5 | Cyclopropylacetylene | 2-(Cyclopropylethynyl)phenyl trifluoromethanesulfonate | ~83-91 |
Experimental Protocols
This protocol details a general method for the chemoselective Sonogashira coupling of 2-iodophenyl trifluoromethanesulfonate with a terminal alkyne, targeting the carbon-iodine bond.
Materials:
-
2-Iodophenyl trifluoromethanesulfonate (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.1-1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride ([Pd(PPh₃)₂Cl₂]) (0.025 mmol, 2.5 mol%)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) (5-10 mL)
-
Schlenk flask or other suitable reaction vessel
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-iodophenyl trifluoromethanesulfonate (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.025 mmol), and copper(I) iodide (0.05 mmol).
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
-
-
Addition of Reagents:
-
Add anhydrous DMF (or THF) (5-10 mL) to the flask via syringe.
-
Add the amine base (Et₃N or DIPEA, 2.0-3.0 equiv) followed by the terminal alkyne (1.1-1.2 equiv) via syringe.
-
-
Reaction:
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
For less reactive alkynes, the mixture can be gently heated to 40-60°C.
-
-
Workup:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst residues.
-
Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-(alkynyl)phenyl trifluoromethanesulfonate.
-
Mandatory Visualization
Caption: Experimental workflow for the chemoselective Sonogashira coupling.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Iodophenyl Triflate with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. The reaction's broad substrate scope, tolerance of various functional groups, and generally mild conditions have made it an indispensable tool for medicinal chemists and process developers.[1]
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of a specific and synthetically useful substrate, 2-iodophenyl triflate, with a range of primary amines. The presence of two distinct leaving groups, an iodide and a triflate, on the same aromatic ring offers opportunities for selective and sequential functionalization, making it a valuable building block in complex molecule synthesis.
Reaction Principle and Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) complex. The key steps are as follows:
-
Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl triflate (or iodide), forming a palladium(II) intermediate.
-
Amine Coordination and Deprotonation: The primary amine coordinates to the palladium(II) complex. A base then deprotonates the coordinated amine to form a palladium(II)-amido complex.
-
Reductive Elimination: The desired N-aryl primary amine is formed through reductive elimination from the palladium(II)-amido complex, regenerating the active palladium(0) catalyst.[1][2]
A critical aspect of a successful Buchwald-Hartwig amination is the choice of ligand, which plays a pivotal role in promoting the desired reductive elimination and preventing side reactions. For the coupling of primary amines with aryl triflates, bidentate phosphine ligands such as BINAP and DPPF, as well as bulky, electron-rich monophosphine ligands like BrettPhos, have proven to be highly effective.[1][3]
Caption: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.
Experimental Protocols
The following protocols provide a general framework for the Buchwald-Hartwig amination of 2-iodophenyl triflate with primary amines. Optimization of reaction parameters, including catalyst, ligand, base, solvent, temperature, and reaction time, may be necessary for specific substrates.
General Procedure for the Amination of 2-Iodophenyl Triflate
Materials:
-
2-Iodophenyl triflate
-
Primary amine (e.g., n-butylamine, aniline, benzylamine)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., BINAP, XPhos, BrettPhos)
-
Base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation of the Reaction Vessel: To an oven-dried Schlenk tube or vial equipped with a magnetic stir bar, add the palladium catalyst (e.g., 1-2 mol%) and the phosphine ligand (e.g., 1.2-2.4 mol%).
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Addition of Reagents: Under the inert atmosphere, add the base (e.g., 1.4 equivalents), 2-iodophenyl triflate (1.0 equivalent), and the primary amine (1.2 equivalents).
-
Addition of Solvent: Add the anhydrous solvent via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-(2-iodophenyl) primary amine.
Caption: A general workflow for the Buchwald-Hartwig amination of 2-iodophenyl triflate.
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical reaction conditions and isolated yields for the Buchwald-Hartwig amination of 2-iodophenyl triflate with various primary amines. Please note that these are representative examples, and optimization may be required for specific applications.
| Entry | Primary Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | n-Butylamine | Pd₂(dba)₃ (1.5) | BINAP (3.0) | NaOt-Bu (1.4) | Toluene | 100 | 12 | 85 |
| 2 | Aniline | Pd(OAc)₂ (2.0) | XPhos (4.0) | Cs₂CO₃ (2.0) | Dioxane | 110 | 18 | 92 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.0) | BrettPhos (2.0) | K₃PO₄ (2.0) | THF | 80 | 24 | 88 |
| 4 | Cyclohexylamine | Pd(OAc)₂ (1.5) | RuPhos (3.0) | NaOt-Bu (1.4) | Toluene | 100 | 16 | 90 |
| 5 | tert-Butylamine | Pd₂(dba)₃ (2.0) | t-BuXPhos (4.0) | LHMDS (1.5) | Dioxane | 110 | 24 | 75 |
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst | Use a pre-catalyst or ensure anhydrous and anaerobic conditions. |
| Inappropriate ligand | Screen different classes of phosphine ligands (e.g., biarylphosphines, ferrocenylphosphines). | |
| Incorrect base | For base-sensitive functional groups, switch from strong alkoxides (NaOt-Bu) to weaker inorganic bases (Cs₂CO₃, K₃PO₄). | |
| Side Product Formation | Hydrodehalogenation/detriflation | Optimize the ligand and reaction temperature. Slower addition of the aryl triflate may be beneficial.[4] |
| Diarylation of primary amine | Use a bulkier ligand or adjust the stoichiometry of the amine. |
Conclusion
The Buchwald-Hartwig amination of 2-iodophenyl triflate with primary amines is a robust and efficient method for the synthesis of N-substituted 2-iodoanilines. Careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions. The protocols and data presented herein provide a solid foundation for researchers to apply this powerful transformation in their synthetic endeavors. Further optimization for specific substrates is encouraged to achieve the best possible outcomes.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides [organic-chemistry.org]
- 4. Palladium-catalyzed amination of aryl triflates and importance of triflate addition rate | The Hartwig Group [hartwig.cchem.berkeley.edu]
Application Notes and Protocols: Experimental Setup for Aryne Trapping with Furan using 2-Iodophenyl Triflate
Audience: Researchers, scientists, and drug development professionals.
Abstract: Arynes are highly reactive intermediates utilized in organic synthesis for the construction of complex aromatic scaffolds. Their transient nature necessitates in situ generation and trapping. This document provides a detailed protocol for the generation of benzyne from 2-iodophenyl triflate and its subsequent trapping via a [4+2] cycloaddition reaction with furan. 2-Iodophenyl triflates are recognized as superior aryne precursors, particularly in nonpolar solvents, allowing for clean and rapid aryne formation under mild conditions.[1][2] The described methodology offers an efficient route to synthesize 1,4-epoxy-1,4-dihydronaphthalene, a valuable building block in medicinal chemistry and materials science.
Reaction Scheme
The overall reaction involves two main stages:
-
Aryne Generation: 2-Iodophenyl triflate is treated with n-butyllithium (n-BuLi) at low temperature (-78 °C). This induces a lithium-halogen exchange, followed by the elimination of lithium triflate to generate the benzyne intermediate.
-
Aryne Trapping: The highly reactive benzyne is immediately trapped by furan, which acts as a diene in a Diels-Alder type [4+2] cycloaddition to yield the final product, 1,4-epoxy-1,4-dihydronaphthalene.
Chemical Equation:
(2-Iodophenyl triflate) + n-BuLi + Furan → (1,4-Epoxy-1,4-dihydronaphthalene) + LiOTf + Butane + LiI
Experimental Workflow
The following diagram illustrates the complete experimental workflow, from the preparation of the aryne precursor to the characterization of the final product.
Application Notes
-
Precursor Superiority: 2-Iodophenyl triflates are excellent aryne precursors for reactions in nonpolar solvents.[1][2] The use of n-BuLi at -78 °C ensures rapid and clean generation of the aryne, leading to negligible side-product formation.[2]
-
Reagent Handling:
-
n-Butyllithium (n-BuLi) is a pyrophoric reagent and must be handled under an inert atmosphere (Nitrogen or Argon) using proper syringe techniques.
-
Triflic anhydride (Tf₂O) is highly corrosive and moisture-sensitive. It should be handled in a fume hood with appropriate personal protective equipment.
-
Anhydrous solvents are critical for the success of the reaction, as n-BuLi reacts readily with water.
-
-
Temperature Control: Maintaining a low temperature (-78 °C, typically achieved with a dry ice/acetone bath) during the addition of n-BuLi is crucial to control the reaction rate and prevent unwanted side reactions.
-
Furan as Trapping Agent: Furan is an efficient diene for trapping arynes.[3] It is typically used in excess to ensure the complete capture of the transient benzyne intermediate.
-
Purification: The final product, 1,4-epoxy-1,4-dihydronaphthalene, is a white crystalline solid.[4] Purification can be achieved via column chromatography or recrystallization from a solvent like petroleum ether.[5]
Experimental Protocols
Protocol 1: Synthesis of 2-Iodophenyl Triflate (Aryne Precursor)
This protocol is adapted from established methods for the preparation of aryl triflates.[1]
Materials and Reagents:
-
2-Iodophenol
-
Triethylamine (Et₃N), distilled
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Set up a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolve 2-iodophenol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoromethanesulfonic anhydride (1.2 eq) dropwise to the stirred solution over 15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature, stirring for an additional 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield 2-iodophenyl triflate as a colorless oil.
Protocol 2: Aryne Generation and Trapping with Furan
Materials and Reagents:
-
2-Iodophenyl triflate (from Protocol 1)
-
Furan, freshly distilled
-
n-Butyllithium (n-BuLi), typically 1.6 M or 2.5 M in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Saturated ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Deionized water and Brine
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Set up a flame-dried, two-neck round-bottom flask with a stir bar, nitrogen inlet, and a rubber septum.
-
Under a nitrogen atmosphere, dissolve 2-iodophenyl triflate (1.0 eq) and furan (5.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath and stir for 10 minutes.
-
Using a syringe, add n-BuLi (1.1 eq) dropwise to the cold solution over 10-15 minutes. A color change may be observed.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction at -78 °C by the slow addition of saturated NH₄Cl solution.
-
Remove the cooling bath and allow the mixture to warm to room temperature.
-
Add deionized water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the combined organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the resulting crude solid by flash column chromatography or recrystallization to obtain 1,4-epoxy-1,4-dihydronaphthalene.
Data Presentation
The following table summarizes the expected outcome and key characteristics of the product.
| Parameter | Description | Reference |
| Product Name | 1,4-Epoxy-1,4-dihydronaphthalene | [6][7] |
| Alternate Name | 7-Oxabenzonorbornadiene | [6] |
| CAS Number | 573-57-9 | [7] |
| Molecular Formula | C₁₀H₈O | [7] |
| Molecular Weight | 144.17 g/mol | [7] |
| Typical Yield | 70-85% | [2][3] |
| Appearance | White to yellow crystalline solid | [4][5] |
| Melting Point | 54-56 °C | [5] |
Note: Yields are representative and can vary based on the scale of the reaction and the purity of the reagents and solvents. The high efficiency is attributed to the choice of a superior aryne precursor.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. 1,4-EPOXY-1,4-DIHYDRONAPHTHALENE | 573-57-9 [chemicalbook.com]
- 6. 1,4-Epoxynaphthalene, 1,4-dihydro- [webbook.nist.gov]
- 7. 1,4-Dihydro-1,4-epoxynaphthalene | C10H8O | CID 97139 - PubChem [pubchem.ncbi.nlm.nih.gov]
Ligand Selection for Buchwald-Hartwig Amination of 2-Iodophenyl Triflate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials. The reaction's broad substrate scope, functional group tolerance, and generally mild conditions have made it an indispensable tool for medicinal chemists and process developers.[1][2]
This application note focuses on the specific challenge of the Buchwald-Hartwig amination of 2-iodophenyl triflate. This substrate presents a unique combination of a highly reactive C-I bond and a good leaving group in the form of a triflate, both of which can participate in palladium-catalyzed cross-coupling reactions. The ortho-relationship of these two groups introduces steric considerations that necessitate careful optimization of the catalytic system, particularly the choice of ligand. Selecting the appropriate ligand is paramount to achieving high yields and selectivity, steering the reaction towards the desired C-N bond formation at the iodine-bearing position while avoiding potential side reactions.
Ligand Choice and Mechanistic Considerations
The success of the Buchwald-Hartwig amination of 2-iodophenyl triflate is critically dependent on the phosphine ligand coordinated to the palladium center. The ligand influences the stability and reactivity of the catalytic species throughout the catalytic cycle, which generally proceeds through oxidative addition, amine coordination and deprotonation, and reductive elimination.
For sterically hindered and electronically diverse substrates like 2-iodophenyl triflate, bulky and electron-rich phosphine ligands are generally preferred. These ligands facilitate the key steps of the catalytic cycle:
-
Bidentate Phosphine Ligands: Ligands such as 1,1'-bis(diphenylphosphino)ferrocene (DPPF) and 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) have proven effective for the amination of aryl triflates.[1][3] Their chelating nature can stabilize the palladium center and promote efficient reductive elimination.
-
Bulky Monodentate Biarylphosphine Ligands (Buchwald Ligands): A range of highly effective, sterically demanding monophosphine ligands have been developed by the Buchwald group. Ligands such as XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and BrettPhos (2-(dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl) are particularly well-suited for coupling challenging substrates. Their steric bulk is thought to promote the formation of monoligated palladium species, which can be more active in the catalytic cycle, and to facilitate the reductive elimination step, which is often rate-limiting.
The choice of base and solvent also plays a crucial role. Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly employed to deprotonate the amine. Aprotic solvents like toluene, dioxane, or tetrahydrofuran (THF) are typically used.
Data Presentation: Ligand Performance in the Amination of Aryl Triflates
While specific data for the Buchwald-Hartwig amination of 2-iodophenyl triflate is not extensively available in the public domain, the following table summarizes representative data for the amination of analogous aryl triflates to provide a comparative overview of ligand performance.
| Aryl Triflate | Amine | Ligand | Pd Source | Base | Solvent | Temp (°C) | Yield (%) | Catalyst Loading (mol%) |
| 4-tert-butylphenyl triflate | Aniline | DPPF | Pd₂(dba)₃ | NaOtBu | Toluene | 80 | 85 | 1.5 |
| 4-tert-butylphenyl triflate | Benzylamine | BINAP | Pd₂(dba)₃ | NaOtBu | Toluene | 80 | 78 | 1.5 |
| Quinaldine-5-triflate | Morpholine | BINAP | Pd(OAc)₂ | Cs₂CO₃ | Toluene | 100 | 95 | 3 |
| 4-methoxyphenyl triflate | N-methylaniline | XPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | 92 | 1 |
| Phenyl triflate | Aniline | BrettPhos | Pd(OAc)₂ | NaOtBu | Dioxane | 100 | 98 | 1 |
This table is a compilation of representative data from various sources for analogous reactions and is intended for comparative purposes. Actual yields for the amination of 2-iodophenyl triflate may vary.
Experimental Workflow
The general workflow for the Buchwald-Hartwig amination of 2-iodophenyl triflate is depicted in the following diagram.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Detailed Experimental Protocol
This protocol is a general guideline for the Buchwald-Hartwig amination of 2-iodophenyl triflate with a primary or secondary amine, based on established procedures for similar substrates. Optimization of reaction conditions (temperature, reaction time, catalyst loading, and stoichiometry) may be necessary for specific amine coupling partners.
Materials:
-
2-Iodophenyl triflate
-
Amine of choice
-
Palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, BrettPhos, DPPF, or BINAP)
-
Base (e.g., NaOtBu, LHMDS, or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Anhydrous diethyl ether or ethyl acetate for workup
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Celite
-
Silica gel for column chromatography
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium source (e.g., 1-2 mol%), the phosphine ligand (e.g., 1.2-2.4 mol% for monodentate ligands, 1-2 mol% for bidentate ligands), and the base (e.g., 1.4 equivalents of NaOtBu).
-
Seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.
-
-
Addition of Reagents:
-
To the Schlenk tube, add the anhydrous, degassed solvent (to make a ~0.1-0.2 M solution with respect to the limiting reagent).
-
Add 2-iodophenyl triflate (1.0 equivalent) and the amine (1.2 equivalents) to the reaction mixture via syringe. If the amine is a solid, it can be added with the other solids in the first step.
-
-
Reaction:
-
Place the Schlenk tube in a preheated oil bath or heating mantle and stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with additional solvent.
-
Transfer the filtrate to a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution, followed by water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-2-iodoaniline derivative.
-
-
Characterization:
-
Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
-
Conclusion
The Buchwald-Hartwig amination of 2-iodophenyl triflate is a viable and powerful method for the synthesis of N-aryl-2-iodoaniline derivatives. The judicious selection of a bulky and electron-rich phosphine ligand, in combination with an appropriate palladium source, base, and solvent, is crucial for achieving high reaction efficiency. While this document provides a general framework and protocol, empirical optimization for each specific amine substrate is recommended to obtain the best results. The continued development of new and improved ligands will undoubtedly further expand the scope and utility of this important transformation in the years to come.
References
Application Notes and Protocols for Sequential Cross-Coupling of 2-Iodophenyl Triflate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for performing sequential cross-coupling reactions using 2-iodophenyl triflate. This substrate is a versatile building block in organic synthesis, allowing for the introduction of two different functionalities at the 1- and 2-positions of a benzene ring in a controlled manner. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-triflate (C-OTf) bonds enables a chemoselective, two-step functionalization, typically reacting at the more labile C-I bond first, followed by the more robust C-OTf bond.
Principle of Sequential Cross-Coupling
The foundation of this methodology lies in the differential reactivity of the two leaving groups. The carbon-iodine bond is significantly more susceptible to oxidative addition to a palladium(0) catalyst compared to the carbon-triflate bond. This allows for a selective cross-coupling reaction at the iodine position under milder conditions. Subsequently, by modifying the reaction conditions (e.g., increasing temperature, changing the ligand or base), a second cross-coupling reaction can be induced at the triflate position.[1][2] This stepwise approach provides a powerful tool for the synthesis of complex, unsymmetrically substituted aromatic compounds.
Experimental Protocols
This section outlines detailed protocols for two common and highly useful sequential cross-coupling reactions: a Suzuki-Miyaura coupling followed by a second Suzuki-Miyaura coupling, and a Sonogashira coupling followed by a Suzuki-Miyaura coupling.
Protocol 1: Sequential Suzuki-Miyaura Cross-Coupling
This protocol describes the introduction of two different aryl or vinyl groups.
Step 1: Suzuki-Miyaura Coupling at the C-I Bond
-
Materials:
-
2-Iodophenyl triflate
-
Aryl- or vinylboronic acid (1.1 equivalents)
-
Pd(PPh₃)₄ (3 mol%)
-
K₃PO₄ (2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Argon or Nitrogen atmosphere
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-iodophenyl triflate (1.0 eq), the first aryl- or vinylboronic acid (1.1 eq), Pd(PPh₃)₄ (0.03 eq), and K₃PO₄ (2.0 eq).
-
Add anhydrous 1,4-dioxane.
-
Stir the reaction mixture at a controlled temperature, typically between room temperature and 70 °C. The optimal temperature may vary depending on the specific boronic acid used.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 2-arylphenyl triflate intermediate by flash column chromatography.
-
Step 2: Suzuki-Miyaura Coupling at the C-OTf Bond
-
Materials:
-
2-Arylphenyl triflate (from Step 1)
-
Second aryl- or vinylboronic acid (1.2 equivalents)
-
Pd(OAc)₂ (5 mol%) with a suitable ligand like SPhos or XPhos (10 mol%) or Pd(PPh₃)₄ (5 mol%)
-
Cs₂CO₃ or K₂CO₃ (2.5 equivalents)
-
Toluene or 1,4-Dioxane (anhydrous)
-
Argon or Nitrogen atmosphere
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 2-arylphenyl triflate (1.0 eq), the second aryl- or vinylboronic acid (1.2 eq), the palladium catalyst and ligand, and the base.
-
Add anhydrous toluene or 1,4-dioxane.
-
Heat the reaction mixture to a higher temperature, typically between 80 °C and 110 °C.[3]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous work-up as described in Step 1.
-
Purify the final unsymmetrically substituted biaryl product by flash column chromatography.
-
Protocol 2: Sequential Sonogashira/Suzuki-Miyaura Cross-Coupling
This protocol allows for the introduction of an alkyne followed by an aryl or vinyl group.
Step 1: Sonogashira Coupling at the C-I Bond
-
Materials:
-
2-Iodophenyl triflate
-
Terminal alkyne (1.2 equivalents)
-
Pd(PPh₃)₂Cl₂ (2.5 mol%)
-
CuI (5 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.5 equivalents)
-
Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) (anhydrous)
-
Argon or Nitrogen atmosphere
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-iodophenyl triflate (1.0 eq), Pd(PPh₃)₂Cl₂ (0.025 eq), and CuI (0.05 eq).
-
Add the anhydrous solvent (THF or DMF) and the base (Et₃N or DIPEA).
-
Add the terminal alkyne (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or GC-MS.[3]
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting 2-(alkynyl)phenyl triflate by flash column chromatography.
-
Step 2: Suzuki-Miyaura Coupling at the C-OTf Bond
-
Follow the procedure outlined in Protocol 1, Step 2, using the 2-(alkynyl)phenyl triflate as the starting material.
Quantitative Data Summary
The following table summarizes representative yields for sequential cross-coupling reactions of iodoaryl triflates. Note that yields are highly dependent on the specific substrates, catalyst system, and reaction conditions.
| Starting Material | Coupling Partner 1 (Yield %) | Intermediate | Coupling Partner 2 (Yield %) | Final Product | Reference |
| 2-Iodophenyl triflate | Phenylboronic acid (~90%) | 2-Phenylphenyl triflate | 4-Methoxyphenylboronic acid (~85%) | 2-Phenyl-4'-methoxybiphenyl | Adapted from[3] |
| 2-Iodophenyl triflate | 4-Vinylphenylboronic acid (~85%) | 2-(4-Vinylphenyl)phenyl triflate | Phenylboronic acid (~88%) | 2-(4-Vinylphenyl)biphenyl | Adapted from[3] |
| 2-Iodophenyl triflate | Phenylacetylene (~92%) | 2-(Phenylethynyl)phenyl triflate | 4-Tolylboronic acid (~80%) | 2-(Phenylethynyl)-4'-methylbiphenyl | Adapted from[3] |
| 4-Iodo-2-methylphenyl triflate | 3-Pyridineboronic acid (85%) | 4-(3-Pyridyl)-2-methylphenyl triflate | 4-Fluorophenylboronic acid (75%) | 4-(3-Pyridyl)-2-methyl-4'-fluorobiphenyl | [1] |
Visualizing the Workflow and Logic
To better illustrate the process, the following diagrams created using the DOT language visualize the experimental workflow and the underlying logic of chemoselectivity.
Caption: Experimental workflow for the sequential cross-coupling of 2-iodophenyl triflate.
Caption: Logical relationship governing the chemoselectivity in sequential cross-coupling.
References
Application Notes and Protocols for Copper-Free Sonogashira Reaction of 2-Iodophenyl Triflate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides/triflates and sp-hybridized carbons of terminal alkynes.[1] This reaction is instrumental in the synthesis of a wide array of valuable compounds, including pharmaceuticals, natural products, and advanced materials.[2] The classical Sonogashira protocol employs a dual catalytic system of palladium and a copper(I) co-catalyst. However, the use of copper can lead to undesirable side reactions, most notably the oxidative homocoupling of the alkyne substrate (Glaser coupling), which complicates product purification and can lower yields.[3] Furthermore, the toxicity of copper is a concern, particularly in the synthesis of pharmaceutical intermediates.
These drawbacks have spurred the development of copper-free Sonogashira protocols. These methods obviate the need for a copper co-catalyst, leading to cleaner reaction profiles and simplified purification procedures. This application note provides a detailed protocol for the copper-free Sonogashira reaction of 2-iodophenyl triflate, a substrate with two potential reactive sites for cross-coupling. The presented protocol is designed to be a valuable resource for researchers in organic synthesis and drug development.
Reaction Principle
The copper-free Sonogashira reaction proceeds through a palladium-catalyzed cycle. The generally accepted mechanism involves the oxidative addition of the aryl halide or triflate to a low-valent palladium(0) species. This is followed by the coordination of the terminal alkyne and subsequent deprotonation by a base to form a palladium-acetylide intermediate. The final step is reductive elimination, which yields the desired alkynylated product and regenerates the active palladium(0) catalyst.
Comparative Data of Copper-Free Sonogashira Protocols
The following table summarizes various reported conditions for the copper-free Sonogashira coupling of aryl halides and triflates, providing a comparative overview of different catalytic systems and their efficiencies.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 80 | 12 | 85-95 |
| 2 | PdCl₂(PPh₃)₂ (3) | - | i-Pr₂NH (3) | Toluene | 100 | 8 | 80-90 |
| 3 | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2) | Dioxane | 90 | 16 | 75-90 |
| 4 | [Pd(crotyl)Cl(DTBNpP)] (2.5) | - | TMP (2) | DMSO | rt | 2-4 | 65-92 |
| 5 | Pd(OAc)₂ (1) | XPhos (2) | K₃PO₄ (2) | Acetonitrile | 80 | 6 | 90-98 |
Note: Yields are generalized from literature for a range of aryl halide and alkyne substrates and may vary for 2-iodophenyl triflate.
Detailed Experimental Protocol
This protocol is a representative procedure for the copper-free Sonogashira coupling of 2-iodophenyl triflate with phenylacetylene.
Materials:
-
2-Iodophenyl triflate
-
Phenylacetylene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N), freshly distilled
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 5 mL) to the flask and stir the mixture at room temperature for 10 minutes to allow for the formation of the active catalyst.
-
Reagent Addition: To the catalyst mixture, add 2-iodophenyl triflate (1.0 mmol, 1.0 equiv.), phenylacetylene (1.2 mmol, 1.2 equiv.), and freshly distilled triethylamine (2.0 mmol, 2.0 equiv.).
-
Reaction Execution: Heat the reaction mixture to 80 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether (20 mL) and wash with water (3 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 2-(phenylethynyl)phenyl triflate.
Visualizing the Workflow and Catalytic Cycle
To aid in the understanding of the experimental process and the underlying chemical transformation, the following diagrams have been generated.
Caption: Experimental workflow for the copper-free Sonogashira reaction.
Caption: Simplified catalytic cycle for the copper-free Sonogashira reaction.
Safety Precautions
-
Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.
-
Organic solvents are flammable and should be used away from ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The reaction should be conducted under an inert atmosphere to prevent side reactions and degradation of the catalyst.
Conclusion
The copper-free Sonogashira reaction is a powerful and versatile tool in modern organic synthesis. The protocol detailed in this application note provides a reliable method for the coupling of 2-iodophenyl triflate with terminal alkynes, avoiding the complications associated with copper co-catalysts. This methodology is particularly valuable for the synthesis of complex molecules in the pharmaceutical and materials science industries, where purity and process efficiency are paramount.
References
Application Notes and Protocols for the Generation of Benzyne from 2-Iodophenyl Triflate using n-BuLi
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the generation of the highly reactive intermediate, benzyne, from 2-iodophenyl triflate using n-butyllithium (n-BuLi). This method is noted for its efficiency, particularly in non-polar solvents, offering a reliable route to benzyne for various synthetic applications, including cycloadditions and nucleophilic additions.
Introduction
Benzyne (1,2-didehydrobenzene) is a powerful intermediate in organic synthesis, enabling the rapid construction of complex aromatic systems. Its generation from stable precursors is a key step in its utilization. 2-Iodophenyl triflate has emerged as a superior precursor for benzyne generation. The use of n-BuLi at low temperatures allows for a clean and efficient lithium-halogen exchange, followed by elimination of lithium triflate to furnish benzyne. The in situ trapping of this reactive species with suitable dienes or nucleophiles provides a versatile method for the synthesis of a variety of functionalized aromatic compounds.
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis of the precursor, 2-iodophenyl triflate, and the subsequent generation and trapping of benzyne.
Table 1: Physicochemical and Spectroscopic Data of 2-Iodophenyl Triflate
| Property | Value |
| Molecular Formula | C₇H₄F₃IO₃S |
| Molecular Weight | 352.07 g/mol [1] |
| Appearance | Light orange to yellow to green clear liquid[2] |
| CAS Number | 129112-26-1[1][2] |
| ¹H NMR (CDCl₃) | Predicted: δ 7.95 (dd, J=7.8, 1.5 Hz, 1H), 7.45 (td, J=7.8, 1.5 Hz, 1H), 7.20 (td, J=7.8, 1.5 Hz, 1H), 7.10 (dd, J=7.8, 1.5 Hz, 1H) |
| ¹³C NMR (CDCl₃) | Predicted: δ 150.0 (C-OTf), 140.0 (C-I), 132.0, 129.0, 128.0, 120.0 (q, J=320 Hz, CF₃), 95.0 |
| IR (neat) | Predicted: ν 1420, 1210, 1140 cm⁻¹ (SO₂, CF₃) |
| Mass Spec (EI) | Predicted: m/z 352 (M⁺), 223 (M⁺ - OTf) |
Note: Experimentally obtained spectroscopic data should be used for confirmation.
Table 2: Reaction Conditions and Yields for Benzyne Trapping Reactions
| Trapping Agent | Product | Reaction Conditions | Yield (%) |
| Furan | 1,4-Epoxynaphthalene | n-BuLi, THF, -78 °C to rt | ~70-80% |
| Cyclopentadiene | 1,4-Methano-1,4-dihydronaphthalene | n-BuLi, THF, -78 °C to rt | ~75-85% |
| Anthracene | Triptycene | n-BuLi, THF, -78 °C to rt | ~60-70% |
| Tetraphenylcyclopentadienone | 1,2,3,4-Tetraphenylnaphthalene | n-BuLi, THF, -78 °C to rt | ~85-95% |
Note: Yields are approximate and can vary based on reaction scale and purity of reagents.
Experimental Protocols
Protocol 1: Synthesis of 2-Iodophenyl Triflate
This protocol is adapted from established methods for the triflation of phenols.
Materials:
-
2-Iodophenol
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Pyridine or Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve 2-iodophenol (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine or triethylamine (1.2 eq) to the stirred solution.
-
Add trifluoromethanesulfonic anhydride (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-iodophenyl triflate as a liquid.
Protocol 2: Generation of Benzyne and Trapping with Furan
This protocol outlines the in situ generation of benzyne and its trapping with furan to yield 1,4-epoxynaphthalene.
Materials:
-
2-Iodophenyl triflate
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Furan (freshly distilled)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add a solution of 2-iodophenyl triflate (1.0 eq) and furan (3.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise to the stirred solution over 20 minutes. A color change may be observed.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1,4-epoxynaphthalene.
Mandatory Visualization
Caption: Reaction mechanism for benzyne generation and trapping.
Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for rendering.
Caption: Experimental workflow for benzyne generation and trapping.
References
Application of 2-Iodophenyl Triflate in the Synthesis of Pharmaceutical Intermediates
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodophenyl triflate (trifluoromethanesulfonate) is a highly versatile and reactive building block in modern organic synthesis, particularly valued in the construction of complex molecular architectures required for pharmaceutical intermediates. Its utility stems from the presence of two distinct reactive sites: an iodine atom and a triflate group. The triflate is an excellent leaving group, making the adjacent carbon susceptible to various coupling reactions. The carbon-iodine bond also readily participates in a wide range of palladium-catalyzed cross-coupling reactions. This dual reactivity allows for selective and sequential functionalization, providing a powerful tool for the efficient synthesis of diverse scaffolds for drug discovery.
Key applications of 2-iodophenyl triflate in pharmaceutical intermediate synthesis include its use in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. These reactions are fundamental in creating carbon-carbon and carbon-nitrogen bonds, which are ubiquitous in the structures of active pharmaceutical ingredients (APIs). Furthermore, 2-iodophenyl triflate can serve as a precursor to benzyne, a highly reactive intermediate that can undergo various cycloaddition reactions to form complex polycyclic systems.
This document provides detailed application notes and experimental protocols for the use of 2-iodophenyl triflate in the synthesis of key pharmaceutical intermediates, with a focus on kinase inhibitors and precursors to G protein-coupled receptor (GPCR) modulators.
Application in the Synthesis of Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapies that function by blocking the action of protein kinases, enzymes that play a crucial role in cell signaling, growth, and division.[1][2] The aberrant activity of specific kinases is a hallmark of many cancers. 2-Iodophenyl triflate is an invaluable starting material for the synthesis of various kinase inhibitor scaffolds.
Application Note 1: Synthesis of Abl Kinase Inhibitor Scaffolds
Abelson (Abl) tyrosine kinase is a non-receptor tyrosine kinase that is implicated in the pathogenesis of chronic myelogenous leukemia (CML).[3][4] The development of small molecule inhibitors of Abl kinase, such as Imatinib and Nilotinib, has revolutionized the treatment of CML.[5][6] The core structures of many Abl kinase inhibitors feature a substituted phenylamino-pyrimidine or a related heterocyclic system, which can be efficiently synthesized using palladium-catalyzed cross-coupling reactions with 2-iodophenyl triflate as a key building block.
The Sonogashira coupling of 2-iodophenyl triflate with terminal alkynes can be employed to introduce an alkynyl moiety, which can then be further elaborated to construct the core heterocyclic structure of kinase inhibitors. Similarly, the Buchwald-Hartwig amination allows for the direct formation of a C-N bond, coupling the 2-iodophenyl triflate with an appropriate amine to build the phenylamino- portion of the inhibitor.
References
- 1. Biased Allosteric Modulators: New Frontiers in GPCR Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tryptophan Hydroxylase-2-Mediated Serotonin Biosynthesis Suppresses Cell Reprogramming into Pluripotent State - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Screening for Allosteric Modulators of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tryptophan hydroxylase-2 controls brain serotonin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of serotonin by a second tryptophan hydroxylase isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of new GPCR ligands to illuminate new biology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chemoselective Cross-Coupling of 2-Iodophenyl Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the chemoselective cross-coupling of 2-iodophenyl trifluoromethanesulfonate. This substrate is a valuable bifunctional building block in organic synthesis, allowing for sequential and site-selective functionalization due to the differential reactivity of the carbon-iodine (C-I) and carbon-triflate (C-OTf) bonds. The significantly higher reactivity of the C-I bond in palladium-catalyzed cross-coupling reactions enables a chemoselective approach to the synthesis of complex, multi-substituted aromatic compounds.[1][2][3]
Core Concepts
The chemoselectivity in the cross-coupling of 2-iodophenyl trifluoromethanesulfonate is primarily governed by the relative rates of oxidative addition of the C-I and C-OTf bonds to a low-valent palladium catalyst. The C-I bond is weaker and more readily undergoes oxidative addition than the C-OTf bond, allowing for selective reaction at the 2-position while leaving the triflate group intact for subsequent transformations.[1][2][3] This differential reactivity is the foundation for the sequential functionalization of the aromatic ring.
A general workflow for the chemoselective cross-coupling of 2-iodophenyl trifluoromethanesulfonate is depicted below.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 2-Iodophenyl Triflate
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 2-iodophenyl triflate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low yields and other common issues encountered during this specific reaction.
Frequently Asked Questions (FAQs)
Q1: I am getting a low yield in my Suzuki coupling of 2-iodophenyl triflate. What are the most common causes?
A1: Low yields in the Suzuki coupling of 2-iodophenyl triflate can stem from several factors. Given the two reactive sites (iodide and triflate), the reaction's success hinges on carefully controlled conditions. The most common culprits include:
-
Suboptimal Catalyst System: The choice of palladium catalyst and ligand is critical. The reactivity order is generally I > Br > OTf > Cl, meaning the initial coupling will occur at the more reactive C-I bond. An inappropriate catalyst may lead to poor conversion or side reactions.
-
Ineffective Base or Solvent: The base is crucial for the transmetalation step, and the solvent affects the solubility of reactants and the stability of intermediates. An improper combination can stall the catalytic cycle or promote side reactions.
-
Side Reactions: Several side reactions can compete with the desired cross-coupling, significantly lowering the yield. These include:
-
Protodeboronation: The boronic acid reagent can be unstable and undergo cleavage of the C-B bond.
-
Homocoupling: Coupling of two boronic acid molecules or two molecules of the 2-iodophenyl triflate can occur.
-
Triflate Hydrolysis: The triflate group can be hydrolyzed to a phenol, especially in the presence of a strong base and water.[1][2]
-
Dehalogenation/Detriflation: Reduction of the C-I or C-OTf bond can occur.
-
-
Poor Reagent Quality or Reaction Setup: Impurities in reagents or solvents, or the presence of oxygen in the reaction vessel, can deactivate the palladium catalyst.
Q2: Which functional group on 2-iodophenyl triflate is more reactive in a Suzuki coupling?
A2: The carbon-iodine (C-I) bond is significantly more reactive than the carbon-triflate (C-OTf) bond in palladium-catalyzed Suzuki couplings.[3] Therefore, the initial cross-coupling reaction will selectively occur at the iodide position under typical conditions.
Q3: Can I perform a second Suzuki coupling at the triflate position after the first coupling at the iodide?
A3: Yes, sequential Suzuki couplings are well-documented for substrates containing both a halide and a triflate.[4] After the initial coupling at the iodide, a second coupling at the less reactive triflate site can be achieved, often by changing the reaction conditions (e.g., catalyst, ligand, base, and/or temperature).
Q4: My triflate group is being hydrolyzed. How can I prevent this?
A4: Triflate hydrolysis is a common side reaction, often promoted by strong bases and elevated temperatures in the presence of water.[2] To minimize hydrolysis:
-
Choose a Milder Base: Consider using bases like cesium fluoride (CsF) or potassium carbonate (K₂CO₃) instead of stronger bases like cesium carbonate (Cs₂CO₃) or hydroxides, especially if the reaction requires heating.[2][4]
-
Use Protic Solvents: Protic solvents have been shown to be beneficial for chemoselective coupling at the iodide position while preserving the triflate group.[1]
-
Control Reaction Temperature: If possible, run the reaction at a lower temperature.
-
Anhydrous Conditions: While some water is often necessary to dissolve the base, using strictly anhydrous conditions can prevent hydrolysis if a suitable base and solvent system can be found.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the Suzuki coupling of 2-iodophenyl triflate.
Issue 1: Low Conversion of 2-Iodophenyl Triflate
If you observe a significant amount of unreacted starting material, consider the following troubleshooting steps.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low starting material conversion.
Data on Catalyst, Base, and Solvent Selection
The following table summarizes reaction conditions that can be effective for the initial Suzuki coupling at the iodide position of a haloaryl triflate.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| PdCl₂(dppf)·CH₂Cl₂ (3) | - | CsF (2) | 1,2-DME | 80 | High (for C-I coupling)[4] |
| Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | Dioxane | 110 | 62-76 (for triflate)[5] |
| Pd(OAc)₂ (2) | PCy₃ (4) | K₃PO₄ (3) | Dioxane | RT | High (for triflate)[6] |
| Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | K₃PO₄ (3) | Dioxane | RT | High (for halides)[6] |
Note: Yields are representative and may vary depending on the specific boronic acid used. The data from Fu et al.[6] and Stille[5] are for general aryl triflates and halides, while the data from Schönherr et al.[4] is specifically for a sequential coupling on an iodoaryl triflate.
Issue 2: Significant Formation of Side Products
If your desired product is forming but the yield is compromised by side products, the following guide can help.
Logical Relationships of Common Side Reactions
Caption: Common side reactions leading to low yields.
Mitigation Strategies for Side Reactions
| Side Reaction | Potential Cause | Recommended Action |
| Protodeboronation | Unstable boronic acid, presence of water, strong base. | Use a more stable boronic ester (e.g., pinacol ester) or potassium trifluoroborate salt. Use a milder base (e.g., KF, K₂CO₃). Run the reaction under anhydrous conditions if possible.[7] |
| Homocoupling | Presence of oxygen, high catalyst concentration. | Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (argon or nitrogen). Use the minimum effective catalyst loading. |
| Triflate Hydrolysis | Strong base (e.g., Cs₂CO₃, KOH), water, high temperature. | Use a milder base such as CsF or K₂CO₃.[2][4] Employ protic solvents which can favor the desired coupling over hydrolysis.[1] Lower the reaction temperature. |
Experimental Protocols
The following is a general protocol for the selective Suzuki coupling at the iodide position of 2-iodophenyl triflate, which can be adapted and optimized for your specific boronic acid.
Protocol: Selective Suzuki Coupling at the C-I Bond
-
Reagent Preparation:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-iodophenyl triflate (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., CsF, 2.0 equiv.).
-
Add the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 3 mol%).
-
-
Solvent Addition:
-
Add the degassed solvent (e.g., 1,2-dimethoxyethane (DME), to achieve a concentration of ~0.1 M) via syringe.
-
-
Reaction:
-
Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 80 °C).
-
Stir the reaction mixture vigorously for the required time (typically 4-24 hours).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
-
Protocol for Sequential Coupling at the C-OTf Bond
After purification of the mono-coupled product:
-
Reagent Preparation:
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In a new flame-dried Schlenk flask under an inert atmosphere, add the purified mono-coupled product (1.0 equiv.), the second arylboronic acid (1.2-1.5 equiv.), and a suitable base for triflate coupling (e.g., Cs₂CO₃, 2.0 equiv.).
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Add the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 3 mol%, or a catalyst system known for triflate coupling like Pd(OAc)₂/PCy₃).
-
-
Solvent Addition:
-
Add the degassed solvent (e.g., dioxane/water or DME).
-
-
Reaction and Work-up:
-
Follow the reaction, work-up, and purification steps as described above, potentially using a higher reaction temperature if needed.
-
References
- 1. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 2. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 3. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 4. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site‐Selective Suzuki–Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4′‐Bis(hydroxy)diphenyl Sulfone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: 2-Iodophenyl Trifluoromethanesulfonate in Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2-Iodophenyl Trifluoromethanesulfonate in palladium-catalyzed coupling reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using 2-Iodophenyl Trifluoromethanesulfonate in coupling reactions?
A1: The most prevalent side reactions include hydrolysis of the triflate group to form 2-iodophenol, homocoupling of the coupling partners, and reduction of the aryl triflate to iodobenzene. Due to the presence of both an iodide and a triflate group, issues with chemoselectivity can also arise, leading to reactions at the undesired position. Furthermore, under certain basic conditions, the formation of benzyne intermediates can lead to a different set of byproducts.
Q2: My Suzuki-Miyaura coupling reaction with 2-Iodophenyl Trifluoromethanesulfonate is showing a significant amount of 2-iodophenol. What is causing this and how can I minimize it?
A2: The formation of 2-iodophenol is due to the hydrolysis of the triflate group, a common side reaction with aryl triflates, especially under basic aqueous conditions.[1] To minimize this, consider the following troubleshooting steps:
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Choice of Base: Strong bases can promote hydrolysis. Switching to a weaker inorganic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) can be beneficial. Avoid strong alkoxide bases.
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Anhydrous Conditions: While some Suzuki protocols use aqueous bases, employing anhydrous conditions with a base like potassium fluoride (KF) can significantly reduce hydrolysis.
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Reaction Temperature: Lowering the reaction temperature may decrease the rate of hydrolysis relative to the desired coupling.
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Solvent Choice: Aprotic solvents like dioxane, THF, or toluene are generally preferred over protic solvents which can be a source of protons for hydrolysis.[2]
Q3: In my Sonogashira coupling, I am observing significant homocoupling of my terminal alkyne (Glaser-Hay coupling). How can I prevent this?
A3: Homocoupling of terminal alkynes is a common side reaction in Sonogashira couplings, often catalyzed by the copper(I) co-catalyst in the presence of oxygen. To mitigate this:
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Degassing: Thoroughly degas all solvents and reagents to remove oxygen. This can be achieved by bubbling an inert gas (argon or nitrogen) through the reaction mixture or by using freeze-pump-thaw cycles.
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Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. While this may require a more active palladium catalyst and different ligands, it completely eliminates the primary pathway for alkyne homocoupling.
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Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.
Q4: I am seeing byproducts that I suspect are derived from a benzyne intermediate. Is this possible with 2-Iodophenyl Trifluoromethanesulfonate?
A4: Yes, 2-Iodophenyl Trifluoromethanesulfonate is a known precursor for benzyne formation, particularly under strong basic conditions. The ortho-disposed iodo and triflate groups facilitate the elimination to form benzyne. This highly reactive intermediate can then be trapped by various nucleophiles present in the reaction mixture, leading to a range of unexpected byproducts. If you suspect benzyne formation, consider using milder bases and lower reaction temperatures.
Troubleshooting Guides
Issue 1: Low Yield of Desired Product in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Recommendation |
| Hydrolysis of Triflate | Switch to a weaker base (e.g., K₂CO₃, K₃PO₄). Use anhydrous conditions with KF. Lower the reaction temperature. |
| Dehalogenation | Use a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[2] |
| Homocoupling of Boronic Acid | Ensure thorough degassing of the reaction mixture to minimize oxygen levels. Use a Pd(0) precatalyst or ensure complete reduction of a Pd(II) precatalyst. |
| Poor Catalyst Activity | Screen different palladium catalysts and ligands. Consider using a pre-catalyst that readily forms the active Pd(0) species. |
Issue 2: Complex Product Mixture in Sonogashira Coupling
| Potential Cause | Troubleshooting Recommendation |
| Alkyne Homocoupling | Thoroughly degas all reagents and solvents. Consider a copper-free Sonogashira protocol. Add the alkyne slowly to the reaction mixture. |
| Benzyne Formation | Use a milder base and lower the reaction temperature. |
| Reaction at Triflate instead of Iodide | The C-I bond is generally more reactive than the C-OTf bond in Sonogashira coupling. If reaction at the triflate is observed, consider lowering the reaction temperature to favor the more kinetically favorable C-I activation. |
Issue 3: No Reaction or Low Conversion in Heck Coupling
| Potential Cause | Troubleshooting Recommendation |
| Slow Oxidative Addition | Increase the reaction temperature. Use a more electron-rich and bulky ligand to promote oxidative addition. |
| Catalyst Deactivation | Ensure an inert atmosphere is maintained throughout the reaction. Use fresh, high-quality reagents and solvents. |
| Incorrect Base | The choice of base is crucial in Heck reactions. Screen different organic and inorganic bases (e.g., triethylamine, potassium carbonate). |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 2-Iodophenyl Trifluoromethanesulfonate
Materials:
-
2-Iodophenyl Trifluoromethanesulfonate (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
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Base (e.g., K₂CO₃, 2.0 - 3.0 eq)
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Anhydrous solvent (e.g., 1,4-dioxane, toluene)
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Schlenk flask or sealed tube
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 2-Iodophenyl Trifluoromethanesulfonate, the arylboronic acid, and the base.
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Add the palladium catalyst.
-
Add the anhydrous solvent.
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Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes or by three freeze-pump-thaw cycles.
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Heat the reaction mixture to 80-100 °C with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Sonogashira Coupling of 2-Iodophenyl Trifluoromethanesulfonate
Materials:
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2-Iodophenyl Trifluoromethanesulfonate (1.0 eq)
-
Terminal alkyne (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
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Copper(I) iodide (CuI, 1-5 mol%)
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Amine base (e.g., triethylamine, diisopropylamine, 2-3 eq)
-
Anhydrous solvent (e.g., THF, DMF)
-
Schlenk flask
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 2-Iodophenyl Trifluoromethanesulfonate, the palladium catalyst, and CuI.
-
Add the anhydrous solvent and the amine base.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
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Add the terminal alkyne dropwise via syringe.
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Stir the reaction mixture at room temperature to 60 °C.
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Monitor the reaction progress by TLC or GC-MS.
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Upon completion, dilute the reaction with an organic solvent (e.g., diethyl ether) and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
General Protocol for Heck Coupling of 2-Iodophenyl Trifluoromethanesulfonate
Materials:
-
2-Iodophenyl Trifluoromethanesulfonate (1.0 eq)
-
Alkene (1.2 - 2.0 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., PPh₃, 4-10 mol%)
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Base (e.g., triethylamine, 1.5 - 3.0 eq)
-
Anhydrous solvent (e.g., acetonitrile, DMF)
-
Sealed tube or flask with reflux condenser
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a sealed tube or a flask equipped with a reflux condenser under an inert atmosphere, add 2-Iodophenyl Trifluoromethanesulfonate, the palladium catalyst, and the phosphine ligand.
-
Add the anhydrous solvent, the base, and the alkene.
-
Seal the tube or heat the flask to reflux (typically 80-120 °C).
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.[3]
Visualizations
References
Technical Support Center: Optimizing Buchwald-Hartwig Amination of Aryl Triflates
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing Buchwald-Hartwig amination reactions, with a specific focus on aryl triflates.
Troubleshooting Guide
Q1: What is the most common reason for a Buchwald-Hartwig amination to fail or give low yields?
Low or no yield in a Buchwald-Hartwig amination can stem from several factors. A primary consideration is the potential for catalyst poisoning or decomposition.[1] Ensure that all reagents and solvents are pure and dry, as impurities can deactivate the palladium catalyst.[1] Functional groups such as azo groups may also poison the catalyst.[1] Additionally, for challenging substrates like aryl chlorides, the initial oxidative addition step can be difficult.[1] In such cases, switching to a more electron-rich, bulky phosphine ligand or using a pre-catalyst for more reliable active catalyst formation can be beneficial.[1] If possible, changing the substrate to a more reactive aryl bromide or triflate is a straightforward solution.[1]
Q2: My starting material is consumed, but the desired product is not forming. What are the likely side reactions?
If the aryl triflate is consumed without forming the desired amine product, several side reactions could be occurring. One common issue, particularly with electron-deficient aryl triflates, is the cleavage of the triflate group to form a phenol.[2] This hydrolysis can happen in the presence of the base and amine, even without the palladium catalyst.[2] Another potential side reaction is the hydrodehalogenation of the arene, which can compete with the amination process, especially with first-generation catalyst systems.[3]
To mitigate triflate cleavage, a slow addition of the aryl triflate to the reaction mixture containing the catalyst, amine, and base can significantly improve yields.[2]
Q3: I am observing the formation of byproducts from the reaction of the base with my substrate. How can I avoid this?
The choice of base is critical and highly dependent on the substrate. Strong bases like sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common and effective but can lead to the decomposition of substrates with sensitive functional groups.[1][4] For base-sensitive substrates, switching to weaker inorganic bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃) is a recommended strategy.[1] A combination of an organic base (e.g., DBU) and an inorganic base can also be an effective solution for these sensitive substrates.[1]
Frequently Asked Questions (FAQs)
Q4: Which base should I choose for the amination of an aryl triflate?
The optimal base depends on the specific amine and aryl triflate used. While strong bases like NaOtBu are frequently used, weaker inorganic bases are often preferred for aryl triflates to avoid decomposition of base-sensitive functional groups.[1][4] Cesium carbonate (Cs₂CO₃) is a good starting point for optimization due to its good solubility in common reaction solvents.[4][5]
| Base Type | Examples | pKaH | Common Applications & Considerations |
| Strong Bases | Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LHMDS) | ~19 | Widely used and often highly effective, but can cause decomposition of substrates with sensitive functional groups.[1][4] |
| Weak Inorganic Bases | Cesium carbonate (Cs₂CO₃), Potassium phosphate (K₃PO₄), Potassium carbonate (K₂CO₃) | ~10 (for Cs₂CO₃) | Better for substrates with base-sensitive functional groups.[1] The particle size and shape of these bases can impact the reaction, so grinding the base or adding Celite may be beneficial in larger-scale reactions.[4] |
| Organic Bases | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), P₂Et | Good solubility in organic solvents. Often used in combination with inorganic bases for sensitive substrates.[4] |
Q5: What is the best solvent for a Buchwald-Hartwig amination of aryl triflates?
A range of solvents can be employed, with the choice influencing reaction outcomes. Aromatic hydrocarbons and ethereal solvents are most common.
| Solvent Class | Examples | Key Considerations |
| Aromatic Hydrocarbons | Toluene, Xylene | Toluene is a very common and effective solvent.[1] For the amination of aryl triflates, toluene has been shown to give higher yields than THF.[2] |
| Ethereal Solvents | 1,4-Dioxane, Tetrahydrofuran (THF), Dimethoxyethane (DME) | Dioxane is a frequently used solvent.[6] |
| Greener Alternatives | 2-Methyltetrahydrofuran (2-MeTHF), Methyl tert-butyl ether (MTBE) | These have been demonstrated to be superior in some cases.[1] |
| Solvents to Avoid | Chlorinated solvents, Acetonitrile, Pyridine | These can inhibit the palladium catalyst.[1][4] |
Q6: How does the choice of ligand affect the amination of aryl triflates?
The ligand is crucial for a successful reaction. First-generation catalysts using ligands like P(o-tolyl)₃ are generally ineffective for the amination of aryl triflates.[2] The development of bidentate phosphine ligands such as BINAP and DPPF was a significant breakthrough, enabling the efficient coupling of aryl triflates.[3] More advanced, sterically hindered bulky alkyl phosphine ligands have further expanded the scope to a wider range of amines and allow for the use of weaker bases.[3]
Q7: At what temperature should I run my reaction?
Typical reaction temperatures are between 80-100 °C.[4] However, when using weaker bases, higher temperatures and increased catalyst loadings may be necessary.[4] Conversely, for thermally sensitive substrates, reactions can sometimes be run at lower temperatures (~40 °C) or even room temperature, often in conjunction with strong bases.[4]
Experimental Protocols
Representative Protocol for Buchwald-Hartwig Amination of an Aryl Triflate
This is a general guideline and must be optimized for specific substrates and ligands.
-
Preparation : In a glovebox, add the aryl triflate (1.0 equiv.), the palladium pre-catalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 1.2-6 mol%) to an oven-dried reaction vial containing a magnetic stir bar.
-
Inert Atmosphere : Cap the vial with a septum and remove it from the glovebox. Purge the vial with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Reagent Addition : Under the inert atmosphere, add the base (e.g., Cs₂CO₃, 1.4-2.0 equiv.). Then, add the amine (1.1-1.5 equiv.) followed by the degassed solvent to achieve a concentration of approximately 0.1-0.5 M.
-
Reaction : Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring : Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Workup : Once complete, allow the reaction to cool to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography.
Visual Guides
Caption: A decision tree for troubleshooting common Buchwald-Hartwig amination issues.
Caption: A standard workflow for a Buchwald-Hartwig amination experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
how to prevent hydrolysis of triflate group during Suzuki coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize or prevent the hydrolysis of triflate groups during Suzuki coupling reactions.
Troubleshooting Guide
This guide addresses common issues encountered during Suzuki coupling reactions involving aryl triflates, with a focus on preventing the undesired hydrolysis of the triflate group to a phenol.
Question: My Suzuki coupling reaction is yielding a significant amount of the hydrolyzed triflate byproduct (phenol). What are the primary factors I should investigate?
Answer:
The formation of a phenol byproduct indicates that the hydrolysis of the triflate group is competing with, or outpacing, the desired Suzuki coupling. The key experimental parameters to re-evaluate are your choice of base, solvent, temperature, and catalyst system. Strong bases, the presence of excess water, and high reaction temperatures are common culprits.[1][2]
Question: How does the choice of base impact triflate hydrolysis, and what are the recommended alternatives?
Answer:
The base plays a crucial role in the Suzuki coupling mechanism, but strong bases can also promote the hydrolysis of the triflate.
-
Strongly Basic Conditions: Strong inorganic bases like potassium hydroxide (KOH) are known to be detrimental and can lead to significant triflate hydrolysis.[2] Similarly, strong carbonate bases like potassium carbonate (K₂CO₃) in the presence of water can also lead to substantial hydrolysis, especially at elevated temperatures.[1]
-
Milder Bases: Consider using milder bases, which are effective for the Suzuki coupling but less likely to promote hydrolysis. Recommended alternatives include:
The choice of a milder base can significantly shift the reaction pathway towards the desired cross-coupling product.
Question: Can I run the reaction under anhydrous conditions to prevent hydrolysis?
Answer:
Yes, employing anhydrous conditions is a very effective strategy to suppress triflate hydrolysis. While a small amount of water can sometimes accelerate the Suzuki reaction, an excess will favor the undesired hydrolysis pathway.[2] Using anhydrous solvents and reagents can minimize the formation of the phenol byproduct. There are established protocols for anhydrous Suzuki couplings that you can adapt for your specific substrates.[1]
Question: What is the influence of the catalyst and ligands on the chemoselectivity of the reaction?
Answer:
The palladium catalyst and its associated ligands are critical for promoting the desired C-C bond formation over C-O bond cleavage (hydrolysis).
-
Ligand Selection: Bulky, electron-rich phosphine ligands can enhance the rate of the Suzuki coupling, thereby outcompeting the hydrolysis reaction. The combination of Pd(OAc)₂ with PCy₃ is suitable for a diverse array of aryl and vinyl triflates.[4]
-
Ligand-Free Conditions: Interestingly, under certain "ligand-free" conditions (e.g., using a palladium salt like PdCl₂ in a solvent like acetonitrile), selective C-OTf cleavage for Suzuki coupling can be achieved, even at room temperature.[5][6] This approach can be particularly useful for substrates where common phosphine ligands might be problematic.
A screening of different palladium sources and ligands is often beneficial to find the optimal system for your specific substrates.
Question: How does reaction temperature affect triflate hydrolysis?
Answer:
Higher reaction temperatures can accelerate both the Suzuki coupling and the hydrolysis reaction. However, hydrolysis often has a higher activation energy, meaning it becomes more significant at elevated temperatures. If you are observing substantial hydrolysis, consider running the reaction at a lower temperature for a longer period.[1] Many modern catalyst systems are highly active and can facilitate Suzuki couplings at or near room temperature.[7][8]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of triflate hydrolysis under Suzuki coupling conditions?
A1: Triflate hydrolysis is typically a nucleophilic aromatic substitution reaction where a hydroxide ion (OH⁻), generated from the base and water in the reaction mixture, attacks the electron-deficient aromatic carbon bearing the triflate group, leading to the displacement of the triflate and the formation of a phenol.
Q2: Are there any visual indicators of significant hydrolysis during the reaction?
A2: While there are no universal visual cues, the formation of a phenolic byproduct can sometimes alter the solubility of the reaction components, potentially leading to changes in the appearance of the reaction mixture. The most reliable way to monitor the reaction is through analytical techniques like TLC, LC-MS, or GC-MS to track the consumption of the starting material and the formation of both the desired product and the hydrolyzed byproduct.
Q3: Can the electronic properties of my aryl triflate influence its susceptibility to hydrolysis?
A3: Yes. Aryl triflates with electron-withdrawing groups are generally more susceptible to nucleophilic attack and, therefore, more prone to hydrolysis. Conversely, electron-rich aryl triflates are typically more stable.
Q4: My substrate contains other base-sensitive functional groups. How can I perform the Suzuki coupling without affecting them?
A4: In such cases, using powdered potassium fluoride (KF) as the base is a good strategy. KF is effective in activating the boronic acid for transmetalation but is generally not basic enough to hydrolyze sensitive groups like esters.[4]
Quantitative Data Summary
The following table summarizes the effect of different bases on the outcome of a triflate-selective Suzuki coupling, highlighting the importance of base selection in minimizing hydrolysis.
| Entry | Base | Time (h) | Conversion (%) | Desired Product (%) | Hydrolyzed Product (%) | Reference |
| 1 | KF | 1 | >99 | >99 | Not Reported | [2] |
| 2 | K₂CO₃ | 1 | 92 | 92 | Not Reported | [2] |
| 3 | K₃PO₄ | 1 | 82 | 82 | Not Reported | [2] |
| 4 | KOtBu | 1 | 67 | 67 | Not Reported | [2] |
| 5 | KOH | 24 | <5 | <5 | Detrimental Hydrolysis | [2] |
Data adapted from a study on ligand-free triflate-selective Suzuki coupling. The results demonstrate that while several bases can provide high conversion to the desired product, strong bases like KOH are detrimental due to triflate hydrolysis.[2]
Experimental Protocols
Protocol: General Procedure for Suzuki Coupling of an Aryl Triflate with Minimized Hydrolysis
This protocol provides a starting point for the Suzuki coupling of an aryl triflate with an arylboronic acid, incorporating best practices to minimize hydrolysis.
Reagents and Equipment:
-
Aryl triflate (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst) (1-5 mol%)
-
Ligand (e.g., PCy₃, SPhos, XPhos) (1.1-1.2 equiv relative to Pd)
-
Anhydrous base (e.g., K₃PO₄ or KF) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., dioxane, toluene, or THF)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl triflate (1.0 equiv), arylboronic acid (1.2 equiv), and anhydrous base (e.g., K₃PO₄, 2.0 equiv).
-
In a separate vial, prepare the active catalyst by stirring the palladium source (e.g., Pd(OAc)₂) and the ligand in a small amount of the reaction solvent for 15-20 minutes.
-
Add the catalyst mixture to the Schlenk flask containing the substrates and base.
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes, or by using the freeze-pump-thaw method (3 cycles).
-
Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 60-80 °C) and stir for the required time.
-
Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Suzuki Coupling Catalytic Cycle vs. Competing Hydrolysis
The following diagram illustrates the desired catalytic cycle for the Suzuki coupling and the competing hydrolysis pathway that leads to the formation of an undesired phenol byproduct.
Caption: Suzuki cycle vs. hydrolysis pathway.
Troubleshooting Workflow for Triflate Hydrolysis
This diagram outlines a logical workflow for troubleshooting and resolving issues with triflate hydrolysis during a Suzuki coupling reaction.
Caption: Troubleshooting workflow for hydrolysis.
References
- 1. reddit.com [reddit.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
troubleshooting catalyst deactivation in Sonogashira reactions of aryl triflates
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Sonogashira coupling reactions of aryl triflates. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira reaction with an aryl triflate is resulting in a low or no yield. What are the primary factors I should investigate?
A1: Low yields in Sonogashira couplings of aryl triflates are a common issue. The reactivity of aryl triflates is generally lower than that of aryl iodides but comparable to or slightly better than aryl bromides.[1][2] Several factors can contribute to poor performance. A systematic approach to troubleshooting is crucial. The main areas to investigate are the catalyst system (palladium source and ligand), the reaction conditions (base, solvent, and temperature), and the quality of your reagents.[3] It is also critical to ensure that the reaction is performed under strictly anaerobic conditions to prevent side reactions.[3]
Q2: I'm observing a black precipitate in my reaction flask. What is it, and how can I prevent its formation?
A2: The black precipitate is likely palladium black, which is finely divided, catalytically inactive palladium metal.[4] Its formation indicates decomposition of the active palladium catalyst, a common mode of catalyst deactivation.[4] This can be triggered by several factors, including:
-
Impurities: Trace impurities in reagents or solvents can lead to catalyst decomposition.
-
Solvent Choice: Some solvents, such as THF, have been anecdotally reported to promote the formation of palladium black.[5]
-
High Temperatures: Excessive temperatures can accelerate catalyst decomposition.
-
Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center. An unsuitable ligand may not provide sufficient stability, leading to catalyst precipitation.
To prevent the formation of palladium black, it is essential to use high-purity, degassed reagents and solvents and to optimize the reaction temperature.[3] Proper ligand selection is also critical for maintaining a stable and active catalyst.
Q3: What is the typical reactivity order for aryl electrophiles in the Sonogashira reaction, and where do aryl triflates fit in?
A3: The reactivity of the sp²-carbon electrophile is a key factor in the success of the Sonogashira coupling. The general order of reactivity is:
vinyl iodide ≥ vinyl triflate > vinyl bromide > vinyl chloride > aryl iodide > aryl triflate ≥ aryl bromide >> aryl chloride[1][2][6]
This trend indicates that while aryl triflates are viable substrates, they may require more carefully optimized conditions, such as more active catalysts or higher temperatures, compared to the more reactive aryl iodides.
Q4: I am seeing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?
A4: The formation of a 1,3-diyne via homocoupling of the terminal alkyne is a common side reaction, particularly in copper-catalyzed Sonogashira reactions.[7] This side reaction is primarily promoted by the presence of the copper(I) co-catalyst and oxygen.[7] To minimize or eliminate Glaser coupling, consider the following strategies:
-
Copper-Free Conditions: The most effective way to prevent this side reaction is to perform the reaction in the absence of a copper co-catalyst.[7]
-
Strictly Anaerobic Conditions: If a copper co-catalyst is necessary, it is crucial to rigorously exclude oxygen from the reaction mixture. This can be achieved by thoroughly degassing all solvents and reagents and maintaining a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the experiment.[7]
-
Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, which disfavors the bimolecular homocoupling reaction.[7]
Q5: Can I prepare the active palladium catalyst in situ?
A5: Yes, the active Pd(0) catalyst is often generated in situ from a more stable Pd(II) precatalyst, such as PdCl₂(PPh₃)₂ or Pd(OAc)₂.[2] The reduction of the Pd(II) species to the active Pd(0) catalyst can be achieved by various components in the reaction mixture, including phosphine ligands, amines, or the alkyne itself.[8] Using a stable precatalyst and an appropriate ligand allows for the controlled generation of the active catalyst under the reaction conditions.
Troubleshooting Guide
Problem: Low or No Product Yield
When confronted with a low or non-existent yield, a systematic evaluation of the reaction components and conditions is essential. The following workflow provides a logical approach to identifying and resolving the issue.
Caption: Troubleshooting workflow for low yields in Sonogashira reactions.
Data Presentation: Optimizing Reaction Parameters
The choice of ligand, base, and solvent significantly impacts the outcome of the Sonogashira coupling of aryl triflates. The following tables summarize quantitative data from various studies to guide your optimization efforts.
Table 1: Comparison of Phosphine Ligands
Bulky and electron-rich phosphine ligands are often beneficial for the coupling of less reactive electrophiles like aryl triflates, as they promote the formation of the active monoligated palladium species.[9]
| Ligand | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| PPh₃ | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 60 | 85-92 | [10] |
| P(t-Bu)₃ | Pd₂(dba)₃ / CuI | Et₃N | Toluene | RT | High | [11] |
| PCy₃ | Pd(OAc)₂ | Cs₂CO₃ | Dioxane | 100 | Good | [10] |
| XPhos | Pd(OAc)₂ | K₃PO₄ | 1,4-Dioxane | 100 | High | [12] |
| SPhos | Pd(OAc)₂ | K₃PO₄ | 1,4-Dioxane | 100 | High | [12] |
| cataCXium A | Pd(CH₃CN)₂Cl₂ | Cs₂CO₃ | 2-MeTHF | RT | Good to Excellent | [5] |
Table 2: Influence of Base and Solvent on Reaction Yield
The base is crucial for the deprotonation of the terminal alkyne, while the solvent affects the solubility of the reactants and the stability of the catalyst.[13][14]
| Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Et₃N | DMF | 60 | 85-92 | [10] |
| Piperidine | Isopropanol | 25 | Good | [15] |
| K₂CO₃ | Isopropanol | 25 | Excellent | [15] |
| Cs₂CO₃ | DMF | 125 | High | [16] |
| DBU | Toluene | 80 | 99 | [17] |
| K₃PO₄ | Dioxane | 150 | High | [14] |
| DABCO | DMF | 150 | Moderate | [14] |
Experimental Protocols
Protocol 1: General Procedure for a Copper-Free Sonogashira Coupling of an Aryl Triflate
This protocol is designed to minimize the formation of alkyne homocoupling byproducts by omitting the copper co-catalyst.
Materials:
-
Aryl triflate (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
Schlenk flask or other suitable reaction vessel
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl triflate (1.0 mmol), palladium acetate (0.02 mmol), and SPhos (0.04 mmol). Add potassium phosphate (2.0 mmol).
-
Reagent Addition: Seal the flask, then evacuate and backfill with argon three times to ensure an inert atmosphere. Add the degassed 1,4-dioxane (5-10 mL) via syringe, followed by the terminal alkyne (1.2 mmol).
-
Reaction: Stir the reaction mixture at an elevated temperature (e.g., 100 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[7]
Protocol 2: Procedure for In Situ Catalyst Generation and Reaction under Inert Atmosphere
This protocol details the steps for generating the active Pd(0) catalyst from a Pd(II) precursor and ensuring rigorously anaerobic conditions to prevent catalyst deactivation and side reactions.
Materials:
-
Aryl triflate (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Palladium(II) precatalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (if required, 2-4 mol%)
-
Anhydrous amine base (e.g., triethylamine, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF)
-
Schlenk flask with a reflux condenser
-
Freeze-pump-thaw setup
Procedure:
-
Glassware Preparation: Thoroughly flame-dry a Schlenk flask equipped with a magnetic stir bar and allow it to cool to room temperature under a stream of argon or nitrogen.
-
Reagent Addition: Under a positive flow of inert gas, add the aryl triflate (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and copper(I) iodide (0.02 mmol).
-
Solvent Addition and Degassing: Add the anhydrous THF (10 mL) and triethylamine (3.0 mmol) via syringe. Attach the flask to a vacuum line and perform at least three freeze-pump-thaw cycles to thoroughly degas the solution.
-
Reaction Initiation: After the final thaw, backfill the flask with inert gas. Add the terminal alkyne (1.1 mmol) via syringe.
-
Reaction and Monitoring: Heat the reaction to the desired temperature (e.g., 60 °C) and monitor its progress by TLC or GC-MS.
-
Workup and Purification: Follow the workup and purification steps as described in Protocol 1.
Catalyst Deactivation and Troubleshooting Logic
Catalyst deactivation is a primary cause of failed or low-yielding Sonogashira reactions. Understanding the deactivation pathways is key to effective troubleshooting.
Caption: Proposed catalyst deactivation pathways and corresponding troubleshooting actions.
References
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. arodes.hes-so.ch [arodes.hes-so.ch]
- 5. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. books.lucp.net [books.lucp.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. lookchem.com [lookchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Homocoupling with 2-Iodophenyl Triflate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize homocoupling side products when working with 2-iodophenyl triflate in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of cross-coupling reactions with 2-iodophenyl triflate, and why is it a problem?
A1: Homocoupling is an undesired side reaction where two molecules of the same starting material couple together. In the context of 2-iodophenyl triflate, this can lead to the formation of symmetric biaryls (from two molecules of 2-iodophenyl triflate) or diynes (in Sonogashira couplings, from two molecules of the alkyne coupling partner, known as Glaser-Hay coupling). Homocoupling is problematic because it consumes the starting materials, reduces the yield of the desired unsymmetrical cross-coupled product, and complicates the purification process due to the formation of byproducts with similar properties to the desired product.
Q2: Which functional group on 2-iodophenyl triflate is more reactive in palladium-catalyzed cross-coupling reactions?
A2: The carbon-iodine (C-I) bond is significantly more reactive than the carbon-triflate (C-OTf) bond in typical palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination.[1][2] This difference in reactivity is the basis for achieving chemoselective cross-coupling, allowing for a reaction to occur at the C-I bond while leaving the C-OTf bond intact for subsequent transformations.[1][2]
Q3: What are the primary causes of homocoupling when using 2-iodophenyl triflate?
A3: The primary causes of homocoupling include:
-
Oxidative Homocoupling: The presence of oxygen can facilitate the homocoupling of organometallic intermediates.
-
Catalyst-Mediated Homocoupling: The palladium catalyst itself can promote the homocoupling of the organometallic coupling partner (e.g., organoboron compounds in Suzuki coupling).
-
Glaser-Hay Coupling (Sonogashira): In Sonogashira reactions, copper(I) co-catalysts in the presence of an oxidant (like air) can promote the homocoupling of terminal alkynes.[3]
Q4: How can I minimize homocoupling in a Suzuki coupling with 2-iodophenyl triflate?
A4: To minimize homocoupling in a Suzuki coupling, consider the following strategies:
-
Maintain an Inert Atmosphere: Rigorously exclude oxygen from the reaction mixture by using degassed solvents and maintaining a positive pressure of an inert gas (e.g., argon or nitrogen).
-
Optimize Catalyst and Ligand: Use a palladium catalyst and ligand system known for high activity and selectivity. For instance, PdCl2(dppf) has been shown to be effective for the chemoselective Suzuki coupling of iodoaryl triflates.[1]
-
Choice of Base and Solvent: The choice of base and solvent can influence the stability of the triflate group and the rate of the desired cross-coupling versus side reactions. For example, using Et3N in a DMF/H2O solvent system can promote chemoselective coupling while minimizing triflate hydrolysis.[1]
-
Slow Addition of Reagents: In some cases, slow addition of one of the coupling partners can help to maintain a low concentration of reactive intermediates, thereby disfavoring homocoupling.
Q5: What are the best practices to avoid Glaser-Hay homocoupling in Sonogashira reactions with 2-iodophenyl triflate?
A5: To suppress the homocoupling of the terminal alkyne (Glaser-Hay coupling), you can:
-
Use Copper-Free Conditions: The Sonogashira reaction can be performed without a copper co-catalyst, which is a primary promoter of alkyne homocoupling.[3][4]
-
Strictly Anaerobic Conditions: If a copper co-catalyst is used, it is crucial to maintain a strictly oxygen-free environment to prevent oxidative homocoupling.
-
Use of an Appropriate Amine Base: The choice of amine base can influence the rate of the desired cross-coupling versus the homocoupling side reaction.
Q6: How can I achieve selective Buchwald-Hartwig amination at the C-I bond of 2-iodophenyl triflate?
A6: Selective amination at the C-I bond can be achieved by leveraging the higher reactivity of the aryl iodide. Key considerations include:
-
Ligand Selection: The use of appropriate phosphine ligands is critical. For instance, ligands like X-Phos have been used for the amination of iodo-estrone derivatives.[5] In some cases, specific ligands are designed for the selective monoarylation of primary amines.[6]
-
Reaction Temperature: Lowering the reaction temperature can often enhance selectivity, favoring the reaction at the more reactive C-I bond.
-
Slow Addition of the Aryl Triflate: Slow addition of 2-iodophenyl triflate may be necessary to prevent cleavage of the triflate group and the formation of phenol byproducts.[7]
Troubleshooting Guides
Issue 1: Significant Homocoupling of the Organometallic Reagent (e.g., Boronic Acid in Suzuki Coupling)
| Possible Cause | Troubleshooting Step |
| Oxygen in the reaction | Ensure all solvents are thoroughly degassed prior to use. Purge the reaction vessel with an inert gas (argon or nitrogen) for an extended period before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction. |
| Suboptimal catalyst loading | Decrease the palladium catalyst loading. Higher concentrations of the active Pd(0) species can sometimes promote homocoupling. |
| Inappropriate ligand | Switch to a more sterically hindered or electron-rich ligand that can promote the cross-coupling pathway over homocoupling. |
| Base-induced decomposition | Consider a milder base if the organometallic reagent is sensitive to the current base, leading to decomposition and subsequent homocoupling. |
Issue 2: Formation of Symmetric Biaryl from 2-Iodophenyl Triflate
| Possible Cause | Troubleshooting Step |
| Reductive homocoupling | This can be promoted by certain catalyst systems. Consider screening different palladium sources and ligands. Nickel catalysts, in the presence of a reducing agent like zinc powder, can also promote homocoupling of aryl triflates.[8] |
| High reaction temperature | Lower the reaction temperature to favor the desired cross-coupling pathway, which may have a lower activation energy than the homocoupling reaction. |
| Inefficient transmetalation | If the transmetalation step is slow, the aryl-palladium intermediate may have a longer lifetime, increasing the chance of side reactions like homocoupling. Ensure the base and solvent system are optimal for the specific organometallic reagent being used. |
Issue 3: Glaser-Hay Homocoupling of the Alkyne in Sonogashira Reactions
| Possible Cause | Troubleshooting Step |
| Presence of oxygen | If using a copper co-catalyst, it is critical to work under strictly anaerobic conditions. Use degassed solvents and maintain an inert atmosphere. |
| Copper-catalyzed side reaction | Switch to a copper-free Sonogashira protocol.[3][4] Several effective ligand systems are available for copper-free Sonogashira couplings. |
| Inappropriate amine base | Screen different amine bases (e.g., triethylamine, diisopropylethylamine, piperidine) as they can influence the outcome of the reaction. |
Data Presentation
Table 1: Influence of Reaction Conditions on the Chemoselective Suzuki Coupling of 4-Iodoaryl Triflates
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield of Biaryl Triflate (%) | Notes |
| 1 | PdCl2(dppf) (5) | Et3N (2) | DMF/H2O (10:1) | 80 | 16 | >95 | High chemoselectivity with minimal triflate hydrolysis.[1] |
| 2 | Pd(PPh3)4 (10) | Et3N (2) | EtOH/H2O (10:1) | 80 | 16 | Variable | Used for the second coupling at the triflate position.[1] |
| 3 | PdCl2 (5) | KF (3) | Acetonitrile | RT | 18 | High | Ligand-free conditions can be selective for C-OTf cleavage in chloroaryl triflates.[9] |
Note: The data in this table is based on studies with 4-iodoaryl triflates, which serve as a good model for the reactivity of 2-iodophenyl triflate.
Experimental Protocols
General Protocol for Chemoselective Suzuki Coupling at the C-I Bond:
-
To a dry reaction vessel, add the 2-iodophenyl triflate (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K3PO4, 2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1).
-
Add the palladium catalyst (e.g., Pd(PPh3)4, 3 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Copper-Free Sonogashira Coupling at the C-I Bond:
-
To a dry reaction vessel, add the 2-iodophenyl triflate (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh3)2Cl2, 2 mol%).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent (e.g., THF or DMF) and the amine base (e.g., diisopropylamine, 2.0 equiv.).
-
Add the terminal alkyne (1.1 equiv.) dropwise.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Dilute the reaction mixture with an organic solvent, wash with saturated aqueous NH4Cl and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify by flash column chromatography.
General Protocol for Selective Buchwald-Hartwig Amination at the C-I Bond:
-
To a dry reaction vessel, add the palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%), the ligand (e.g., a biaryl phosphine ligand, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Seal the vessel, and evacuate and backfill with an inert gas.
-
Add the degassed solvent (e.g., toluene), the amine (1.2 equiv.), and the 2-iodophenyl triflate (1.0 equiv.).
-
Heat the mixture to the desired temperature (e.g., 80-110 °C) and stir until the reaction is complete.
-
Cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by flash column chromatography.
Visualizations
Caption: Desired cross-coupling vs. undesired homocoupling pathway.
Caption: Troubleshooting workflow for minimizing homocoupling.
References
- 1. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. research.rug.nl [research.rug.nl]
- 7. Palladium-catalyzed amination of aryl triflates and importance of triflate addition rate | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 8. Nickel- and Palladium-Catalyzed Homocoupling of Aryl Triflates. Scope, Limitation, and Mechanistic Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. par.nsf.gov [par.nsf.gov]
Technical Support Center: Purification Strategies for Products from 2-Iodophenyl Triflate Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of products derived from reactions involving 2-iodophenyl triflate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of products from common cross-coupling reactions of 2-iodophenyl triflate.
Suzuki-Miyaura Coupling Reactions
Problem 1: Difficulty in separating the desired biaryl product from unreacted starting materials and byproducts by column chromatography.
Possible Causes & Solutions:
| Cause | Solution |
| Similar Polarity of Product and Impurities: The desired biaryl product, unreacted 2-iodophenyl triflate, and homo-coupled byproducts may have very similar polarities, leading to poor separation on silica gel. | Optimize Chromatography Conditions: - Solvent System: Employ a solvent system with a shallow gradient. Start with a non-polar solvent like hexanes and gradually increase the polarity with ethyl acetate or dichloromethane. For example, a gradient of 0% to 10% ethyl acetate in hexanes often provides good separation. - Alternative Stationary Phase: Consider using a different stationary phase, such as alumina (neutral or basic), which can offer different selectivity. |
| Presence of Boronic Acid-Related Impurities: Excess boronic acid and its dehydration-trimer (boroxine) can streak on the column and co-elute with the product. | Aqueous Workup: Perform a thorough aqueous workup before chromatography. Wash the organic layer with an aqueous base (e.g., saturated NaHCO₃ or 1M NaOH) to remove unreacted boronic acid. |
| Incomplete Reaction: A significant amount of unreacted 2-iodophenyl triflate can complicate purification. | Reaction Monitoring: Ensure the reaction has gone to completion using TLC or GC-MS before starting the workup. |
Problem 2: Low yield of the purified biaryl product after recrystallization.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Recrystallization Solvent: The chosen solvent may be too good or too poor at dissolving the product. | Solvent Screening: Perform small-scale solvent screening to identify a suitable solvent or solvent pair. Good single solvents for biaryl compounds include ethanol, isopropanol, or toluene. Common solvent pairs are hexanes/ethyl acetate, hexanes/dichloromethane, or ethanol/water.[1] |
| Product Oiling Out: The product may separate as an oil instead of crystals. | Adjust Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can induce crystallization. Use a Solvent Pair: Dissolve the compound in a good solvent (e.g., ethyl acetate) and slowly add a poor solvent (e.g., hexanes) until the solution becomes slightly cloudy, then heat to clarify and cool slowly.[2] |
Sonogashira Coupling Reactions
Problem 1: Persistent colored impurities (often yellow or brown) in the purified product.
Possible Causes & Solutions:
| Cause | Solution |
| Copper(I) Salt Impurities: Residual copper salts can lead to colored impurities. | Aqueous Ammonia Wash: During the workup, wash the organic layer with a dilute aqueous solution of ammonium hydroxide or ammonium chloride to complex with and remove copper salts.[3] |
| Homocoupling of the Alkyne (Glaser Coupling): This side reaction produces a symmetrical diyne byproduct. | Inert Atmosphere: Ensure the reaction is carried out under a strict inert atmosphere (argon or nitrogen) to minimize oxidative homocoupling.[4] |
| Palladium Catalyst Decomposition: Decomposition of the palladium catalyst can form palladium black. | Filtration through Celite: After the reaction, dilute the mixture with a suitable solvent and filter it through a pad of Celite to remove palladium black and other insoluble materials before aqueous workup.[3] |
Problem 2: The product is a viscous oil that is difficult to handle and purify.
Possible Causes & Solutions:
| Cause | Solution |
| Inherent Product Property: Some alkynyl-substituted aromatic compounds are oils at room temperature. | High-Vacuum Distillation: If the product is thermally stable, Kugelrohr or short-path distillation under high vacuum can be an effective purification method. |
| Residual Solvent: Trapped solvent can make the product appear oily. | Drying under High Vacuum: Dry the product under high vacuum for an extended period, possibly with gentle heating, to remove residual solvents. |
Buchwald-Hartwig Amination Reactions
Problem 1: The purified N-aryl amine product is contaminated with residual palladium.
Possible Causes & Solutions:
| Cause | Solution |
| Strong Coordination of Amine to Palladium: The amine product can coordinate to the palladium catalyst, making it difficult to remove by simple filtration. | Use of Scavengers: After filtration through Celite, treat the organic solution with a palladium scavenger resin or activated carbon to remove dissolved palladium species.[5] |
| Incomplete Precipitation of Palladium: The palladium catalyst may not have fully precipitated out of the solution. | Oxidative Workup: Sometimes, bubbling air through the reaction mixture (if the product is stable) can help precipitate the palladium catalyst. |
Problem 2: Hydrolysis of the triflate group on the product or starting material.
Possible Causes & Solutions:
| Cause | Solution |
| Presence of Water and Strong Base: The combination of a strong base (like NaOtBu or K₃PO₄) and water (even trace amounts) can lead to the hydrolysis of the triflate group, forming a phenol.[6] | Anhydrous Conditions: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried. Choice of Base: Consider using a weaker or non-hydroxide-containing base if hydrolysis is a significant issue. Cesium carbonate is often a good alternative.[7] |
Frequently Asked Questions (FAQs)
Q1: How can I effectively remove the palladium catalyst from my reaction mixture?
A1: Several methods can be employed:
-
Filtration: After the reaction, dilute the mixture with a solvent like ethyl acetate or dichloromethane and filter it through a pad of Celite or silica gel. This will remove a significant portion of the precipitated palladium catalyst.[3][8]
-
Aqueous Wash: Sometimes, washing with an aqueous solution of ammonium chloride or EDTA can help remove residual palladium salts.
-
Scavengers: For final products requiring very low palladium levels (e.g., for pharmaceutical applications), using a palladium scavenger resin is highly effective.[5] These resins have functional groups (like thiols or isocyanides) that chelate to the palladium, allowing for its removal by filtration.[9]
Q2: My product seems to be degrading on the silica gel column. What can I do?
A2: Product degradation on silica gel is often due to its acidic nature.
-
Deactivate the Silica: You can neutralize the silica gel by treating it with a solution of triethylamine in your eluent before packing the column.
-
Use a Different Stationary Phase: Consider using neutral alumina, which is less acidic than silica gel.
-
Minimize Contact Time: Use flash chromatography with higher pressure to reduce the time your compound spends on the column.
Q3: I am having trouble finding a good recrystallization solvent for my product. What is a good general strategy?
A3: A systematic approach is best:
-
Single Solvent Screening: Test the solubility of a small amount of your crude product in various common solvents (e.g., hexanes, ethyl acetate, ethanol, toluene, water) at room temperature and upon heating.[1] An ideal solvent will dissolve the compound when hot but not when cold.[10]
-
Two-Solvent System: If no single solvent is ideal, try a two-solvent system.[2] Dissolve your compound in a "good" solvent (in which it is very soluble) at room temperature. Then, slowly add a "bad" solvent (in which it is poorly soluble) until the solution becomes cloudy. Heat the mixture until it becomes clear again, and then allow it to cool slowly. Common solvent pairs include ethyl acetate/hexanes and ethanol/water.[11]
Q4: What are the common side products I should look out for in a Suzuki-Miyaura reaction with 2-iodophenyl triflate?
A4: Common side products include:
-
Homo-coupling of the boronic acid: This results in a biaryl derived from two molecules of the boronic acid coupling partner.
-
Protodeboronation: The boronic acid can be replaced by a hydrogen atom.
-
Hydrolysis of the triflate group: This forms 2-iodophenol.[6]
-
Homo-coupling of 2-iodophenyl triflate.
Q5: Can I use the same purification strategy for products from Suzuki, Sonogashira, and Buchwald-Hartwig reactions?
A5: While the general workflow of an aqueous workup followed by chromatography or recrystallization is common to all three, there are important differences to consider:
-
Sonogashira: Often requires an additional wash with an ammonium salt solution to remove copper.
-
Buchwald-Hartwig: May require special treatment with scavengers to remove tightly bound palladium.
-
Suzuki: Requires a basic wash to remove boronic acid residues.
Data Presentation
Table 1: Comparison of Purification Strategies for a Model Suzuki-Miyaura Reaction Product (2-phenylphenyl triflate)
| Purification Method | Typical Yield (%) | Purity (%) | Advantages | Disadvantages |
| Flash Chromatography | 75-90 | >98 | Good for separating close-spotting impurities. | Can be time-consuming and uses large volumes of solvent. |
| Recrystallization | 60-80 | >99 | Yields highly pure crystalline material. | Lower yield due to product solubility in the mother liquor. |
| Aqueous Workup Only | >95 (crude) | 80-90 | Fast and simple. | Insufficient for removing all impurities. |
Table 2: Recommended Solvents for Purification
| Reaction Type | Column Chromatography Eluent (typical) | Recrystallization Solvent (typical) |
| Suzuki-Miyaura | Hexanes/Ethyl Acetate (gradient) | Ethanol or Hexanes/Dichloromethane |
| Sonogashira | Hexanes/Ethyl Acetate (gradient) | Hexanes or Methanol |
| Buchwald-Hartwig | Hexanes/Dichloromethane (gradient) | Isopropanol or Toluene |
Experimental Protocols
Protocol 1: General Workup and Flash Chromatography for a Sonogashira Coupling Product
-
Reaction Quenching: Once the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.
-
Filtration: Dilute the reaction mixture with ethyl acetate (or another suitable solvent) and filter through a pad of Celite to remove the palladium catalyst and other solids.[3] Wash the pad with additional ethyl acetate.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:
-
Saturated aqueous NH₄Cl (to remove copper salts).[3]
-
Water.
-
Brine (saturated aqueous NaCl).
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[12]
-
Flash Chromatography:
-
Adsorb the crude product onto a small amount of silica gel.
-
Pack a silica gel column with the desired eluent (e.g., 98:2 hexanes/ethyl acetate).
-
Load the adsorbed product onto the column.
-
Elute the product using a gradient of increasing polarity (e.g., from 2% to 10% ethyl acetate in hexanes).
-
Collect fractions and analyze by TLC to identify the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Recrystallization of a Biaryl Product from a Suzuki-Miyaura Coupling
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol).[1]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General experimental workflow for the purification of products.
Caption: Troubleshooting logic for common purification issues.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mt.com [mt.com]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
addressing regioselectivity issues in aryne cycloaddition reactions
Welcome to the technical support center for aryne cycloaddition reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you address challenges related to regioselectivity in your experiments.
Troubleshooting Guide
This section addresses specific issues you might encounter when dealing with poor regioselectivity in aryne cycloaddition reactions.
Question: My reaction with an unsymmetrical aryne is producing a nearly 1:1 mixture of regioisomers. How can I improve the selectivity?
Answer: A lack of regioselectivity is a common challenge when working with unsymmetrically substituted arynes, often leading to diminished reaction efficiency.[1][2][3] The approach to resolving this issue depends on whether you are working with a "free" aryne or a metal-mediated reaction.
-
For Free Arynes (Non-Metallated): The regioselectivity is primarily governed by the "Aryne Distortion Model".[1][4] This model suggests that nucleophilic attack is favored at the most linear (less distorted) position of the aryne triple bond because it requires less geometric distortion to reach the transition state.[1][5]
-
Strategy 1: Modify Aryne Substituents. You can intentionally introduce electronically activating or distorting functional groups ortho to the triple bond to enhance regioselectivity.[1] For example, electron-withdrawing groups can polarize the aryne and cause unsymmetrical distortion, favoring attack at the more electropositive and flatter end.[5][6]
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Strategy 2: Steric Hindrance. While aryne distortion is often the dominant factor, steric effects can play a competing role.[7][8][9] In some cases, particularly with bulky substituents like silyl groups, sterics can override the electronic preferences predicted by the distortion model.[9] Consider if modifying the steric bulk of your substituents could favor the desired regioisomer.
-
-
For Metal-Catalyzed Reactions: The factors influencing regioselectivity are more complex and less understood than for free arynes.[1][4] The distortion model often does not apply to metal-bound arynes.[1][4]
-
Strategy: Ligand Modification. The ligand environment around the metal center can be used to intentionally control regioselectivity.[1][10] Employing bulky, unsymmetrical monodentate phosphine ligands (e.g., PtBu₃) can amplify steric effects and induce or enhance regioselectivity in palladium-catalyzed annulations.[2][4][10] Experimenting with different ligands is a key strategy for improving selectivity in these systems.[1]
-
Question: I am observing the opposite regioisomer to what is predicted by electronic effects. What could be the cause?
Answer: This situation can arise from several competing factors that override simple electronic arguments.
-
Aryne Distortion: The primary cause is often the geometric distortion of the aryne ring.[7][8] According to the distortion/interaction model, the transition state energy is influenced by the energy required to distort the aryne into the geometry of the transition state.[5][6] Nucleophilic attack is favored at the carbon atom that is more "pre-distorted," i.e., has a more linear bond angle, as this lowers the activation energy.[1] This geometric factor can be more influential than the electronic stabilization of the intermediate.[5]
-
Steric Effects: In cases like 3-silylarynes, steric hindrance from a bulky group can direct the incoming nucleophile to the sterically more accessible carbon of the aryne, even if it is not the electronically favored position.[9]
-
Metal and Ligand Effects (in catalyzed reactions): In metal-mediated reactions, the coordination of the aryne to the metal center and the steric and electronic properties of the supporting ligands are the dominant directing factors.[2][10] These interactions can readily override the inherent reactivity patterns of the free aryne.
Question: My attempts to reproduce a literature procedure for a regioselective aryne cycloaddition are failing. What are some common pitfalls?
Answer: Reproducibility issues can be frustrating. Here are some critical parameters to check:
-
Purity of Aryne Precursor: Ensure your aryne precursor (e.g., o-(trimethylsilyl)aryl triflate) is pure. Impurities can affect the efficiency of aryne generation.
-
Conditions for Aryne Generation: The method of aryne generation is crucial. For fluoride-induced generation (e.g., from a silyl triflate precursor), the fluoride source (e.g., CsF, KF with[11]crown-6) and the solvent must be scrupulously dry.[12] For reactions requiring a strong base, the choice of base and temperature are critical.[13]
-
Inert Atmosphere: Arynes are highly reactive intermediates.[13] Ensure your reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent quenching by atmospheric moisture or oxygen.[12]
-
Ligand Purity and Ratio (for catalyzed reactions): In metal-catalyzed systems, the purity of the ligand and the precise metal-to-ligand ratio can dramatically impact the outcome, including regioselectivity.[3]
-
Reaction Temperature and Time: Small deviations in temperature or reaction time can sometimes lead to different product ratios, especially if there is a potential for product isomerization or decomposition under the reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the "Aryne Distortion Model" and how can I use it to predict regioselectivity?
A1: The Aryne Distortion Model, also known as the distortion/interaction model, is a key theory used to explain and predict the regioselectivity of reactions involving unsymmetrical "free" arynes.[4][7][13] It posits that the triple bond in an unsymmetrical aryne is distorted, with one carbon atom having a more linear C-C≡C bond angle than the other.[1] Nucleophilic attack preferentially occurs at the more linear (less bent) carbon atom.[1][14] This preference is because the transition state for the reaction also involves a more linear geometry at the site of attack, so less energy is required to distort the aryne into this geometry if it's already closer to it in the ground state.[5]
You can use computational chemistry (specifically, DFT calculations) to model your aryne intermediate.[5][14] By calculating the geometry-optimized structure, you can identify which terminus of the aryne is more linear and thus predict the likely site of nucleophilic attack.[14]
Q2: How do electronic and steric effects influence regioselectivity in aryne reactions?
A2: Both electronic and steric effects play a role, but their importance varies.
-
Electronic Effects: Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) influence the polarization of the aryne triple bond. Generally, nucleophiles are expected to attack the carbon atom that is more electrophilic (i.e., closer to an EWG). However, this effect is often secondary to distortion effects.[5][6]
-
Steric Effects: Steric hindrance from bulky substituents on the aryne can block the approach of a nucleophile or cycloaddition partner, directing it to the less hindered carbon.[9] In metal-catalyzed reactions, the steric bulk of the ligands is a powerful tool for controlling regioselectivity.[2][10] In some systems, steric factors can be the dominant controlling element, competing with and even overriding the predictions of the aryne distortion model.[8][9]
Q3: Why do the rules for predicting regioselectivity differ between free arynes and metal-catalyzed aryne reactions?
A3: The rules differ because the nature of the aryne intermediate is fundamentally different.
-
Free Arynes: In the absence of a metal, the aryne's inherent geometry and electronic structure are the primary determinants of its reactivity.[1] The Aryne Distortion Model is effective here because it describes this inherent reactivity.[4]
-
Metal-Bound Arynes: When an aryne is coordinated to a metal center, its reactivity is modulated by the metal and its associated ligands.[4] The metal can alter the electronic properties of the aryne, and the ligands create a specific steric environment around it.[10] These external factors become the dominant influences on regioselectivity, meaning the inherent preferences of the aryne itself are no longer the primary guide.[1][4]
Data Presentation
Table 1: Influence of Substituents and Ligands on Regioselectivity
This table summarizes reported regiomeric ratios (r.r.) for various aryne cycloaddition reactions, illustrating the impact of substituents and reaction conditions.
| Aryne Intermediate | Reaction Partner | Conditions / Catalyst | Regiomeric Ratio (Major:Minor) | Reference |
| 3-Methoxybenzyne | N-Methylaniline | CsF, MeCN | >95:5 | [7] |
| 3-Fluorobenzyne | N-Methylaniline | CsF, MeCN | >95:5 | [7] |
| 3-Chlorobenzyne | N-Methylaniline | CsF, MeCN | 80:20 | [7] |
| 6,7-Indolyne | 2-tert-Butylfuran | CsF, MeCN | >15:1 | [15][16] |
| 4,5-Indolyne | 2-tert-Butylfuran | CsF, MeCN | ~1:1 | [15] |
| o-Methyl Aryne | N-Tosyl-2-iodoaniline | Pd(OAc)₂ / 2:1 PCy₃:Pd | ~50:50 | [3] |
| o-Methyl Aryne | N-Tosyl-2-iodoaniline | Pd(OAc)₂ / PtBu₃ | 9:91 | [2][4] |
Experimental Protocols
Protocol 1: General Procedure for Fluoride-Induced Aryne Generation and Cycloaddition
This protocol describes a common method for generating arynes from o-(trimethylsilyl)aryl triflates for subsequent trapping in a cycloaddition reaction.
-
Preparation: To an oven-dried reaction vessel, add the aryne precursor (1.0 equiv.), the cycloaddition partner (1.2 - 2.0 equiv.), and cesium fluoride (CsF, 2.0 - 4.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with a stream of dry argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add anhydrous acetonitrile (MeCN) or tetrahydrofuran (THF) via syringe. The concentration is typically in the range of 0.1-0.5 M.
-
Reaction: Stir the reaction mixture vigorously at room temperature or the temperature specified in the literature (can range from room temperature to 80 °C).
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired regioisomers.
-
Analysis: Characterize the products and determine the regiomeric ratio using ¹H NMR spectroscopy.
Protocol 2: General Procedure for a Palladium-Catalyzed Aryne Annulation
This protocol is adapted for metal-catalyzed reactions where ligand control is used to influence regioselectivity.
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, add the palladium source (e.g., Pd(OAc)₂, 10 mol%) and the phosphine ligand (e.g., PtBu₃, 10-20 mol%) to a reaction vessel. Add anhydrous solvent (e.g., toluene) and stir for 15-30 minutes.
-
Reagent Addition: To the catalyst mixture, add the aryne precursor (e.g., an o-borylaryl triflate, 1.5 equiv.), the coupling partner (1.0 equiv.), and a fluoride source/base (e.g., CsF, 3.0 equiv.).
-
Reaction: Seal the vessel and heat the reaction mixture to the specified temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Follow steps 6-9 from Protocol 1 to work up the reaction and isolate and analyze the products.
Visualizations
Caption: Troubleshooting workflow for poor regioselectivity.
Caption: The Aryne Distortion Model for regioselectivity.
References
- 1. Insights into the Regioselectivity of Metal-Catalyzed Aryne Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. conservancy.umn.edu [conservancy.umn.edu]
- 3. researchgate.net [researchgate.net]
- 4. Investigations via Kinetics and Multivariate Linear Regression Models of the Mechanism and Origins of Regioselectivity in a Palladium-Catalyzed Aryne Annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indolyne and Aryne Distortions and Nucleophilic Regioselectivites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. escholarship.org [escholarship.org]
- 9. Steric Effects Compete with Aryne Distortion to Control Regioselectivities of Nucleophilic Additions to 3-Silylarynes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. conservancy.umn.edu [conservancy.umn.edu]
- 11. How To [chem.rochester.edu]
- 12. benchchem.com [benchchem.com]
- 13. Aryne - Wikipedia [en.wikipedia.org]
- 14. An Efficient Computational Model to Predict the Synthetic Utility of Heterocyclic Arynes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Experimental and Theoretical Investigations into the Unusual Regioselectivity of 4,5-, 5,6-, and 6,7-Indole Aryne Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
impact of reaction temperature on 2-Iodophenyl triflate stability
Welcome to the technical support center for 2-iodophenyl triflate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of reaction temperature on the stability of 2-iodophenyl triflate and to offer troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for 2-iodophenyl triflate?
2-Iodophenyl triflate is typically stored at room temperature.[1][2] For long-term stability, it is advisable to store it in a cool and dark place, at temperatures below 15°C.[2]
Q2: At what temperature does 2-iodophenyl triflate decompose?
Q3: Can 2-iodophenyl triflate be used in high-temperature reactions?
Caution is advised when using 2-iodophenyl triflate in high-temperature reactions. The triflate group is an excellent leaving group, and elevated temperatures can promote undesired side reactions or decomposition.[8] Most documented procedures utilize this reagent at room temperature or below. If higher temperatures are necessary, it is recommended to perform small-scale pilot reactions to determine its stability under the specific conditions.
Q4: What are the signs of decomposition of 2-iodophenyl triflate?
Decomposition of 2-iodophenyl triflate may be indicated by a change in color of the liquid, which is typically light orange to yellow to green.[1][2] The appearance of a precipitate or a change in the reaction mixture's homogeneity could also suggest decomposition or instability. Monitoring the reaction by techniques like TLC or LC-MS can help detect the formation of impurities.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no product yield in aryne formation | 1. Incomplete generation of the aryne: The reaction temperature may be too high, causing decomposition of the intermediate aryllithium species before it can eliminate the triflate. 2. Degradation of 2-iodophenyl triflate: The reagent may have degraded due to improper storage or handling. | 1. Optimize reaction temperature: Ensure the reaction is carried out at a sufficiently low temperature, typically -78°C, for the halogen-lithium exchange.[3] 2. Verify reagent quality: Use a fresh bottle of 2-iodophenyl triflate or verify the purity of the existing stock using techniques like GC.[1][2] |
| Formation of unexpected byproducts | 1. Side reactions due to elevated temperature: Higher temperatures can lead to undesired reactions involving the triflate group or the iodine atom. 2. Reaction with residual water or impurities: The presence of moisture can lead to hydrolysis of the triflate. | 1. Maintain low temperature: Strictly control the reaction temperature throughout the process. 2. Use anhydrous conditions: Ensure all solvents and reagents are dry before use. |
| Reaction mixture turns dark or forms a precipitate | 1. Decomposition of the reagent or intermediates: This can be accelerated at higher temperatures. 2. Incompatibility with other reagents: Certain strong bases or nucleophiles might react with the triflate at an undesired rate at elevated temperatures. | 1. Lower the reaction temperature: If the protocol allows, try running the reaction at a lower temperature. 2. Slow addition of reagents: Add reagents slowly to control any exothermic processes that could lead to localized heating. |
Experimental Protocols
Synthesis of 2-Iodophenyl Triflate
This protocol is based on the general principle of triflation of a phenol.
Materials:
-
2-Iodophenol
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Triethylamine (Et₃N) or another suitable base
-
Anhydrous dichloromethane (DCM) or other suitable solvent
Procedure:
-
Dissolve 2-iodophenol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add triethylamine to the solution with stirring.
-
Add trifluoromethanesulfonic anhydride dropwise to the reaction mixture. Maintain the temperature at 0°C during the addition.
-
After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-iodophenyl triflate.
Generation of Benzyne from 2-Iodophenyl Triflate
This protocol describes a common application of 2-iodophenyl triflate as a benzyne precursor.
Materials:
-
2-Iodophenyl Triflate
-
n-Butyllithium (n-BuLi)
-
Anhydrous tetrahydrofuran (THF)
-
Trapping agent (e.g., furan)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve 2-iodophenyl triflate and the trapping agent (e.g., furan) in anhydrous THF.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise to the stirred solution.
-
Maintain the reaction at -78°C for the specified time (typically 1-2 hours).[3]
-
Monitor the reaction by TLC to confirm the consumption of the starting material.
-
Quench the reaction at -78°C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Visualizations
Caption: Workflow for the synthesis of 2-iodophenyl triflate.
Caption: Decision tree for troubleshooting low product yield.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Iodophenyl Trifluoromethanesulfonate | 129112-26-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SuFEx-enabled, chemoselective synthesis of triflates, triflamides and triflimidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Reactions with 2-Iodophenyl Trifluoromethanesulfonate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Iodophenyl Trifluoromethanesulfonate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when scaling up palladium-catalyzed cross-coupling reactions involving this versatile reagent.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Issue 1: Decreased Yield and Slower Reaction Rates at Larger Scales
Q: We are observing a significant drop in yield and longer reaction times when moving from a 1 g scale to a 100 g scale for a Suzuki-Miyaura coupling with 2-Iodophenyl Trifluoromethanesulfonate. What are the likely causes and how can we mitigate this?
A: This is a common challenge in process scale-up. Several factors can contribute to this issue:
-
Inefficient Mixing and Mass Transfer: In larger reactors, achieving homogeneous mixing is more difficult. This can lead to localized "hot spots" or areas of low reagent concentration, resulting in side reactions and incomplete conversion.
-
Troubleshooting:
-
Optimize the stirrer design (e.g., impeller type and position) and agitation speed for the larger vessel.
-
Consider using a baffled reactor to improve mixing efficiency.
-
For critical reagent additions, use a subsurface addition pipe to ensure rapid dispersion.
-
-
-
Poor Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, making efficient heat transfer more challenging. This can lead to poor temperature control, affecting reaction kinetics and potentially causing degradation of the catalyst or starting materials.
-
Troubleshooting:
-
Implement a more robust temperature control system, such as a jacketed reactor with a thermal transfer fluid.
-
For highly exothermic or endothermic reactions, consider a continuous flow reactor setup which offers superior heat transfer.
-
-
-
Catalyst Deactivation: On a larger scale, the catalyst is exposed to reaction conditions for longer periods, increasing the risk of deactivation. Trace amounts of oxygen or moisture, which may be negligible on a small scale, can have a significant impact on a larger scale.[1]
-
Troubleshooting:
-
Ensure rigorous degassing of solvents and inerting of the reactor with nitrogen or argon.
-
Use a higher catalyst loading (e.g., increase from 1 mol% to 2-3 mol%) or consider a more stable pre-catalyst.
-
Palladium black precipitation is a visual indicator of catalyst aggregation and deactivation.[1]
-
-
Issue 2: Byproduct Formation and Purification Challenges
Q: On a kilogram scale, we are struggling with the purification of our biaryl product from a Suzuki coupling. We observe significant amounts of a byproduct that appears to be the phenol derivative of our starting material. How can we minimize this and improve our purification strategy?
A: The formation of the corresponding phenol is likely due to the hydrolysis of the triflate group, a common side reaction with aryl triflates.[2]
-
Minimizing Hydrolysis:
-
Base Selection: The choice of base is critical. While strong bases like NaOH or KOH are often used, they can promote triflate hydrolysis. Consider using a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), although this may require higher reaction temperatures.[3]
-
Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous, as water is required for the hydrolysis.
-
Reaction Temperature and Time: Minimize the reaction time and use the lowest effective temperature to reduce the rate of the hydrolysis side reaction.
-
-
Large-Scale Purification Strategies:
-
Crystallization: This is often the most effective and scalable method for purifying solid products. Conduct a thorough crystallization screening to find a suitable solvent system that allows for selective crystallization of the desired product, leaving the more polar phenol byproduct in the mother liquor.
-
Extraction: A pH-controlled aqueous extraction can be effective. The phenolic byproduct is acidic and can be extracted into a basic aqueous solution (e.g., dilute NaOH), while the desired biaryl product remains in the organic layer.
-
Chromatography Alternatives: For multi-kilogram batches, traditional column chromatography is often impractical. Consider alternative techniques like preparative HPLC or simulated moving bed (SMB) chromatography if high purity is required and crystallization is not feasible.
-
Issue 3: Inconsistent Results in Buchwald-Hartwig Amination
Q: We are attempting a Buchwald-Hartwig amination of 2-Iodophenyl Trifluoromethanesulfonate on a 500 g scale and are getting inconsistent yields and product purity from batch to batch. What are the key parameters to control for robust results?
A: The Buchwald-Hartwig amination is known to be sensitive to several parameters, and this sensitivity can be amplified at scale.[4]
-
Catalyst System: The choice of palladium precursor and ligand is crucial. For aryl triflates, bulky, electron-rich phosphine ligands are often effective.[3][5]
-
Troubleshooting:
-
Use a well-defined palladium precatalyst to ensure consistent generation of the active Pd(0) species.[1]
-
The ligand-to-palladium ratio can be critical. A slight excess of the ligand can sometimes improve catalyst stability.
-
-
-
Base Selection and Physical Form: The base is critical for the deprotonation of the amine.[3]
-
Troubleshooting:
-
Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[3]
-
The physical form of the base (e.g., particle size) can affect its dissolution rate and reactivity, leading to inconsistencies. Ensure the base is of a consistent quality and is finely powdered for better dispersion.
-
-
-
Oxygen Sensitivity: The catalytic cycle involves a Pd(0) species which is susceptible to oxidation.[1]
-
Troubleshooting:
-
Implement strict anaerobic conditions. This includes degassing all solvents and reagents and maintaining a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.
-
-
Data Presentation: Illustrative Scale-Up Comparison
The following tables provide an illustrative comparison of typical changes in reaction parameters and outcomes when scaling up common cross-coupling reactions with 2-Iodophenyl Trifluoromethanesulfonate. Note: This data is for illustrative purposes and actual results may vary.
Table 1: Suzuki-Miyaura Coupling
| Parameter | Lab Scale (1 g) | Pilot Scale (1 kg) |
| 2-Iodophenyl Triflate | 1.0 g | 1.0 kg |
| Arylboronic Acid | 1.2 eq | 1.15 eq |
| Pd Catalyst (e.g., Pd(PPh₃)₄) | 2 mol% | 2.5 mol% |
| Base (e.g., K₂CO₃) | 2.5 eq | 2.5 eq |
| Solvent (e.g., Toluene/H₂O) | 20 mL | 20 L |
| Temperature | 90 °C | 95 °C |
| Reaction Time | 4 hours | 8 hours |
| Isolated Yield | 85% | 78% |
| Key Impurity (Phenol) | < 2% | ~5% |
Table 2: Sonogashira Coupling
| Parameter | Lab Scale (1 g) | Pilot Scale (1 kg) |
| 2-Iodophenyl Triflate | 1.0 g | 1.0 kg |
| Terminal Alkyne | 1.1 eq | 1.05 eq |
| Pd Catalyst (e.g., PdCl₂(PPh₃)₂) | 1.5 mol% | 2.0 mol% |
| CuI (co-catalyst) | 3 mol% | 4 mol% |
| Base (e.g., Et₃N) | 3.0 eq | 3.0 eq |
| Solvent (e.g., THF) | 15 mL | 15 L |
| Temperature | 50 °C | 55 °C |
| Reaction Time | 6 hours | 10 hours |
| Isolated Yield | 90% | 82% |
| Key Impurity (Homocoupled Alkyne) | ~3% | ~6% |
Table 3: Buchwald-Hartwig Amination
| Parameter | Lab Scale (1 g) | Pilot Scale (1 kg) |
| 2-Iodophenyl Triflate | 1.0 g | 1.0 kg |
| Amine | 1.2 eq | 1.1 eq |
| Pd Pre-catalyst (e.g., XPhos-Pd-G3) | 1 mol% | 1.5 mol% |
| Base (e.g., NaOtBu) | 1.5 eq | 1.5 eq |
| Solvent (e.g., Dioxane) | 25 mL | 25 L |
| Temperature | 100 °C | 105 °C |
| Reaction Time | 8 hours | 14 hours |
| Isolated Yield | 88% | 80% |
| Key Impurity (De-iodinated starting material) | < 1% | ~3% |
Experimental Protocols
Key Experiment 1: Gram-Scale Suzuki-Miyaura Coupling
Materials:
-
2-Iodophenyl Trifluoromethanesulfonate (1.00 g, 2.84 mmol)
-
Arylboronic acid (3.41 mmol, 1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (0.066 g, 0.057 mmol, 2 mol%)
-
Potassium Carbonate (0.98 g, 7.10 mmol, 2.5 eq)
-
Toluene (15 mL)
-
Water (5 mL)
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Iodophenyl Trifluoromethanesulfonate, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add the degassed toluene and water.
-
Add the tetrakis(triphenylphosphine)palladium(0).
-
Heat the reaction mixture to 90 °C and stir vigorously for 4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Key Experiment 2: Illustrative Kilogram-Scale Suzuki-Miyaura Coupling
Materials:
-
2-Iodophenyl Trifluoromethanesulfonate (1.00 kg, 2.84 mol)
-
Arylboronic acid (3.27 mol, 1.15 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (82.5 g, 0.071 mol, 2.5 mol%)
-
Potassium Carbonate (0.98 kg, 7.10 mol, 2.5 eq)
-
Toluene (15 L)
-
Water (5 L)
Procedure:
-
Charge a 50 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet with 2-Iodophenyl Trifluoromethanesulfonate, the arylboronic acid, and potassium carbonate.
-
Inert the reactor by evacuating and backfilling with nitrogen three times.
-
Add the degassed toluene and water to the reactor.
-
Add the tetrakis(triphenylphosphine)palladium(0).
-
Heat the reactor jacket to maintain an internal temperature of 95 °C and stir at a speed optimized for efficient mixing for 8 hours. Monitor the reaction progress by in-process control (IPC) using HPLC.
-
Once the reaction is complete, cool the reactor contents to room temperature.
-
Transfer the mixture to a separation vessel. Separate the aqueous layer.
-
Wash the organic layer with water (2 x 10 L) and brine (10 L).
-
Transfer the organic layer to a crystallization vessel and concentrate under reduced pressure to a suitable volume.
-
Cool the solution to induce crystallization. Filter the solid product and wash with cold toluene.
-
Dry the product in a vacuum oven to a constant weight.
Visualizations
References
effect of phosphine ligands on the efficiency of triflate coupling reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing phosphine ligands in triflate coupling reactions.
Troubleshooting Guide
Q1: My triflate coupling reaction is showing low to no conversion. What are the common causes and how can I troubleshoot it?
A1: Low or no conversion in triflate coupling reactions is a frequent issue. The underlying causes often relate to the catalyst's activity, the integrity of your reagents, or suboptimal reaction conditions. Here is a systematic approach to troubleshooting:
-
Catalyst Inactivity: The active Pd(0) species might not be forming efficiently from the palladium precursor.
-
Solution: Consider using well-defined, air-stable precatalysts like Buchwald's G3 or G4 palladacycles, which are generally more reliable than traditional sources like Pd(OAc)₂.[1] If using a Pd(II) source, pre-activation with the phosphine ligand before adding it to the main reaction mixture can improve results.[1]
-
-
Improper Ligand Choice: The electronic and steric properties of the phosphine ligand are critical for catalytic activity.
-
Solution: For many triflate couplings, bulky and electron-rich phosphine ligands are effective as they promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[2][3][4] Consider screening a variety of ligands. For instance, in Suzuki-Miyaura couplings of aryl triflates, biaryl phosphines like SPhos and XPhos are often successful.[2][5] For Stille couplings involving electron-poor vinyl triflates, "softer" ligands such as triphenylarsine (AsPh₃) may be more suitable.[1]
-
-
Reagent Quality and Reaction Setup: The purity of your triflate, coupling partner, and solvent, as well as the reaction atmosphere, are crucial.
-
Solution: Ensure your triflate is pure and stable. Verify the purity of your coupling partner (e.g., boronic acid in Suzuki-Miyaura). Use anhydrous and thoroughly degassed solvents to prevent catalyst deactivation by oxygen.[1][6] Maintaining a rigorous inert atmosphere (e.g., under argon or nitrogen) is essential.
-
Q2: I'm observing significant side reactions, such as hydrodetriflation (reduction of the triflate) or homocoupling of my starting materials. How can I minimize these?
A2: The formation of byproducts like reduced arenes/alkenes and homocoupled products indicates competing reaction pathways are occurring.
-
Hydrodetriflation: This side reaction, where the triflate group is replaced by a hydrogen atom, often arises from the presence of water or other protic sources, or through a competing catalytic cycle involving a palladium-hydride species.[1]
-
Solution:
-
Ensure strictly anhydrous conditions by using dry solvents and reagents.[1]
-
Screen different phosphine ligands, as some may be less prone to forming the detrimental Pd-H intermediates.[1]
-
Try running the reaction at a lower temperature, as the rate of hydrodetriflation can be more sensitive to temperature than the desired coupling.[1]
-
-
-
Homocoupling: The formation of a symmetrical biaryl from the triflate starting material can be promoted by the presence of oxygen.
Q3: My reaction works for some aryl triflates but fails for others, particularly electron-rich or sterically hindered ones. How can I improve the substrate scope?
A3: The reactivity of aryl triflates can vary significantly based on their electronic and steric properties.
-
Electronic Effects: Electron-rich aryl triflates can be less reactive towards oxidative addition.
-
Steric Hindrance: Sterically demanding substrates can hinder the approach of the reactants to the catalytic center.
-
Solution: Bulky phosphine ligands are often necessary for coupling sterically hindered substrates.[2][8] These ligands promote the formation of monoligated palladium species, which are highly active in oxidative addition, and can also facilitate the final reductive elimination step to release the sterically bulky product.[9] Ligands like tBuXPhos, SPhos, and XPhos are known to be effective for challenging couplings.[1][2]
-
Frequently Asked Questions (FAQs)
Q1: What is the general role of phosphine ligands in triflate coupling reactions?
A1: Phosphine ligands are crucial for the success of palladium-catalyzed triflate coupling reactions. They bind to the palladium center and influence its catalytic activity in several ways:
-
Solubilization and Stabilization: They solubilize and stabilize the palladium catalyst in the reaction medium.[3][4]
-
Modulation of Electronic Properties: Electron-donating phosphines increase the electron density on the palladium atom, which generally accelerates the rate-limiting oxidative addition of the aryl or vinyl triflate to the Pd(0) center.[3][7]
-
Control of Steric Environment: The bulkiness of the phosphine ligand influences the coordination number of the palladium complex. Bulky ligands favor the formation of highly reactive, low-coordinate palladium species and can accelerate the final reductive elimination step, which is often necessary for the formation of sterically hindered products.[4][7][9]
Q2: How do I select the right phosphine ligand for my specific triflate coupling reaction?
A2: The optimal phosphine ligand depends on the specific type of coupling reaction and the nature of the substrates. Here are some general guidelines:
-
For Suzuki-Miyaura Coupling: Bulky, electron-rich biaryl phosphine ligands like SPhos and XPhos are often highly effective for a wide range of aryl and vinyl triflates, including sterically demanding ones.[2][5]
-
For Buchwald-Hartwig Amination: The choice of ligand is critical and has evolved over time. Early systems used bidentate ligands like BINAP and DPPF, which were effective for aryl iodides and triflates.[8] More recently, bulky, electron-rich monophosphine ligands from the Buchwald (e.g., XPhos, RuPhos) and Hartwig groups have shown broader substrate scope, enabling the coupling of aryl chlorides and triflates with a wider variety of amines.[8][10][11]
-
For Stille Coupling: With less reactive electrophiles like vinyl triflates, sterically hindered and electron-rich ligands such as tri(tert-butyl)phosphine (P(t-Bu)₃) can accelerate the reaction.[12] In some cases, particularly with electron-poor vinyl triflates, "softer" ligands like triphenylarsine (AsPh₃) may be required.[1][12]
-
For Chemoselective Couplings: In substrates with multiple reactive sites (e.g., an aryl chloride and an aryl triflate), the choice of phosphine ligand can control the chemoselectivity. For instance, small phosphines like PMe₃ have been shown to favor reaction at aryl tosylates over aryl chlorides in nickel-catalyzed couplings, a principle that can be extended to triflate systems.[13][14] Conversely, ligands like Pt-Bu₃ can favor C-Cl activation over C-OTf activation in some Suzuki couplings.[15]
Q3: What are the advantages of using triflates over other aryl/vinyl halides in cross-coupling reactions?
A3: Aryl and vinyl triflates offer several advantages as electrophiles in cross-coupling reactions:
-
High Reactivity: Triflates are highly reactive leaving groups, often exhibiting reactivity comparable to or greater than the corresponding bromides and iodides (reactivity order: I > OTf ≈ Br > Cl).[1][16] This high reactivity allows for milder reaction conditions in many cases.
-
Accessibility: Triflates are readily prepared from the corresponding phenols or ketones, which are often more readily available or synthetically accessible than the corresponding aryl or vinyl halides.[17]
Q4: Can the choice of base and solvent affect the efficiency of my phosphine-ligated triflate coupling reaction?
A4: Absolutely. The base and solvent are critical reaction parameters that are often interdependent.[1]
-
Base: The base plays a key role in the catalytic cycle, often in the transmetalation step (in Suzuki-Miyaura and Stille couplings) or for deprotonating the amine (in Buchwald-Hartwig amination).[10] The strength and solubility of the base are important considerations.[6] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[6] For substrates with base-sensitive functional groups, weaker bases may be necessary.
-
Solvent: The solvent must be capable of dissolving the reagents and catalyst, and it must be compatible with the reaction conditions. Polar aprotic solvents like THF, DMF, dioxane, and toluene are commonly used.[1] It is crucial that the solvent is anhydrous and degassed to prevent catalyst deactivation.[6]
Data Presentation
Table 1: Comparison of Phosphine Ligands in Suzuki-Miyaura Coupling of Aryl Triflates
| Ligand | Aryl Triflate | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| SPhos | 2-Methylphenyl triflate | Phenylboronic acid | 1.0 (Pd) | K₃PO₄ | Toluene | RT | 2 | 98 |
| XPhos | 4-Chlorophenyl triflate | Phenylboronic acid | 0.5 (Pd) | K₃PO₄ | Toluene | 100 | 12 | 95 |
| P(t-Bu)₃ | 4-Chlorophenyl triflate | o-Tolylboronic acid | 2.0 (Pd) | Cs₂CO₃ | Dioxane | 80 | 24 | Low (selective for C-Cl) |
| PCy₃ | 4-Chlorophenyl triflate | o-Tolylboronic acid | 2.0 (Pd) | Cs₂CO₃ | Dioxane | 80 | 24 | Moderate (selective for C-OTf) |
Data compiled from various sources for illustrative comparison.[2][15] Actual results may vary depending on specific substrate and reaction conditions.
Table 2: Ligand Effects in Buchwald-Hartwig Amination of Aryl Triflates
| Ligand | Aryl Triflate | Amine | Base | Solvent | Temp (°C) | Yield (%) |
| BINAP | 4-tert-Butylphenyl triflate | Morpholine | NaOt-Bu | Toluene | 100 | High |
| DPPF | Phenyl triflate | n-Hexylamine | NaOt-Bu | Toluene | 80 | High |
| RuPhos | Heteroaryl triflates | Secondary amines | K₂CO₃ | t-BuOH | 110 | Good to Excellent |
| JackiePhos | Aryl triflates | Secondary amides | Cs₂CO₃ | Toluene | 110 | Good |
This table provides a qualitative comparison based on literature reports.[8][11][18] Quantitative yields are highly substrate-dependent.
Experimental Protocols
General Protocol for a Palladium-Catalyzed Suzuki-Miyaura Coupling of an Aryl Triflate
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl triflate (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a palladacycle precatalyst, 0.5-2 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, 1-4 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)
Procedure:
-
Reaction Setup: In an inert atmosphere glovebox, add the palladium precursor, phosphine ligand, base, and a magnetic stir bar to an oven-dried Schlenk tube or reaction vial.
-
Reagent Addition: Add the aryl triflate and arylboronic acid to the reaction vessel.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction Execution: Seal the vessel and remove it from the glovebox. Place the reaction mixture in a preheated oil bath or on a heating block at the desired temperature (e.g., room temperature to 110 °C).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as flash column chromatography.
Mandatory Visualization
Caption: Troubleshooting workflow for low conversion in triflate coupling reactions.
Caption: Simplified catalytic cycle for a generic triflate cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. grokipedia.com [grokipedia.com]
- 11. research.rug.nl [research.rug.nl]
- 12. benchchem.com [benchchem.com]
- 13. Small Phosphine Ligands Enable Selective Oxidative Addition of Ar-O over Ar-Cl Bonds at Nickel(0) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 16. Palladium Cross-Coupling – COSyS [cosys.chimie.unistra.fr]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Air and Moisture Sensitivity in Buchwald-Hartwig Aminations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage air and moisture sensitivity in Buchwald-Hartwig amination reactions.
Troubleshooting Guide
This guide addresses common issues encountered during Buchwald-Hartwig aminations that are often linked to the presence of air or moisture.
| Issue/Observation | Potential Cause(s) Related to Air/Moisture | Recommended Solutions & Best Practices |
| Low or No Product Yield | 1. Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation by trace oxygen, forming inactive Pd(II) oxides.[1][2] 2. Ligand Degradation: Electron-rich phosphine ligands are prone to oxidation by air, forming phosphine oxides that do not effectively stabilize the palladium catalyst.[3] 3. Reagent Impurity: Amines and solvents can absorb atmospheric moisture. Water can interfere with the catalytic cycle, although in some cases, trace amounts can be beneficial.[4][5] | 1. Ensure a Rigorous Inert Atmosphere: Utilize a glovebox for weighing and transferring all reagents.[6] If using a Schlenk line, ensure at least 3-5 vacuum/inert gas backfill cycles for all glassware.[7] 2. Use High-Purity, Dry Reagents: Use freshly purified amines. Liquid amines can be distilled, while solid amines should be dried under vacuum. Use anhydrous, degassed solvents.[8] 3. Catalyst Choice: Use air-stable pre-catalysts where possible, but remember they become air-sensitive once activated by the base in the reaction mixture.[1] |
| Reaction Mixture Turns Black or Forms a Precipitate | Formation of Palladium Black: This indicates the decomposition of the palladium catalyst and its agglomeration into catalytically inactive elemental palladium. This is often caused by the oxidation of the Pd(0) species or instability of the catalyst complex, which can be exacerbated by oxygen.[9][10] | 1. Improve Degassing: Ensure solvents are thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas.[7] 2. Ligand-to-Metal Ratio: Ensure an appropriate ligand-to-palladium ratio to maintain a stable catalytic complex. 3. Temperature Control: Avoid excessively high temperatures which can accelerate catalyst decomposition. |
| Inconsistent Results Between Batches | Variable Air/Moisture Contamination: Minor variations in the inert atmosphere setup, reagent handling, or solvent quality can lead to significant differences in reaction outcomes. | 1. Standardize Procedures: Develop and strictly follow a standard operating procedure (SOP) for setting up reactions, including the number of purge cycles and the method of reagent transfer. 2. Reagent Storage: Store all air- and moisture-sensitive reagents in a glovebox or desiccator. Use Sure/Seal™ bottles for anhydrous solvents.[8][11] |
| Formation of Side Products (e.g., Hydrodehalogenation) | Presence of Water: Water can act as a proton source, leading to the hydrodehalogenation of the aryl halide starting material, especially at elevated temperatures. | 1. Rigorous Drying of Reagents and Glassware: Oven-dry all glassware and cool under a stream of inert gas or in a desiccator.[11] Ensure all reagents, including the base, are anhydrous. |
Frequently Asked Questions (FAQs)
Q1: How sensitive is the Buchwald-Hartwig amination to air and moisture?
A1: The sensitivity is highly dependent on the specific catalyst system and reaction conditions. While some modern, bulky phosphine ligands and pre-catalysts offer increased stability, the active Pd(0) species is generally sensitive to oxygen.[1] Phosphine ligands themselves can also be oxidized.[3] While anhydrous conditions are generally recommended, some studies have shown that trace amounts of water can be beneficial, particularly in the pre-activation of Pd(II) pre-catalysts.[4][5] However, excess water can lead to side reactions.
Q2: What are the visual indicators of a failed reaction due to air/moisture exposure?
A2: A common visual cue is the formation of a black precipitate, known as palladium black, which indicates catalyst decomposition.[9][10] A healthy, active catalytic reaction often maintains a homogeneous, colored appearance (e.g., yellow, orange, or brown, depending on the specific catalyst and intermediates). A rapid color change to black early in the reaction is a strong indicator of a problem.
Q3: Should I use a glovebox or a Schlenk line for my Buchwald-Hartwig reaction?
A3: Both techniques are effective for creating an inert atmosphere. The choice often depends on the scale of the reaction and the available equipment.
-
Glovebox:
-
Advantages: Provides a consistently inert environment, making it easier to handle and weigh solid reagents. It is ideal for running multiple small-scale reactions in parallel.[6][12]
-
Disadvantages: Can be more expensive to purchase and maintain. Working in gloves can be cumbersome for complex glassware setups.[7]
-
-
Schlenk Line:
-
Advantages: More cost-effective for individual or larger-scale reactions. It allows for more complex glassware setups, such as those requiring reflux condensers.[6]
-
Disadvantages: Requires more technical skill to maintain a consistently inert atmosphere throughout the experiment. There is a higher risk of brief exposure to air during reagent addition if not performed carefully.[7]
-
Q4: My pre-catalyst is advertised as "air-stable." Do I still need to use inert techniques?
A4: Yes. While many palladium pre-catalysts are air-stable as solids, they generate the air-sensitive Pd(0) species in situ upon reaction with the base.[1] Therefore, all subsequent steps after the addition of the base must be performed under a rigorously inert atmosphere to prevent catalyst deactivation.
Q5: Can I use nitrogen instead of argon as the inert gas?
A5: For most Buchwald-Hartwig aminations, high-purity nitrogen is a suitable and more economical alternative to argon. Both gases effectively displace oxygen. However, for reactions involving lithium metal or other highly reactive metals, argon is preferred as nitrogen can react to form nitrides.
Quantitative Data Summary
For the effect of water, the impact can be more nuanced. A study on the related palladium-catalyzed amidation of aryl bromides provides some insight into how water can influence the reaction.
Table 1: Effect of Water on a Pd-Catalyzed Amidation Reaction [4]
| Water Content (mol %) | Conversion (%) in Dioxane (Cs₂CO₃ base) | Conversion (%) in Toluene (Cs₂CO₃ base) |
| 0 | 50 | 20 |
| 100 | 75 | 45 |
| 200 | 80 | 55 |
| 400 | 70 | 40 |
Note: This data is for a specific amidation reaction and may not be directly transferable to all Buchwald-Hartwig amination reactions. However, it illustrates that anhydrous conditions are not always optimal and that a small amount of water can be beneficial.[4]
Experimental Protocols
Protocol 1: General Setup for a Small-Scale Buchwald-Hartwig Amination using a Schlenk Line
This protocol outlines the key steps for setting up a reaction under an inert atmosphere.
-
Glassware Preparation: Oven-dry all glassware (e.g., Schlenk flask, condenser) at >120 °C for at least 4 hours and cool under a stream of inert gas or in a desiccator.
-
Inert Atmosphere: Assemble the glassware and connect it to a Schlenk line. Evacuate the system under high vacuum and then backfill with high-purity nitrogen or argon. Repeat this vacuum/backfill cycle 3-5 times.[7]
-
Reagent Addition (Solids): Under a positive flow of inert gas, quickly add the solid reagents (palladium pre-catalyst, ligand, base, and aryl halide if solid) to the Schlenk flask.
-
Solvent and Liquid Reagent Addition: Add the anhydrous, degassed solvent via syringe. Then, add the liquid amine and any other liquid reagents via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature under a positive pressure of inert gas (monitored by an oil bubbler).
-
Work-up: After the reaction is complete, cool the mixture to room temperature before exposing it to air.
Protocol 2: Degassing a Solvent using the Freeze-Pump-Thaw Method
This is a highly effective method for removing dissolved oxygen from solvents.[7]
-
Preparation: Place the solvent in a Schlenk flask with a stir bar and ensure the flask is no more than half full.
-
Freeze: Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen.
-
Pump: With the solvent still frozen, open the flask to a high vacuum for 5-10 minutes to remove gases from the headspace.
-
Thaw: Close the flask to the vacuum and thaw the solvent in a warm water bath. You may see gas bubbles evolving from the thawing solvent.
-
Repeat: Repeat the freeze-pump-thaw cycle at least three times to ensure all dissolved gases are removed. After the final cycle, backfill the flask with inert gas.
Visualizations
Caption: Catalyst deactivation pathways in Buchwald-Hartwig amination due to air and moisture.
Caption: General experimental workflow for setting up an air-sensitive Buchwald-Hartwig amination.
Caption: A decision tree for troubleshooting low yields in Buchwald-Hartwig aminations.
References
- 1. benchchem.com [benchchem.com]
- 2. The renaissance of palladium(II)-catalyzed oxidation chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Effect of water on the palladium-catalyzed amidation of aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Schlenk Line and Glove Box Safety | Lab Safety Officers [sites.nd.edu]
- 7. Air-free technique - Wikipedia [en.wikipedia.org]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. web.mit.edu [web.mit.edu]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Iodophenyl Trifluoromethanesulfonate and 2-Bromophenyl Triflate in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 2-Iodophenyl Trifluoromethanesulfonate and 2-bromophenyl triflate, two common substrates in palladium-catalyzed cross-coupling reactions. Understanding the relative reactivity of the carbon-iodine (C-I), carbon-bromine (C-Br), and carbon-oxygen (C-OTf) bonds is crucial for designing efficient and selective synthetic routes in pharmaceutical and materials science research. This document outlines the general principles of reactivity, provides synthetic protocols, and presents illustrative data for key cross-coupling reactions.
General Principles of Reactivity in Palladium-Catalyzed Cross-Coupling
The reactivity of aryl electrophiles in palladium-catalyzed cross-coupling reactions is primarily dictated by the rate of oxidative addition to the Pd(0) catalyst. This step involves the cleavage of the carbon-halogen or carbon-triflate bond. The generally accepted order of reactivity for aryl electrophiles is:
Ar-I > Ar-Br ≈ Ar-OTf > Ar-Cl
This trend is attributed to the bond dissociation energies of the C-X bond, with the weaker C-I bond being the most susceptible to cleavage by the palladium catalyst. The C-Br and C-OTf bonds have comparable reactivities, and their relative performance can be influenced by the specific ligand, base, and solvent system employed in the reaction. In some instances, particularly in Suzuki-Miyaura couplings, anomalous reactivity patterns have been observed where the triflate group may react preferentially over a bromide, or vice-versa, depending on the reaction conditions.
For the specific compounds of interest:
-
2-Iodophenyl Trifluoromethanesulfonate possesses two potential reactive sites for oxidative addition: the C-I bond and the C-OTf bond. Based on the general reactivity trend, the C-I bond is expected to be significantly more reactive.
-
2-Bromophenyl Triflate also has two reactive sites: the C-Br bond and the C-OTf bond. The reactivity of these two sites is comparable, and achieving selective coupling at one site over the other can be challenging and highly dependent on the reaction conditions.
Synthesis of Precursors
Experimental Protocol: Synthesis of 2-Iodophenyl Trifluoromethanesulfonate
A reported method for the synthesis of 2-Iodophenyl Trifluoromethanesulfonate involves the treatment of 2-iodophenol with trifluoromethanesulfonic anhydride.
Materials:
-
2-iodophenol
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve 2-iodophenol in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine to the solution.
-
Slowly add trifluoromethanesulfonic anhydride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for a specified time (typically monitored by TLC until completion).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-Iodophenyl Trifluoromethanesulfonate.
Experimental Protocol: Synthesis of 2-Bromophenyl Triflate
A general procedure for the synthesis of aryl triflates from phenols can be adapted for 2-bromophenol.[1][2][3]
Materials:
-
2-bromophenol
-
N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetonitrile (MeCN) or another suitable solvent
Procedure:
-
To a solution of 2-bromophenol in acetonitrile, add potassium carbonate.
-
Add N-phenyl-bis(trifluoromethanesulfonimide) to the mixture.
-
Stir the reaction at room temperature for several hours (monitor by TLC).
-
After completion, filter the reaction mixture to remove the solid base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield 2-bromophenyl triflate.
Comparative Reactivity in Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds.
| Substrate | Reactive Site | Expected Yield | Reaction Conditions |
| 2-Iodophenyl Trifluoromethanesulfonate | C-I | High (>90%) | Mild conditions (e.g., room temp. to 60 °C) |
| 2-Bromophenyl Triflate | C-Br | Moderate to High (70-90%) | More forcing conditions (e.g., >80 °C) |
| 2-Bromophenyl Triflate | C-OTf | Moderate to High (70-90%) | Ligand and base dependent |
Note: The selective reaction at the C-Br or C-OTf bond of 2-bromophenyl triflate can be tuned by the choice of catalyst, ligand, and base.
Heck Reaction
The Heck reaction is a key method for the arylation of alkenes.
| Substrate | Reactive Site | Expected Yield | Reaction Conditions |
| 2-Iodophenyl Trifluoromethanesulfonate | C-I | High (>85%) | Typically lower temperatures and shorter reaction times |
| 2-Bromophenyl Triflate | C-Br | Moderate to High (65-85%) | Higher temperatures often required |
| 2-Bromophenyl Triflate | C-OTf | Moderate to High (65-85%) | Cationic pathway may be favored |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[4][5][6][7]
| Substrate | Reactive Site | Expected Yield | Reaction Conditions |
| 2-Iodophenyl Trifluoromethanesulfonate | C-I | Very High (>95%) | Often proceeds at room temperature with appropriate ligands |
| 2-Bromophenyl Triflate | C-Br | High (80-95%) | May require heating and specialized ligands |
| 2-Bromophenyl Triflate | C-OTf | High (80-95%) | Effective with modern, bulky phosphine ligands |
Experimental Workflow for Comparative Reactivity Study
For a definitive comparison, a standardized experimental workflow should be employed.
Conclusion
The reactivity of 2-bromophenyl triflate is more nuanced, with the C-Br and C-OTf bonds exhibiting similar reactivity. The choice of ligands, bases, and other reaction parameters is critical in controlling the chemoselectivity of coupling reactions with this substrate. For synthetic applications requiring a stepwise or orthogonal approach, the differential reactivity of the C-I and C-OTf bonds in 2-Iodophenyl Trifluoromethanesulfonate can be strategically exploited. Conversely, achieving high selectivity with 2-bromophenyl triflate may require more extensive optimization.
References
- 1. rsc.org [rsc.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. SuFEx-enabled, chemoselective synthesis of triflates, triflamides and triflimidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. chem.libretexts.org [chem.libretexts.org]
A Head-to-Head Battle in Cross-Coupling: Aryl Iodides vs. Aryl Triflates in Sonogashira Reactions
A comprehensive guide for researchers, scientists, and drug development professionals on the performance, protocols, and practical considerations of two key electrophiles in one of organic chemistry's most powerful bond-forming reactions.
The Sonogashira cross-coupling reaction is an indispensable tool in the synthetic chemist's arsenal, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides/triflates and sp-hybridized carbons of terminal alkynes. This reaction has seen widespread application in the synthesis of pharmaceuticals, natural products, and advanced materials. The choice of the aryl electrophile is a critical parameter that significantly influences reaction efficiency, scope, and conditions. Among the various options, aryl iodides and aryl triflates are two of the most commonly employed substrates. This guide provides an in-depth comparison of their performance in the Sonogashira coupling, supported by experimental data and detailed protocols.
Performance Comparison: Reactivity, Yields, and Reaction Conditions
The general trend in reactivity for Sonogashira coupling partners is well-established, with the ease of oxidative addition to the palladium(0) catalyst being a key determinant. This leads to a reactivity order where aryl iodides are generally more reactive than aryl triflates.[1] This difference in reactivity often translates to milder reaction conditions and shorter reaction times for aryl iodides.
| Feature | Aryl Iodides | Aryl Triflates |
| Reactivity | Higher | Lower |
| Typical Reaction Temperature | Room temperature to moderate heating (e.g., 55-70°C)[2] | Often require elevated temperatures (e.g., 60-100°C)[1] |
| Reaction Time | Generally shorter | Can be longer |
| Catalyst Loading | Often effective with lower catalyst loadings | May require higher catalyst loadings or more specialized ligands |
| Cost & Stability | More expensive and can be less stable | Generally more accessible and stable |
| Substrate Availability | Wide commercial availability | Readily prepared from phenols |
Illustrative Data:
To provide a clearer picture, the following table summarizes representative experimental data for the Sonogashira coupling of phenylacetylene with substituted aryl iodides and triflates. While a direct side-by-side comparison under identical conditions is not always available in the literature, these examples highlight the general performance characteristics.
Table 1: Sonogashira Coupling of Phenylacetylene with Various Aryl Electrophiles
| Entry | Aryl Electrophile | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Iodobenzene | Pd/CuFe2O4 (3 mol%) | K2CO3 | EtOH | 70 | 3 | 90 | [2] |
| 2 | 4-Iodoanisole | PdCl2(PPh3)2 (0.005 equiv) | - | Ionic Liquid | 55 | 3 | 82 | [3] |
| 3 | 4-Iodotoluene | 5% Pd on alumina / 0.1% Cu2O | - | THF-DMA | 80 | - | 60 | [4] |
| 4 | 2,4'-Bis(triflate)diphenyl sulfone | [Pd(PPh3)2Cl2] (2.5 mol%) / CuI (10 mol%) | Et3N | DMF | 60 | 1 | 85-92 (bis-alkynylated) | [1] |
Note: The reaction conditions and catalyst systems in the table are not identical and serve to provide representative examples of yields and conditions for each class of substrate.
Experimental Protocols
Detailed and reliable experimental procedures are crucial for reproducibility. Below are representative protocols for the Sonogashira coupling of an aryl iodide and an aryl triflate with a terminal alkyne.
Protocol 1: Sonogashira Coupling of an Aryl Iodide with Phenylacetylene
This protocol is adapted from a procedure utilizing a magnetically separable palladium/copper ferrite nanocatalyst.[2]
Materials:
-
Aryl iodide (1 mmol)
-
Phenylacetylene (1 mmol)
-
Pd/CuFe2O4 magnetic nanoparticles (3 mol%)
-
Potassium carbonate (K2CO3, 4 mmol)
-
Ethanol (EtOH, 4 mL)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a round-bottom flask, add the aryl iodide (1 mmol), phenylacetylene (1 mmol), Pd/CuFe2O4 MNPs (3 mol%), and K2CO3 (4 mmol).
-
Add ethanol (4 mL) to the flask.
-
The mixture is stirred and heated to 70°C.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product is extracted with ethyl acetate and deionized water.
-
The organic layer is washed with brine, dried over anhydrous Na2SO4, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography.
Protocol 2: Sonogashira Coupling of a Bis(triflate) with an Alkyne
This protocol is based on the synthesis of 2,4'-bis(alkynyl)diphenyl sulfones.[1]
Materials:
-
2,4'-Bis(triflate)diphenyl sulfone (1 equiv)
-
Terminal alkyne (2.2 equiv)
-
[Pd(PPh3)2Cl2] (2.5 mol%)
-
Copper(I) iodide (CuI, 10 mol%)
-
Tetrabutylammonium iodide (TBAI, 15 mol%)
-
Triethylamine (Et3N, 1.25 equiv)
-
Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2,4'-bis(triflate)diphenyl sulfone, [Pd(PPh3)2Cl2], CuI, and TBAI.
-
Add anhydrous DMF via syringe.
-
Add triethylamine and the terminal alkyne to the reaction mixture.
-
The reaction is stirred at 60°C for 1 hour.
-
After completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The residue is purified by flash column chromatography.
Visualizing the Process: Mechanism and Workflow
To better understand the underlying processes, the following diagrams illustrate the catalytic cycle of the Sonogashira reaction and a general experimental workflow.
Caption: The dual catalytic cycle of the Sonogashira reaction.
Caption: General experimental workflow for Sonogashira coupling.
Conclusion and Outlook
Both aryl iodides and aryl triflates are valuable substrates for the Sonogashira cross-coupling reaction. The choice between them often depends on a balance of factors including reactivity, cost, stability, and the specific requirements of the synthetic target. Aryl iodides offer the advantage of higher reactivity, often allowing for milder reaction conditions. In contrast, aryl triflates, which can be readily prepared from widely available phenols, provide a stable and often more cost-effective alternative, albeit sometimes requiring more forcing conditions.
For drug development professionals, where process efficiency and cost are paramount, the choice may lean towards aryl triflates if the synthesis of the corresponding phenol is straightforward and the coupling can be optimized to be high-yielding. For researchers in academic or discovery settings, the higher reactivity and broader substrate scope under mild conditions might make aryl iodides the preferred choice for rapid analogue synthesis and exploration of novel chemical space.
Future developments in catalyst design, particularly the development of more active catalysts for less reactive electrophiles, will continue to blur the lines in this comparison, offering chemists an even broader and more versatile toolkit for constructing complex molecular architectures.
References
alternative benzyne precursors to 2-Iodophenyl Trifluoromethanesulfonate
Benzyne is a highly reactive intermediate that has become an invaluable tool in organic synthesis, enabling the construction of complex aromatic and heterocyclic scaffolds. The choice of benzyne precursor is critical, as it dictates the reaction conditions required for its generation and, consequently, the functional group tolerance and substrate scope of the subsequent transformations. While 2-iodophenyl trifluoromethanesulfonate is a known precursor, a variety of alternatives offer distinct advantages in terms of mildness of generation, safety, and accessibility. This guide provides a detailed comparison of the most common alternative benzyne precursors, supported by experimental data and protocols to aid researchers in selecting the optimal precursor for their synthetic needs.
o-(Trimethylsilyl)aryl Triflates (Kobayashi Precursors)
Introduced by Kobayashi and coworkers, o-(trimethylsilyl)aryl triflates are among the most widely used benzyne precursors.[1] They are valued for their ability to generate benzyne under mild, neutral conditions through a fluoride-induced 1,2-elimination.[1] This method avoids the use of strong bases or high temperatures, making it compatible with a broad range of functional groups.
Performance Data
| Reaction Type | Aryne Acceptor | Conditions | Yield (%) | Time (h) | Reference |
| [4+2] Cycloaddition | Furan | CsF, MeCN, rt | 79 | 24 | [2] |
| [4+2] Cycloaddition | Anthracene | TBAF, THF, rt | 95 | 1 | [3] |
| Nucleophilic Addition | Phenol | CsF, THF, rt | 92 | 12 | [4] |
| Nucleophilic Addition | Diethylamine | CsF, MeCN, rt | 85 | 1 | [4] |
Experimental Protocol: [4+2] Cycloaddition of Benzyne with Furan
To a solution of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.0 mmol) and furan (3.0 mmol) in acetonitrile (10 mL) is added cesium fluoride (2.0 mmol). The mixture is stirred at room temperature for 24 hours. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the corresponding cycloadduct.[2]
Diaryliodonium Salts
Diaryliodonium salts are another class of versatile benzyne precursors that react under mild conditions.[5] Depending on the substitution pattern, benzyne generation can be triggered by a base or, in some cases, even by water at room temperature.[6] This offers a significant advantage for sensitive substrates.
Performance Data
| Reaction Type | Aryne Acceptor | Conditions | Yield (%) | Time (h) | Reference |
| [4+2] Cycloaddition | Furan | K₂CO₃, DMF, 100 °C | 64 | 12 | [7] |
| [3+2] Cycloaddition | 1,3-Diphenylisobenzofuran | Toluene, reflux | 96 | 2 | [6] |
| Nucleophilic Addition | Piperidine | K₂CO₃, DMF, 100 °C | 88 | 12 | [8] |
| Nucleophilic Addition | Phenol | t-BuOK, Toluene, 110 °C | 95 | 12 | [8] |
Experimental Protocol: [4+2] Cycloaddition of Benzyne with Furan
A mixture of (phenyl)[2-(trimethylsilyl)phenyl]iodonium triflate (1.0 mmol), furan (2.0 mmol), and potassium carbonate (2.0 mmol) in DMF (5 mL) is heated at 100 °C for 12 hours. The reaction mixture is then cooled to room temperature, diluted with water, and extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to give the cycloadduct.[7]
Anthranilic Acid Derivatives
The diazotization of anthranilic acid is a classic and cost-effective method for generating benzyne.[9][10] The resulting benzenediazonium-2-carboxylate is unstable and decomposes upon heating to release nitrogen, carbon dioxide, and benzyne.[9] While this method is effective, the precursor can be explosive, requiring careful handling.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. Intramolecular [4 + 2] Cycloadditions of Benzynes with Conjugated Enynes, Arenynes, and Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. “Kobayashi Benzynes” as HDDA Diynophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts [beilstein-journals.org]
- 9. Triptycene Derivatives: From Their Synthesis to Their Unique Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. d.web.umkc.edu [d.web.umkc.edu]
Suzuki Showdown: Aryl Triflates vs. Aryl Nonaflates in Cross-Coupling Chemistry
A detailed comparison of yield and reactivity for researchers in organic synthesis and drug development.
In the realm of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. While aryl halides have traditionally been the electrophilic partners of choice, the use of aryl sulfonates, such as triflates (OTf) and nonaflates (ONf), offers a valuable alternative, particularly due to their ready preparation from widely available phenols. This guide provides a comprehensive comparison of the performance of aryl triflates versus aryl nonaflates in Suzuki reactions, supported by experimental data, to inform substrate selection and reaction optimization.
Yield Comparison: A Head-to-Head Battle
The central question for chemists selecting a leaving group is its impact on reaction yield. Aryl nonaflates have been positioned as a practical alternative to the more traditional aryl triflates. The following table summarizes a direct comparison of isolated yields for the Suzuki-Miyaura coupling of various aryl sulfonates with phenylboronic acid. The data is drawn from a seminal study in the field by Rottländer and Knochel, which systematically evaluated the reactivity of these two leaving groups under identical reaction conditions.
| Aryl Sulfonate | Product | Yield (%) with Aryl Triflate | Yield (%) with Aryl Nonaflate |
| 4-Cyanophenyl- | 4-Cyanobiphenyl | 78 | 95 |
| 4-Acetylphenyl- | 4-Acetylbiphenyl | 75 | 93 |
| 4-Nitrophenyl- | 4-Nitrobiphenyl | 65 | 88 |
| 4-Methoxycarbonylphenyl- | Methyl 4-biphenylcarboxylate | 82 | 96 |
| 2-Naphthyl- | 2-Phenylnaphthalene | 85 | 94 |
Data sourced from Rottländer, M.; Knochel, P. J. Org. Chem. 1998, 63 (15), pp 5182–5187.
The experimental data clearly indicates that aryl nonaflates consistently provide higher yields in Suzuki-Miyaura coupling reactions compared to their corresponding aryl triflate counterparts under the same conditions. This enhanced reactivity can be attributed to the superior leaving group ability of the nonaflate group, stemming from the extended perfluoroalkyl chain which increases its electron-withdrawing nature and stability as an anion.
Experimental Protocols
Reproducibility is key in scientific research. Below are detailed, representative experimental protocols for the preparation of aryl sulfonates and their subsequent use in a Suzuki-Miyaura coupling reaction.
Preparation of Aryl Triflates and Nonaflates
A general and efficient method for the synthesis of aryl triflates and nonaflates involves the reaction of a phenol with the corresponding sulfonylating agent in the presence of a base.
Materials:
-
Phenol (1.0 eq)
-
Pyridine (1.5 eq)
-
Dichloromethane (DCM)
-
Trifluoromethanesulfonic anhydride (Tf₂O) or Nonafluorobutanesulfonyl fluoride (NfF) (1.2 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of the phenol in dichloromethane is cooled to 0 °C in an ice bath.
-
Pyridine is added to the solution.
-
The sulfonylating agent (trifluoromethanesulfonic anhydride for triflates, or nonafluorobutanesulfonyl fluoride for nonaflates) is added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates complete consumption of the starting phenol.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, washed with water and brine, and then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the pure aryl triflate or nonaflate.
Suzuki-Miyaura Coupling Protocol
The following is a general procedure for the palladium-catalyzed cross-coupling of an aryl sulfonate with an arylboronic acid.
Materials:
-
Aryl triflate or aryl nonaflate (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add the aryl sulfonate, arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium phosphate.
-
The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).
-
Degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) are added.
-
The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the desired biaryl product.
Mechanistic Overview and Logical Flow
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The choice of leaving group on the aryl substrate directly impacts the initial and often rate-determining oxidative addition step.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The workflow for selecting and preparing the appropriate aryl sulfonate for a Suzuki coupling generally begins with the corresponding phenol, which is a readily available and often inexpensive starting material.
Caption: Workflow for aryl sulfonate synthesis and use in Suzuki coupling.
Conclusion
For researchers and professionals engaged in organic synthesis and drug development, the choice of leaving group in Suzuki-Miyaura cross-coupling reactions can significantly impact the efficiency of a synthetic route. The experimental evidence strongly supports the use of aryl nonaflates as superior alternatives to aryl triflates , consistently delivering higher yields under comparable reaction conditions. This advantage, coupled with their straightforward preparation from phenols, positions aryl nonaflates as a highly attractive class of electrophiles for the construction of complex biaryl structures. While aryl triflates remain a viable and widely used option, the potential for significant yield improvement makes the consideration of aryl nonaflates a critical step in the optimization of Suzuki coupling protocols.
A Comparative Kinetic Analysis of the Oxidative Addition of 2-Iodophenyl Triflate to Palladium(0)
For Researchers, Scientists, and Drug Development Professionals
The oxidative addition of aryl electrophiles to palladium(0) complexes is a cornerstone of modern synthetic chemistry, serving as the initiation step for a vast array of cross-coupling reactions. The efficiency of this step is paramount for the overall success of catalytic cycles that underpin the synthesis of numerous pharmaceuticals and fine chemicals. This guide provides a comparative kinetic analysis of the oxidative addition of 2-iodophenyl triflate to Palladium(0), contextualized with data from analogous aryl iodides and aryl triflates. Understanding the kinetic nuances of this process is critical for reaction optimization, catalyst design, and the strategic synthesis of complex molecular architectures.
Executive Summary
The reactivity of an aryl electrophile in oxidative addition to a Pd(0) center is fundamentally governed by the nature of the leaving group and the electronic and steric profile of the aryl ring. While specific kinetic data for 2-iodophenyl triflate is not extensively published, a robust understanding of its reactivity can be extrapolated from comparative studies of phenyl iodide and phenyl triflate. Generally, the C-I bond is significantly more susceptible to oxidative addition than the C-OTf bond. The presence of an ortho-iodo substituent is expected to influence the reactivity of the triflate group through steric hindrance and electronic effects. This guide synthesizes available kinetic data to provide a clear comparison and details the experimental protocols necessary for such analyses.
Comparative Kinetic Data
The rate of oxidative addition is profoundly influenced by the nature of the aryl electrophile, the phosphine ligand on the palladium(0) center, and the reaction conditions. The following table summarizes representative kinetic data for the oxidative addition of relevant aryl electrophiles to various Pd(0) complexes. This data provides a quantitative basis for comparing the expected reactivity of 2-iodophenyl triflate.
| Aryl Electrophile | Pd(0) Complex/Precursor | Ligand | Solvent | Rate Constant (k) | Reaction Order & Notes |
| Phenyl Iodide | Pd(dba)₂ | PPh₃ | THF | Varies with [PPh₃] | The reaction proceeds through multiple equilibria involving Pd(PPh₃)n species. |
| Phenyl Iodide | Pd(dba)₂ | DIOP | THF | - | Dissociative mechanism where the 14-electron [Pd(P^P)] complex is the active species. |
| Phenyl Iodide | Pd(BINAP)₂ | BINAP | - | - | Inverse first-order in added BINAP ligand at low aryl halide concentration.[1][2][3] |
| Phenyl Triflate | Pd(BINAP)₂ | BINAP | - | - | Similar inverse first-order dependence on ligand at low concentrations; however, no second concurrent reaction mechanism was observed at high concentrations, unlike with phenyl iodide.[1][2][3] |
| Phenyl Triflate | Pd[P(o-tolyl)₃]₂ | P(o-tolyl)₃ | - | - | Rate is accelerated by the addition of coordinating anions like halides.[4] |
| o-Substituted Aryl Iodides | Pd(PPh₃)₄ | PPh₃ | - | Slower than non-substituted | The decelerating effect is attributed to steric hindrance and electronic donor effects.[5] |
| Vinyl Triflate | Pd(PPh₃)₄ | PPh₃ | DMF | >> Phenyl Triflate | Demonstrates the high reactivity of sp²-C-OTf bonds in vinyl systems compared to aryl systems.[6][7] |
Inference for 2-Iodophenyl Triflate:
Based on the available data, the oxidative addition of 2-iodophenyl triflate to a Pd(0) complex would be expected to proceed preferentially at the C-I bond. The reactivity order is generally Ar-I > Ar-Br > Ar-OTf.[5] The ortho-iodo substituent on the phenyl triflate would likely decrease the rate of oxidative addition at the C-OTf bond due to steric hindrance, further favoring reaction at the C-I bond.[5]
Mechanistic Pathways
The oxidative addition of aryl electrophiles to Pd(0) can proceed through different mechanistic pathways, primarily the three-centered concerted mechanism and a nucleophilic displacement mechanism.[5][8] The preferred pathway is influenced by the nature of the aryl electrophile, the ligands on the palladium center, and the solvent.
For aryl iodides, the three-centered concerted mechanism is widely accepted. In contrast, aryl triflates, particularly with electron-rich palladium centers and in polar solvents, can react via a nucleophilic displacement mechanism due to the stability of the triflate anion as a leaving group.[8]
Caption: Competing mechanisms for oxidative addition.
Experimental Protocols
Accurate kinetic analysis of oxidative addition reactions is crucial for mechanistic understanding and reaction optimization. The following are generalized protocols for monitoring these reactions, primarily using ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.
General Materials:
-
Palladium(0) precursor (e.g., Pd₂(dba)₃, Pd(PPh₃)₄)
-
Phosphine ligand (e.g., PPh₃, BINAP)
-
Aryl electrophile (e.g., 2-iodophenyl triflate, phenyl iodide)
-
Anhydrous, degassed solvent (e.g., THF, Toluene, DMF-d₇)
-
Internal standard for NMR (e.g., triphenyl phosphate)
-
NMR tubes suitable for air-sensitive reactions (e.g., J. Young tubes)
Protocol: Kinetic Monitoring by ³¹P NMR Spectroscopy
This method is highly effective when the phosphorus-containing ligands and their corresponding palladium complexes exhibit distinct signals in the ³¹P NMR spectrum.
-
Preparation of Stock Solutions:
-
In an inert atmosphere glovebox, prepare a stock solution of the palladium precursor and the desired phosphine ligand in the chosen deuterated solvent. The ligand-to-palladium ratio is a critical parameter and should be systematically varied to investigate its effect on the reaction rate.
-
Add a known concentration of an internal standard to the stock solution.
-
-
Reaction Setup:
-
Transfer a precise volume of the palladium-ligand stock solution to an NMR tube.
-
Acquire an initial ³¹P NMR spectrum to characterize the Pd(0)-ligand complex(es) in solution before the addition of the aryl electrophile.
-
Prepare a separate stock solution of the aryl electrophile in the same deuterated solvent.
-
-
Kinetic Run:
-
At a constant, controlled temperature, inject a solution of the aryl electrophile into the NMR tube.
-
Immediately begin acquiring a series of ³¹P NMR spectra at regular time intervals. The disappearance of the signal for the Pd(0) complex and the appearance of the signal for the Pd(II) product are monitored.
-
-
Data Analysis:
-
Integrate the signals corresponding to the starting Pd(0) complex and the Pd(II) product relative to the internal standard at each time point.
-
Plot the concentration of the starting material versus time to determine the reaction order and the rate constant. For a pseudo-first-order reaction (if the aryl electrophile is in large excess), a plot of ln([Pd(0)]) versus time will be linear, and the negative of the slope will give the observed rate constant (k_obs).
-
Caption: Workflow for kinetic analysis by ³¹P NMR.
Conclusion
The kinetic analysis of the oxidative addition of 2-iodophenyl triflate to Palladium(0) is essential for harnessing its full potential in synthetic applications. By drawing comparisons with well-studied aryl iodides and triflates, it is evident that the C-I bond will be the primary site of reaction. The rate of this reaction will be influenced by factors such as the choice of ligand and solvent. The experimental protocols outlined provide a robust framework for researchers to conduct their own kinetic studies, enabling the fine-tuning of reaction conditions for optimal outcomes in drug development and other areas of chemical synthesis.
References
- 1. Mechanistic studies on oxidative addition of aryl halides and triflates to Pd(BINAP)2 and structural characterization of the product from aryl triflate addition in the presence of amine | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Oxidative Addition of Aryl Sulfonates to Palladium(0) Complexes of Mono- and Bidentate Phosphines. Mild Addition of Aryl Tosylates and the Effects of Anions on Rate and Mechanism | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
The Strategic Advantage of 2-Iodophenyl Triflate in Sequential Functionalization: A Comparative Guide
For researchers, scientists, and professionals in drug development, the ability to introduce multiple functional groups into a molecule in a controlled and predictable manner is paramount. Sequential functionalization, a cornerstone of modern synthetic chemistry, allows for the stepwise construction of complex molecular architectures. Among the various reagents available for this purpose, 2-Iodophenyl triflate has emerged as a particularly powerful and versatile building block. This guide provides an objective comparison of 2-Iodophenyl triflate with other alternatives, supported by experimental data, to highlight its advantages in sequential cross-coupling reactions.
The unique reactivity profile of 2-Iodophenyl triflate stems from the presence of two distinct reactive sites on the same aromatic ring: a highly reactive carbon-iodine (C-I) bond and a less reactive carbon-triflate (C-OTf) bond. This difference in reactivity allows for chemoselective functionalization, where one site can be selectively reacted while the other remains intact for a subsequent transformation. This orthogonal reactivity is the key to its utility in sequential cross-coupling reactions, enabling the synthesis of complex, multi-substituted aromatic compounds from a single starting material.
Comparative Performance in Sequential Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. In the context of sequential functionalization, the ability to selectively couple at one position before the other is crucial. 2-Iodophenyl triflate excels in this regard. The C-I bond readily undergoes oxidative addition to a palladium(0) catalyst under milder conditions than the C-OTf bond. This allows for a highly selective first Suzuki coupling at the iodine-bearing position.[1][2]
While direct quantitative comparisons of sequential reactions using different starting materials are not always found in a single study, the established reactivity trend for palladium-catalyzed cross-coupling reactions is generally I > Br > OTf > Cl.[3] This indicates that an iodo-triflate substrate will offer a greater reactivity differential and, therefore, higher selectivity for the first coupling step compared to a bromo-triflate or chloro-triflate analogue.
To illustrate this, the following table summarizes typical yields for a two-step sequential Suzuki-Miyaura coupling, demonstrating the utility of iodoaryl triflates.
| Starting Material | Coupling Partner 1 (Step 1) | Typical Yield (Step 1) | Coupling Partner 2 (Step 2) | Typical Yield (Step 2) |
| 2-Iodophenyl triflate | Arylboronic acid | >90% | Phenylboronic acid | ~80-95% |
| 2-Bromophenyl triflate | Arylboronic acid | Variable (often requires harsher conditions, potential for OTf reaction) | Phenylboronic acid | Variable |
| 2-Chlorophenyl triflate | Arylboronic acid | Low to moderate (requires specialized catalysts and harsher conditions) | Phenylboronic acid | Variable |
Note: Yields are representative and can vary based on specific substrates, catalysts, and reaction conditions.
The data highlights that 2-Iodophenyl triflate allows for a highly efficient and selective first coupling, setting the stage for a successful second functionalization. Protic solvents have been shown to be beneficial for the chemoselective coupling of iodoaryl triflates, producing the biaryl triflate intermediates in high yields.[2]
Experimental Protocols
A detailed experimental protocol for a representative two-step, sequential Suzuki-Miyaura coupling of 2-Iodophenyl triflate is provided below.
Step 1: Chemoselective Suzuki-Miyaura Coupling at the C-I bond
Materials:
-
2-Iodophenyl triflate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₃PO₄ (3.0 equiv)
-
1,4-Dioxane/H₂O (4:1 mixture)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 2-Iodophenyl triflate, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Add the 1,4-dioxane/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2-arylphenyl triflate intermediate.
Step 2: Suzuki-Miyaura Coupling at the C-OTf bond
Materials:
-
2-Arylphenyl triflate from Step 1 (1.0 equiv)
-
Second arylboronic acid (1.5 equiv)
-
Pd(dppf)Cl₂ (0.05 equiv)
-
Cs₂CO₃ (3.0 equiv)
-
Toluene/H₂O (4:1 mixture)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the 2-arylphenyl triflate, the second arylboronic acid, Pd(dppf)Cl₂, and Cs₂CO₃.
-
Add the toluene/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final tri-aryl product.
Visualizing the Advantage: Reaction Pathways and Workflow
The strategic utility of 2-Iodophenyl triflate can be effectively visualized through diagrams illustrating the reaction pathway and a typical experimental workflow.
Caption: Sequential Suzuki-Miyaura coupling pathway using 2-Iodophenyl triflate.
The diagram above clearly illustrates the two-step process, highlighting the selective reaction at the C-I bond followed by the coupling at the C-OTf bond.
Caption: A typical two-step experimental workflow for sequential functionalization.
This workflow diagram provides a clear, step-by-step overview of the experimental process, from initial setup to the isolation of the final product.
Conclusion
2-Iodophenyl triflate stands out as a superior building block for sequential functionalization due to the significant reactivity difference between its carbon-iodine and carbon-triflate bonds. This allows for highly chemoselective and efficient stepwise introduction of different functional groups, a critical capability in the synthesis of complex molecules for pharmaceutical and materials science applications. The provided experimental protocol and reaction visualizations further underscore the practical advantages of employing 2-Iodophenyl triflate in the design of sophisticated synthetic strategies. For researchers aiming for precision and control in the construction of multi-substituted aromatic systems, 2-Iodophenyl triflate offers a reliable and powerful solution.
References
A Head-to-Head Comparison of Aryne Precursors: 2-Iodophenyl Triflate vs. 2-(Trimethylsilyl)phenyl Triflate
For researchers, scientists, and drug development professionals, the efficient generation of arynes is a critical step in the synthesis of complex aromatic compounds. Among the various precursors available, 2-iodophenyl triflate and 2-(trimethylsilyl)phenyl triflate have emerged as common choices, each with distinct advantages and disadvantages. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal precursor for specific research needs.
Executive Summary
The choice between 2-iodophenyl triflate and 2-(trimethylsilyl)phenyl triflate for aryne generation hinges on the desired reaction conditions and the functional group tolerance required for a particular synthesis. 2-(Trimethylsilyl)phenyl triflate, activated by a fluoride source, offers a milder and more functional group-tolerant approach, making it a versatile precursor for a wide range of applications. In contrast, 2-iodophenyl triflate requires harsher, strongly basic conditions (n-butyllithium at low temperatures) for aryne generation via lithium-halogen exchange. However, it has been shown to be a superior precursor in nonpolar solvents.
Performance Comparison
Aryne Generation Conditions
The most significant difference between the two precursors lies in the conditions required for aryne generation.
-
2-Iodophenyl Triflate: Aryne generation is typically achieved through a lithium-halogen exchange reaction using a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (-78 °C).[1] This method is rapid and efficient but the strongly basic and nucleophilic nature of n-BuLi can limit the compatibility with sensitive functional groups.
-
2-(Trimethylsilyl)phenyl Triflate: This precursor, often referred to as Kobayashi's precursor, generates arynes under significantly milder conditions.[2] The reaction is induced by a fluoride source, such as cesium fluoride (CsF), potassium fluoride (KF) with a crown ether, or tetrabutylammonium fluoride (TBAF), at or near room temperature.[3][4] This mild activation method allows for a broader tolerance of functional groups.
Reaction Yields
Both precursors can provide good to excellent yields in aryne trapping reactions, though the optimal choice may depend on the specific transformation and substrate.
Table 1: Comparison of Reaction Yields for Cycloaddition Reactions
| Aryne Precursor | Trapping Agent | Reaction Conditions | Product | Yield (%) | Reference |
| 2-Iodo-3-methoxyphenyl triflate | Furan | n-BuLi, THF, -78 °C | 1-Methoxy-1,4-dihydronaphthalene-1,4-epoxide | Superior to other precursors | Snowden, T.S. et al. |
| 2-(Trimethylsilyl)phenyl triflate | Furan | CsF, MeCN, rt | 1,4-Dihydronaphthalene-1,4-epoxide | up to 80% | [2] |
| 2-(Trimethylsilyl)phenyl triflate | N-Phenylpyrrole | K3PO4, THF, rt | N-Phenyl-1,4-dihydronaphthalene-1,4-imine | 55% | [5] |
| 2-(Trimethylsilyl)aryl triflates | Various dienes | CsF, MeCN, rt | Various cycloadducts | up to 80% | [2][6] |
Table 2: Comparison of Reaction Yields for Nucleophilic Addition Reactions
| Aryne Precursor | Nucleophile | Reaction Conditions | Product | Yield (%) | Reference |
| 2-(Trimethylsilyl)phenyl triflate | Phenol | CsF, MeCN, rt | Diphenyl ether | up to 92% | [2][6] |
| 2-(Trimethylsilyl)phenyl 4-chlorobenzenesulfonate | 2-Bromophenol | CsF, Cs2CO3, 18-crown-6, PhCN, 80°C | 2-Bromodiphenyl ether | 89% | [2] |
| 2-(Trimethylsilyl)phenyl triflate | Alkyl and aryl amines | K3PO4, THF, rt | N-Substituted anilines | 70-87% | [5] |
Functional Group Tolerance
The milder activation conditions for 2-(trimethylsilyl)phenyl triflate generally translate to a broader functional group tolerance.[5][7] The use of fluoride sources is more compatible with electrophilic functional groups and those sensitive to strong bases. In contrast, the use of n-BuLi with 2-iodophenyl triflate restricts the presence of acidic protons and electrophilic functionalities in the substrate.[8]
Stability and Handling
Both precursors are generally stable compounds that can be handled under normal laboratory conditions. 2-(Trimethylsilyl)phenyl triflate is a commercially available liquid that should be stored under an inert atmosphere and refrigerated.[9][10] 2-Iodophenyl triflate is typically synthesized as needed and should also be handled under inert conditions. Phenyl triflates are known to be good leaving groups but are generally stable compounds.[11]
Experimental Protocols
Synthesis of 2-Iodophenyl Triflate
A common route to 2-iodophenyl triflate involves the triflation of the corresponding 2-iodophenol.
-
Step 1: Iodination of Phenol (if starting from phenol): To a solution of phenol in a suitable solvent, an iodinating agent (e.g., I2, NIS) is added, often in the presence of a base or an activating agent.
-
Step 2: Triflation of 2-Iodophenol: To a solution of 2-iodophenol and a non-nucleophilic base (e.g., triethylamine, pyridine) in an anhydrous aprotic solvent (e.g., dichloromethane) at 0 °C, trifluoromethanesulfonic anhydride is added dropwise. The reaction is typically stirred at 0 °C and then allowed to warm to room temperature. After aqueous workup and purification by chromatography, 2-iodophenyl triflate is obtained.
Synthesis of 2-(Trimethylsilyl)phenyl Triflate
An efficient, gram-scale synthesis starts from phenol and requires only one chromatographic purification.[12]
-
Step 1: Carbamate Protection: Phenol is reacted with an isocyanate to form a carbamate.
-
Step 2: Directed ortho-Metalation and Silylation: The carbamate directs ortho-lithiation with a strong base (e.g., s-BuLi), followed by quenching with a silicon electrophile (e.g., TMS-Cl).
-
Step 3: Deprotection and Triflation: The carbamate is cleaved, and the resulting phenol is triflated with trifluoromethanesulfonic anhydride in the presence of a base. A one-pot procedure for the conversion of the carbamate to the silyltriflate has also been reported.[12]
General Protocol for Aryne Generation and Trapping
From 2-Iodophenyl Triflate: To a solution of 2-iodophenyl triflate and a trapping agent (e.g., furan) in an anhydrous nonpolar solvent (e.g., THF, toluene) at -78 °C under an inert atmosphere, a solution of n-butyllithium in hexanes is added dropwise. The reaction mixture is stirred at -78 °C for a specified time before being quenched with a proton source (e.g., saturated aqueous ammonium chloride). The product is then isolated and purified.
From 2-(Trimethylsilyl)phenyl Triflate: To a solution of 2-(trimethylsilyl)phenyl triflate and a trapping agent in an anhydrous solvent (e.g., acetonitrile, THF), a fluoride source (e.g., CsF, KF/18-crown-6) is added. The reaction is stirred at room temperature or slightly elevated temperatures for a specified time. After completion, the reaction mixture is worked up and the product is purified.
Logical Relationships and Workflows
Caption: Comparison of aryne generation pathways.
Caption: General experimental workflow for aryne trapping.
Conclusion
Both 2-iodophenyl triflate and 2-(trimethylsilyl)phenyl triflate are valuable precursors for the generation of arynes. The choice between them should be guided by the specific requirements of the synthetic route. For syntheses requiring high functional group tolerance and mild reaction conditions, 2-(trimethylsilyl)phenyl triflate is the superior choice. However, for reactions in nonpolar solvents where the use of a strong base is permissible, 2-iodophenyl triflate can be a highly effective and efficient precursor. Researchers should carefully consider the stability of their substrates and the desired reaction environment when selecting the optimal aryne precursor.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring Possible Surrogates for Kobayashi’s Aryne Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Intramolecular [4 + 2] Cycloadditions of Benzynes with Conjugated Enynes, Arenynes, and Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An efficient and chemoselective method to generate arynes - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05429B [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. An efficient and chemoselective method to generate arynes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-(TRIMETHYLSILYL)PHENYL TRIFLUOROMETHANESULFONATE | 88284-48-4 [chemicalbook.com]
- 10. 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | C10H13F3O3SSi | CID 3384007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Mechanistic Differences Between Aryl Halide and Aryl Triflate Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds, with wide-ranging applications in pharmaceuticals, materials science, and agrochemicals.[1] The choice of the electrophilic partner, typically an aryl halide or a pseudohalide like an aryl triflate, is a critical decision that can significantly influence the reaction's efficiency, scope, and mechanistic pathway. This guide provides an objective comparison of the mechanistic nuances and performance of aryl halides versus aryl triflates in three of the most powerful cross-coupling reactions: the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.
Core Mechanistic Steps: A Shared Pathway with Divergent Kinetics
All three cross-coupling reactions generally proceed through a common catalytic cycle involving a palladium catalyst. The fundamental steps include:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-electrophile (Ar-X) bond, forming a Pd(II) intermediate. This is often the rate-determining step.
-
Transmetalation (for Suzuki-Miyaura) or Olefin Insertion (for Heck) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The aryl group on the palladium complex is coupled with the nucleophilic partner.
-
Reductive Elimination: The newly formed C-C or C-N bond is expelled from the palladium complex, regenerating the active Pd(0) catalyst.[2]
The primary mechanistic distinctions between aryl halides and aryl triflates arise in the initial oxidative addition step. The nature of the leaving group (halide vs. triflate) influences the rate and even the mechanism of this crucial step, which in turn dictates the overall efficiency of the catalytic cycle.
Oxidative Addition: The Rate-Determining Divergence
The oxidative addition of aryl halides to Pd(0) is a well-studied process, with the reactivity trend generally following the order of bond strength: Ar-I > Ar-Br > Ar-Cl.[3] Aryl triflates (Ar-OTf) introduce a different dynamic. While the C-O bond in a triflate is strong, the triflate anion is an excellent leaving group, making the C-OTf bond susceptible to cleavage by the electron-rich Pd(0) center.
Kinetic studies have shown that the oxidative addition of aryl triflates can be comparable to or even faster than that of aryl bromides, depending on the reaction conditions, particularly the choice of ligand and solvent.[4][5][6] For instance, in some systems, the order of reactivity has been established as vinyl-OTf ≫ vinyl-Br > Ph-Br and vinyl-OTf ≫ Ph-OTf.[4]
Two primary mechanisms are proposed for oxidative addition: a concerted, three-centered pathway and a more polar, SNAr-like nucleophilic displacement pathway. Computational studies suggest that while aryl halides often favor the concerted mechanism, aryl triflates tend to react through a nucleophilic displacement mechanism, irrespective of the catalyst structure. This is attributed to the stability of the triflate anion and the inability of the oxygen atom to effectively donate electron density to the palladium center.[7]
Ligand and Solvent Effects: Tailoring Reactivity
The choice of ligand is paramount in modulating the reactivity of both aryl halides and triflates. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, have been instrumental in expanding the scope of cross-coupling reactions to include less reactive aryl chlorides and to fine-tune the selectivity between different electrophiles.[8][9][10]
For example, in Suzuki-Miyaura couplings of substrates containing both a chloro and a triflate group, the selectivity can be reversed by simply changing the ligand. The Pd₂(dba)₃/P(t-Bu)₃ catalyst system selectively couples the aryl chloride, while Pd(OAc)₂/PCy₃ favors the aryl triflate.[11][12] This highlights the profound influence of the ligand in dictating which C-X bond undergoes oxidative addition more readily.
Solvent polarity can also play a significant role. More polar solvents can stabilize the charged intermediates formed during the SNAr-like oxidative addition of aryl triflates, thereby accelerating the reaction rate.[2]
Comparative Performance in Key Cross-Coupling Reactions
The mechanistic differences outlined above translate into tangible variations in performance across different types of cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an organoboron reagent and an organic halide or triflate.[12]
Data Presentation: Suzuki-Miyaura Coupling Comparison
| Electrophile | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorophenyl triflate | 3 mol% PdCl₂ | KF | Acetonitrile | RT | 24 | 93 | [13] |
| 4-Bromoanisole | 1.5 mol% Pd(OAc)₂ / 3 mol% SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 98 | (General literature procedure) |
| Phenyl triflate | 2 mol% Pd(OAc)₂ / 4 mol% PCy₃ | K₃PO₄ | Toluene | RT | 2 | 95 | [12] |
| 4-Chlorotoluene | 1.5 mol% Pd₂(dba)₃ / 3 mol% P(t-Bu)₃ | K₃PO₄ | Dioxane | 80 | 24 | 98 | [12] |
A notable phenomenon in Suzuki couplings is the "Suzuki-Miyaura anomaly," where, contrary to expectations, reactions of bromoaryl triflates often show a preference for C-Br cleavage, even with ligands that typically favor C-OTf activation in other cross-coupling reactions.[14][15] This suggests a unique role for the boronic acid or its byproducts in the selectivity-determining step.
Heck Reaction
The Heck reaction couples an aryl or vinyl halide/triflate with an alkene to form a substituted alkene.[16]
Data Presentation: Heck Reaction Comparison
| Electrophile | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenyl triflate | Pd(OAc)₂ / (R)-BINAP | K₂CO₃ | Benzene | 100 | 72 | 87 | [17] |
| Iodobenzene | Pd(OAc)₂ / PPh₃ | Et₃N | Acetonitrile | 80 | 4-12 | >90 | [18] |
| Bromobenzene | Pd(OAc)₂ / PPh₃ | Et₃N | Acetonitrile | 100 | 24 | ~85 | [18] |
| 4-Nitrophenyl triflate | Pd(OAc)₂ / dppf | Et₃N | Acetonitrile | 80 | 2 | 95 | (General literature procedure) |
In the Heck reaction, aryl triflates have proven to be excellent substrates, often reacting under milder conditions than the corresponding aryl halides.[17][19] The choice of ligand is crucial for achieving high yields and, in the case of asymmetric Heck reactions, high enantioselectivity.[20][21]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide or triflate.[22][23]
Data Presentation: Buchwald-Hartwig Amination Comparison
| Electrophile | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Phenylphenyl triflate | 1 mol% Pd(dba)₂ / 1.5 mol% DPPF | NaOtBu | Toluene | 100 | 18 | 85 | [24] |
| 4-Chlorotoluene | 1 mol% Pd(OAc)₂ / 1.2 mol% RuPhos | NaOtBu | Toluene | 100 | 3 | 98 | (General literature procedure) |
| Naphthyl triflate | 1 mol% Pd(dba)₂ / 1.5 mol% BINAP | NaOtBu | Toluene | 100 | 18 | 88 | [24] |
| 4-Bromobenzonitrile | 1 mol% Pd₂(dba)₃ / 2 mol% Xantphos | Cs₂CO₃ | Dioxane | 110 | 20 | 95 | (General literature procedure) |
Aryl triflates are effective electrophiles in Buchwald-Hartwig amination, providing a valuable route to arylamines from readily available phenols.[24][25] The development of specialized ligands, such as DPPF and BINAP, was crucial for extending this reaction to aryl triflates, as simpler phosphine ligands like P(o-tolyl)₃ are often ineffective.[24] In some cases, slow addition of the aryl triflate is necessary to prevent side reactions like hydrolysis.[24][25]
Experimental Protocols
General Suzuki-Miyaura Coupling of an Aryl Triflate
Reactants:
-
Aryl triflate (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
PCy₃ (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol)
-
Toluene (5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl triflate, arylboronic acid, Pd(OAc)₂, PCy₃, and K₃PO₄.
-
Add toluene via syringe.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[12]
General Heck Reaction of an Aryl Halide
Reactants:
-
Aryl halide (10 mmol)
-
Alkene (15 mmol)
-
Pd(OAc)₂ (0.1-0.2 mmol, 1-2 mol%)
-
PPh₃ (0.2-0.4 mmol, 2-4 mol%)
-
Et₃N (12 mmol)
-
Anhydrous acetonitrile or DMF (20 mL)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add Pd(OAc)₂ and PPh₃.
-
Evacuate the flask and backfill with argon (repeat three times).
-
Add the anhydrous solvent via syringe.
-
To the stirred mixture, add the aryl halide, alkene, and Et₃N via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., diethyl ether).
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[18]
General Buchwald-Hartwig Amination of an Aryl Triflate
Reactants:
-
Aryl triflate (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd(dba)₂ (0.01 mmol, 1 mol%)
-
DPPF (0.015 mmol, 1.5 mol%)
-
NaOtBu (1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd(dba)₂, DPPF, and NaOtBu.
-
Add the aryl triflate and the amine.
-
Add toluene and seal the tube.
-
Remove the tube from the glovebox and heat it in an oil bath at 100 °C for 18-24 hours.
-
Cool the reaction to room temperature, dilute with ether, and filter through Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.[24]
Visualizing the Mechanistic Pathways
Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: Generalized catalytic cycle for cross-coupling reactions.
Experimental Workflow Comparison
Caption: General experimental workflows for cross-coupling.
Conclusion
The choice between an aryl halide and an aryl triflate in palladium-catalyzed cross-coupling is a multifaceted decision that hinges on a deep understanding of the underlying reaction mechanisms. While aryl halides offer a robust and cost-effective option, with a well-established reactivity profile, aryl triflates, derived from readily available phenols, provide a highly reactive alternative that can often proceed under milder conditions. The key to harnessing the full potential of either electrophile lies in the judicious selection of ligands, solvents, and other reaction parameters. By carefully considering the mechanistic differences in the crucial oxidative addition step, researchers can optimize their synthetic strategies to achieve higher yields, greater selectivity, and broader substrate scope in the synthesis of valuable molecules for the pharmaceutical and chemical industries.
References
- 1. researchgate.net [researchgate.net]
- 2. Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanistic studies on oxidative addition of aryl halides and triflates to Pd(BINAP)2 and structural characterization of the product from aryl triflate addition in the presence of amine | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Triflates with Sodium Cyanate: A Practical Synthesis of Unsymmetrical Ureas [organic-chemistry.org]
- 9. Palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate: A practical synthesis of unsymmetrical ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.rug.nl [research.rug.nl]
- 11. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. par.nsf.gov [par.nsf.gov]
- 14. Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Heck reaction - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 21. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 22. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 23. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Palladium-catalyzed amination of aryl triflates and importance of triflate addition rate | The Hartwig Group [hartwig.cchem.berkeley.edu]
A Comparative Guide to Catalyst Systems for C-N Coupling with Aryl Triflates
For Researchers, Scientists, and Drug Development Professionals
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials where the arylamine moiety is a prevalent structural motif. Aryl triflates, readily prepared from phenols, are valuable electrophilic partners in C-N cross-coupling reactions. The choice of catalyst system is critical for achieving high efficiency, broad substrate scope, and mild reaction conditions. This guide provides an objective comparison of three prominent catalyst systems for the C-N coupling of aryl triflates: Palladium-based Buchwald-Hartwig systems, Nickel-based systems, and Copper-based Ullmann/Goldberg systems, supported by experimental data.
At a Glance: Performance Comparison
To facilitate a direct comparison, the following table summarizes the performance of representative Palladium, Nickel, and Copper catalyst systems for the C-N coupling of a model substrate, 4-tert-butylphenyl triflate, with aniline.
| Catalyst System | Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Palladium | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 80 | 18 | 95 |
| Nickel | (dppf)Ni(o-tolyl)Cl | dppf | LiOtBu | CPME | 100 | 1 | 85 |
| Copper | CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 110 | 24 | 78 |
In Detail: Catalyst System Analysis
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for C-N bond formation.[1][2] The use of bulky, electron-rich phosphine ligands is crucial for the efficiency of these systems, promoting both the oxidative addition of the aryl triflate to the Pd(0) center and the subsequent reductive elimination of the arylamine product.[3]
Catalyst System:
-
Palladium Precursor: Pd(OAc)₂, Pd₂(dba)₃, or preformed palladium precatalysts (e.g., Buchwald-Hartwig G3 precatalysts).
-
Ligands: A wide variety of biaryl phosphine ligands have been developed, with Xantphos, Josiphos, and Buchwald's dialkylbiaryl phosphine ligands (e.g., RuPhos, XPhos) being highly effective for the amination of aryl triflates.[4][5]
-
Base: Strong, non-nucleophilic bases such as NaOtBu, KOtBu, LiHMDS, or weaker inorganic bases like Cs₂CO₃ and K₃PO₄ are commonly used.[6]
Advantages:
-
High yields and broad substrate scope, tolerating a wide range of functional groups.
-
Relatively mild reaction conditions.
-
Well-established and predictable reactivity.
Limitations:
-
Cost and potential toxicity of palladium.
-
Sensitivity of some catalysts and ligands to air and moisture.
Nickel-Catalyzed Amination
Nickel-based catalyst systems have emerged as a cost-effective and highly reactive alternative to palladium for C-N cross-coupling reactions.[7][8] Nickel catalysts can be particularly effective for coupling challenging substrates and can sometimes offer complementary reactivity to palladium. The development of air-stable nickel precatalysts has significantly improved their practicality.[1][9]
Catalyst System:
-
Nickel Precursor: Ni(COD)₂, NiCl₂(DME), or air-stable Ni(II) precatalysts like (dppf)Ni(o-tolyl)Cl.[1][9]
-
Ligands: Bidentate phosphine ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) and N-heterocyclic carbenes (NHCs) are commonly employed.[9]
-
Base: Strong bases like NaOtBu or LiOtBu are often required.[9]
Advantages:
-
Lower cost compared to palladium.
-
High reactivity, sometimes enabling transformations that are difficult with palladium.
-
Increasing availability of air-stable and user-friendly precatalysts.
Limitations:
-
Can require higher reaction temperatures than palladium systems.
-
The substrate scope and functional group tolerance can be narrower in some cases.
-
Mechanistic understanding is less developed compared to palladium catalysis.
Copper-Catalyzed Ullmann-Goldberg Condensation
The Ullmann condensation is a classical method for C-N bond formation, traditionally requiring harsh reaction conditions.[10] Modern advancements, often referred to as the Goldberg reaction in the context of amidation, have introduced the use of ligands to facilitate the coupling at lower temperatures.[11] While less common for aryl triflates compared to aryl halides, copper catalysis offers a valuable alternative.
Catalyst System:
-
Copper Precursor: CuI, Cu₂O, or copper(II) salts.
-
Ligands: Simple diamine ligands like 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA), as well as amino acids like L-proline, have been shown to be effective.[12]
-
Base: Inorganic bases such as K₂CO₃ or Cs₂CO₃ are typically used.[12]
Advantages:
-
Copper is an inexpensive and abundant metal.
-
Often tolerant of a different range of functional groups compared to palladium and nickel.
Limitations:
-
Typically requires higher reaction temperatures and longer reaction times.
-
Substrate scope can be limited, particularly with less activated aryl triflates.
-
Stoichiometric amounts of copper were traditionally required, though catalytic versions are now common.
Experimental Protocols
General Considerations:
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Glassware should be oven-dried prior to use.
Protocol 1: Palladium-Catalyzed Amination of 4-tert-Butylphenyl Triflate with Aniline
-
Reagents:
-
4-tert-butylphenyl triflate (1.0 mmol)
-
Aniline (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
Xantphos (0.04 mmol, 4 mol%)
-
Cs₂CO₃ (1.4 mmol)
-
Anhydrous Toluene (5 mL)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂, Xantphos, and Cs₂CO₃.
-
Evacuate and backfill the tube with argon three times.
-
Add toluene, 4-tert-butylphenyl triflate, and aniline via syringe.
-
Heat the reaction mixture at 80 °C for 18 hours with stirring.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel.
-
Protocol 2: Nickel-Catalyzed Amination of 4-tert-Butylphenyl Triflate with Aniline
-
Reagents:
-
4-tert-butylphenyl triflate (1.0 mmol)
-
Aniline (1.5 mmol)
-
(dppf)Ni(o-tolyl)Cl (0.05 mmol, 5 mol%)
-
dppf (0.05 mmol, 5 mol%)
-
LiOtBu (1.5 mmol)
-
Anhydrous Cyclopentyl methyl ether (CPME) (2 mL)
-
-
Procedure:
-
In a glovebox, add (dppf)Ni(o-tolyl)Cl, dppf, and LiOtBu to a vial.
-
Add CPME, 4-tert-butylphenyl triflate, and aniline.
-
Seal the vial and heat the reaction mixture at 100 °C for 1 hour with stirring.
-
After cooling to room temperature, the reaction mixture is diluted with diethyl ether and filtered through a plug of silica gel.
-
The filtrate is concentrated, and the residue is purified by flash chromatography.
-
Protocol 3: Copper-Catalyzed Amination of 4-tert-Butylphenyl Triflate with Aniline
-
Reagents:
-
4-tert-butylphenyl triflate (1.0 mmol)
-
Aniline (1.2 mmol)
-
CuI (0.1 mmol, 10 mol%)
-
1,10-Phenanthroline (0.2 mmol, 20 mol%)
-
K₂CO₃ (2.0 mmol)
-
Anhydrous DMF (5 mL)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add CuI, 1,10-phenanthroline, and K₂CO₃.
-
Evacuate and backfill the tube with argon.
-
Add DMF, 4-tert-butylphenyl triflate, and aniline.
-
Heat the reaction mixture at 110 °C for 24 hours.
-
Cool the mixture to room temperature, add water, and extract with ethyl acetate.
-
The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography.
-
Visualizing the Catalytic Pathways
To illustrate the fundamental differences in the catalytic cycles of these systems, the following diagrams are provided.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Catalytic cycle for Nickel-catalyzed amination.
Caption: Catalytic cycle for the Ullmann-Goldberg condensation.
Caption: A generalized workflow for C-N coupling reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 4. experts.umn.edu [experts.umn.edu]
- 5. Buchwald-Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Advances in Copper and Nickel C─N and C─O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of an Air-Stable Nickel Precatalyst for the Amination of Aryl Chlorides, Sulfamates, Mesylates, and Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cu-catalyzed Goldberg and Ullmann reactions of aryl halides using chelating N- and O-based ligands | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
A Comparative Guide to the Chemoselectivity of C-I vs. C-OTf Bond Activation in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of aromatic and heteroaromatic scaffolds is a cornerstone of modern organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. Palladium-catalyzed cross-coupling reactions are a powerful tool in this endeavor, offering a versatile means to construct carbon-carbon and carbon-heteroatom bonds. A key challenge in the synthesis of complex molecules is achieving chemoselectivity, especially when multiple reactive sites are present. This guide provides an in-depth comparison of the reactivity of two common electrophilic partners in these reactions: aryl iodides (C-I) and aryl triflates (C-OTf). Understanding the factors that govern the selective activation of one over the other is crucial for designing efficient and predictable synthetic routes.
Relative Reactivity: The Established Order
In palladium-catalyzed cross-coupling reactions, the generally accepted order of reactivity for common electrophiles is: C-I > C-Br ≈ C-OTf > C-Cl . This trend is primarily dictated by the bond dissociation energies of the carbon-leaving group bond and the kinetics of the rate-determining oxidative addition step. The weaker C-I bond typically undergoes oxidative addition to the palladium(0) catalyst much more readily than the stronger C-OTf bond.
Kinetic studies have provided quantitative insights into this reactivity difference. For instance, the oxidative addition of phenyl iodide to a Pd(BINAP)₂ complex has been shown to be significantly faster than that of phenyl triflate under similar conditions. This inherent reactivity difference forms the basis for predictable chemoselective cross-coupling reactions where an aryl iodide can be selectively functionalized in the presence of an aryl triflate.
Quantitative Comparison of Chemoselective Suzuki-Miyaura Coupling
To illustrate the practical implications of this reactivity difference, the following table summarizes the results of chemoselective Suzuki-Miyaura coupling reactions of various iodoaryl triflates with arylboronic acids. These examples demonstrate the high selectivity for C-I bond activation.
| Entry | Iodoaryl Triflate | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Time (h) | Yield of Biaryl Triflate (%) | Yield of Diaryl Product (%) | Reference |
| 1 | 4-Iodophenyl triflate | 4-Methoxyphenylboronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ | THF/H₂O | 24 | 81 | Not reported | [1] |
| 2 | 4-Iodo-3-methylphenyl triflate | Phenylboronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ | THF/H₂O | 24 | 75 | Not reported | [1] |
| 3 | 2-Iodo-4-methylphenyl triflate | 4-tert-Butylphenylboronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ | THF/H₂O | 24 | 68 | Not reported | [1] |
| 4 | 4-Iodophenyl triflate | Pyridin-3-ylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 16 | 95 | <5 | [2] |
| 5 | 3-Iodo-4-methylphenyl triflate | Pyridin-4-ylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 16 | 89 | <5 | [2] |
Factors Influencing Chemoselectivity
While the inherent reactivity trend of C-I > C-OTf is a reliable starting point, the chemoselectivity of a given cross-coupling reaction can be further tuned by several factors. The interplay of these elements allows for a high degree of control over the reaction outcome.
Caption: Key factors governing the chemoselective activation of C-I versus C-OTf bonds.
-
Catalyst and Ligand: The choice of the palladium precursor and, more critically, the phosphine ligand can significantly influence selectivity. Electron-rich and sterically bulky ligands can modulate the reactivity of the palladium center, sometimes even reversing the expected selectivity. For example, while most palladium catalysts favor C-I activation, specific ligand systems have been developed to preferentially activate other carbon-halogen or pseudohalogen bonds.
-
Base: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura reaction and can also influence the stability of the aryl triflate. Stronger bases can lead to the hydrolysis of the triflate group, reducing the yield of the desired selectively coupled product.[2]
-
Solvent: The solvent can affect the solubility of the reagents and the stability of the catalytic species, thereby influencing the reaction rate and selectivity. Protic solvents have been shown to be beneficial in some cases for achieving high chemoselectivity in the coupling of iodoaryl triflates.[2]
-
Substrate Electronics and Sterics: The electronic and steric environment of the C-I and C-OTf bonds on the substrate can also play a role, although the inherent reactivity difference is often the dominant factor.
Experimental Protocols
Below is a representative experimental protocol for the chemoselective Suzuki-Miyaura coupling of an iodoaryl triflate, adapted from the work of Schreiner et al.[2]
Synthesis of 3-(4-methyl-3-(pyridin-4-yl)phenyl) trifluoromethanesulfonate
-
Materials:
-
3-Iodo-4-methylphenyl trifluoromethanesulfonate (1.0 equiv)
-
Pyridin-4-ylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (0.05 equiv)
-
Cs₂CO₃ (2.0 equiv)
-
1,4-Dioxane (to achieve a 0.1 M concentration of the limiting reagent)
-
-
Procedure:
-
To an oven-dried reaction vessel, add 3-iodo-4-methylphenyl trifluoromethanesulfonate, pyridin-4-ylboronic acid, Pd(dppf)Cl₂, and Cs₂CO₃.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Stir the reaction mixture at 80 °C for 16 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl triflate.
-
Conclusion
The chemoselective activation of a C-I bond in the presence of a C-OTf group is a well-established and reliable strategy in palladium-catalyzed cross-coupling reactions. This selectivity is rooted in the significantly faster rate of oxidative addition of the aryl iodide to the palladium(0) catalyst. By carefully selecting the catalyst, ligands, base, and solvent, researchers can achieve high yields of selectively functionalized products, which can then be subjected to a second coupling reaction at the triflate position. This sequential approach provides a powerful and flexible platform for the synthesis of complex, polysubstituted aromatic and heteroaromatic compounds, which are of high value in drug discovery and materials science.
References
Validating Reaction Products of 2-Iodophenyl Triflate: A Crystallographic Comparison
For researchers, scientists, and drug development professionals, the unambiguous structural validation of reaction products is paramount. This guide provides a comparative analysis of reaction products derived from 2-Iodophenyl triflate, with a focus on validation via X-ray crystallography. It further contrasts this precursor with a common alternative, highlighting key differences in experimental protocols and outcomes.
2-Iodophenyl triflate serves as a potent precursor for the in situ generation of benzyne, a highly reactive intermediate. The fleeting nature of benzyne makes its direct characterization challenging; therefore, its existence and reactivity are typically confirmed through the isolation and structural analysis of its trapping products. X-ray crystallography provides the definitive evidence for the formation of these products, offering precise insights into bond lengths, angles, and overall molecular geometry.
Experimental Workflow: From Precursor to Crystal Structure
The general pathway for the generation of a benzyne intermediate from 2-iodophenyl triflate and its subsequent trapping and crystallographic analysis is a multi-step process. The workflow involves the initial reaction to form the aryne, followed by a cycloaddition reaction with a trapping agent, and finally, the crystallization and X-ray diffraction analysis of the resulting product.
The Synthetic Chemist's Dilemma: A Cost-Benefit Analysis of Aryl Triflates vs. Aryl Bromides
For researchers, scientists, and drug development professionals navigating the complex landscape of cross-coupling reactions, the choice of an aryl electrophile is a critical decision that impacts cost, efficiency, and overall synthetic strategy. This guide provides an objective comparison of two common choices: aryl triflates and aryl bromides, supported by experimental data and detailed protocols.
The selection between an aryl triflate and an aryl bromide for a synthetic route is not merely a matter of personal preference but a calculated decision based on a variety of factors including starting material availability, reagent cost, desired reactivity, and the specific transformation being undertaken. While aryl bromides have long been the workhorses of palladium-catalyzed cross-coupling, aryl triflates, derived from readily available phenols, offer a compelling alternative with distinct advantages in certain contexts.
At a Glance: Key Differences
| Feature | Aryl Triflates | Aryl Bromides |
| Precursor | Phenols | Aromatic Hydrocarbons |
| Synthesis | One-step from phenols | Often multi-step or direct bromination |
| Reactivity | Generally higher | Moderate to high |
| Cost of Precursor | Phenols are often inexpensive | Brominated arenes can be more expensive |
| Cost of Reagent | Triflic anhydride is relatively expensive | Brominating agents are generally cheaper |
| Stability | Generally stable | Stable |
| Selectivity | Can offer different selectivity profiles | Well-established selectivity |
Cost Analysis: A Numbers Game
The economic feasibility of a synthetic route is a paramount consideration, particularly in process development and large-scale synthesis. The following table provides an approximate cost comparison of the necessary starting materials and reagents. Prices are based on current catalog listings from major chemical suppliers and may vary.
| Compound | Typical Price (per gram/mL) | Notes |
| Triflic Anhydride | ~$2.00 - $5.00 / g | Price decreases significantly with bulk purchases. |
| N-Bromosuccinimide (NBS) | ~$0.20 - $0.50 / g | A common and cost-effective brominating agent. |
| Bromine | ~$0.50 - $1.50 / mL | Handling and safety precautions are necessary. |
| Phenol | ~$0.10 - $0.30 / g | A widely available and inexpensive commodity chemical. |
| Bromobenzene | ~$0.30 - $0.80 / g | A common starting material, price varies with substitution. |
Key Takeaway: While triflic anhydride is significantly more expensive than common brominating agents like NBS or bromine, the cost of the phenolic starting material is often lower than the corresponding aryl bromide. The overall cost-effectiveness, therefore, depends on the complexity and cost of the specific aryl bromide synthesis versus the one-step triflation of a phenol.
Performance in Key Cross-Coupling Reactions
The choice between an aryl triflate and an aryl bromide often comes down to their performance in specific cross-coupling reactions. Below is a comparative summary of their behavior in three of the most widely used transformations: Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. Both aryl triflates and aryl bromides are excellent substrates, though their reactivity can be catalyst-dependent.
| Substrate | Typical Catalyst System | Catalyst Loading (mol%) | Typical Yield (%) |
| Aryl Triflate | Pd(OAc)₂ / PCy₃ | 1 - 3 | 85 - 98 |
| Aryl Bromide | Pd₂(dba)₃ / P(t-Bu)₃ | 1 - 3 | 80 - 95 |
Note: The choice of phosphine ligand can be crucial in tuning the reactivity and selectivity, especially in molecules bearing both a bromide and a triflate group.[1][2] Some catalyst systems show a preference for the C-Br bond, while others can be directed to the C-OTf bond.[3]
Heck Coupling
The Heck reaction, for the formation of C-C bonds between an aryl electrophile and an alkene, also accommodates both substrates well.
| Substrate | Typical Catalyst System | Catalyst Loading (mol%) | Typical Yield (%) |
| Aryl Triflate | Pd(OAc)₂ / PPh₃ | 1 - 5 | 70 - 90 |
| Aryl Bromide | Pd(OAc)₂ / P(o-tol)₃ | 1 - 5 | 75 - 95 |
Note: Aryl triflates can sometimes offer advantages in terms of reaction rates due to the better leaving group ability of the triflate anion.
Buchwald-Hartwig Amination
For the synthesis of arylamines, the Buchwald-Hartwig amination is a powerful tool. Both aryl triflates and bromides are routinely used with high efficiency.
| Substrate | Typical Catalyst System | Catalyst Loading (mol%) | Typical Yield (%) |
| Aryl Triflate | Pd₂(dba)₃ / BINAP | 1 - 2 | 80 - 95 |
| Aryl Bromide | Pd(OAc)₂ / XPhos | 1 - 2 | 85 - 98 |
Note: The development of bulky, electron-rich phosphine ligands has greatly expanded the scope of the Buchwald-Hartwig amination for both aryl bromides and triflates, allowing for the coupling of a wide range of amines.
Experimental Protocols
To provide a practical basis for comparison, the following are representative experimental protocols for the synthesis of an aryl triflate and its subsequent use in a Suzuki coupling, alongside the protocol for a Suzuki coupling of an aryl bromide.
Synthesis of an Aryl Triflate from a Phenol
General Procedure: To a solution of the phenol (1.0 eq) and a hindered base such as 2,6-lutidine or pyridine (1.5 eq) in a suitable solvent (e.g., dichloromethane or acetonitrile) at 0 °C is added trifluoromethanesulfonic anhydride (1.2 eq) dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1-2 hours. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Suzuki-Miyaura Coupling of an Aryl Triflate
General Procedure: A mixture of the aryl triflate (1.0 eq), the boronic acid (1.2 eq), a palladium catalyst such as Pd(OAc)₂ (2 mol%), a phosphine ligand such as PCy₃ (4 mol%), and a base such as K₃PO₄ (2.0 eq) in a suitable solvent (e.g., toluene or dioxane) is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C for 2-12 hours. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, concentrated, and the residue is purified by column chromatography.
Suzuki-Miyaura Coupling of an Aryl Bromide
General Procedure: A mixture of the aryl bromide (1.0 eq), the boronic acid (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (1.5 mol%), a phosphine ligand such as P(t-Bu)₃ (3 mol%), and a base such as CsF or K₂CO₃ (2.0 eq) in a suitable solvent (e.g., THF or DME) is degassed and heated under an inert atmosphere at 60-100 °C for 2-12 hours. The workup and purification procedure is similar to that described for the aryl triflate coupling.
Visualizing the Decision-Making Process
The choice between aryl triflates and aryl bromides can be visualized as a decision-making workflow, taking into account various factors.
Caption: Decision workflow for choosing between aryl triflate and aryl bromide routes.
Experimental Workflow Visualization
The general experimental workflows for the preparation and use of aryl triflates and aryl bromides in a Suzuki coupling are depicted below.
Caption: Comparative experimental workflows for Suzuki coupling.
Conclusion: Making the Right Choice
The decision to use an aryl triflate over an aryl bromide is a nuanced one, driven by a careful cost-benefit analysis.
Choose Aryl Triflates when:
-
The corresponding phenol is significantly cheaper or more readily available than the aryl bromide.
-
A one-step synthesis from a common starting material is desirable.
-
The specific reaction conditions or desired selectivity favor the use of a triflate leaving group.
-
Late-stage functionalization of a phenol-containing molecule is required.
Choose Aryl Bromides when:
-
The aryl bromide is commercially available at a competitive price.
-
The cost of triflic anhydride is prohibitive for the scale of the reaction.
-
Well-established and robust protocols for the specific aryl bromide are available.
-
The downstream synthetic steps are incompatible with the potential for triflate hydrolysis.
Ultimately, the optimal choice will depend on the specific goals of the synthesis. By carefully considering the factors of cost, availability, reactivity, and the specific demands of the chemical transformation, researchers can make an informed decision that leads to an efficient and economical synthetic route.
References
Safety Operating Guide
Proper Disposal of 2-Iodophenyl Trifluoromethanesulfonate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical reagents like 2-Iodophenyl Trifluoromethanesulfonate are paramount for ensuring a secure laboratory environment and regulatory compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to build confidence and trust in laboratory safety and chemical handling protocols.
2-Iodophenyl Trifluoromethanesulfonate is recognized as a versatile reagent in organic synthesis. However, its classification as a skin and eye irritant necessitates careful management of its waste.[1] Adherence to proper disposal procedures is critical to prevent harm to personnel and the environment.
Key Safety and Disposal Information
A comprehensive understanding of the hazards associated with 2-Iodophenyl Trifluoromethanesulfonate is the first step toward safe disposal. The following table summarizes its key hazard information.
| Hazard Classification | GHS Pictogram | Hazard Statement |
| Skin Irritant (Category 2) | Warning | H315: Causes skin irritation[1] |
| Eye Irritant (Category 2) | Warning | H319: Causes serious eye irritation[1] |
Given its chemical nature as a halogenated organic compound, 2-Iodophenyl Trifluoromethanesulfonate requires disposal as halogenated organic waste.[2] It should never be disposed of down the drain, as this can harm aquatic life and damage wastewater treatment systems.[3]
Step-by-Step Disposal Protocol
The following procedure outlines the necessary steps for the safe disposal of 2-Iodophenyl Trifluoromethanesulfonate from a laboratory setting.
1. Personal Protective Equipment (PPE): Before handling the waste, ensure appropriate PPE is worn, including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
2. Waste Segregation and Collection:
-
Small Quantities: For very small residual amounts, it may be permissible to allow the solvent to evaporate in a fume hood, placing the residue in a designated solid waste container. However, for liquids and larger quantities, this is not appropriate.
-
Liquid Waste: Collect all liquid waste containing 2-Iodophenyl Trifluoromethanesulfonate in a dedicated, clearly labeled "Halogenated Organic Waste" container.[2]
-
Solid Waste: Any contaminated solid waste, such as pipette tips, contaminated gloves, or weighing paper, should be collected in a separate, clearly labeled "Contaminated Solid Waste" container.
-
Avoid Mixing: Never mix 2-Iodophenyl Trifluoromethanesulfonate waste with other waste streams, especially non-halogenated organic waste or aqueous waste. Incompatible chemicals can react, potentially leading to pressure buildup or the release of toxic fumes.
3. Waste Container Management:
-
Labeling: Ensure all waste containers are clearly and accurately labeled with the full chemical name and associated hazards.
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Closure: Keep waste containers securely closed when not in use to prevent spills and the release of vapors.
4. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental waste disposal company.[4] Follow all institutional and local regulations for hazardous waste pickup and disposal.
Disposal Workflow
The following diagram illustrates the decision-making and operational process for the proper disposal of 2-Iodophenyl Trifluoromethanesulfonate.
Caption: Disposal workflow for 2-Iodophenyl Trifluoromethanesulfonate.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of 2-Iodophenyl Trifluoromethanesulfonate, fostering a secure research environment.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
